molecular formula C55H83N5O16S B12055459 DBCO-NHCO-PEG12-biotin

DBCO-NHCO-PEG12-biotin

Numéro de catalogue: B12055459
Poids moléculaire: 1102.3 g/mol
Clé InChI: GIBHXHXUJIVMNR-VMYZTKCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DBCO-NHCO-PEG12-biotin is a useful research compound. Its molecular formula is C55H83N5O16S and its molecular weight is 1102.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C55H83N5O16S

Poids moléculaire

1102.3 g/mol

Nom IUPAC

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1

Clé InChI

GIBHXHXUJIVMNR-VMYZTKCFSA-N

SMILES isomérique

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

SMILES canonique

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of DBCO-NHCO-PEG12-Biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG12-biotin is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, enabling the precise and stable connection of molecules for a wide range of applications in research, diagnostics, and therapeutics.[1][2][3] This guide delves into the core mechanism of this versatile reagent, breaking down the function of its three key components: the Dibenzocyclooctyne (DBCO) group, the Polyethylene Glycol (PEG) spacer, and the biotin (B1667282) moiety. We will explore the kinetics of the reactions it facilitates, provide detailed experimental protocols, and visualize its mechanism of action through structured diagrams.

Molecular Structure and Functional Components

This compound is comprised of three distinct functional units, each contributing to its overall utility:

  • Dibenzocyclooctyne (DBCO): This is a highly strained cyclooctyne (B158145) that is the reactive handle for "click chemistry."[4][5] Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.[6][7][8][9] The inherent ring strain of the DBCO group is the driving force for this rapid and highly specific reaction.[8]

  • Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker serves multiple purposes. It increases the overall hydrophilicity and water solubility of the molecule and any conjugate it forms.[10][11][][13][14] This PEG spacer also provides a flexible chain that reduces steric hindrance between the conjugated molecules, ensuring that their biological activity is maintained.[15]

  • Biotin: A water-soluble B-complex vitamin, biotin exhibits an extraordinarily high binding affinity for avidin (B1170675) and streptavidin proteins.[16][17][18] This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[14]

The combination of these three components in a single molecule allows for a two-step "click-and-capture" or "click-and-detect" workflow. First, the DBCO group is used to covalently attach the linker to an azide-modified target molecule. Subsequently, the biotin tag can be used for affinity capture, immobilization, or detection using avidin or streptavidin-based systems.[3]

Mechanism of Action: A Two-Fold Process

The functionality of this compound is realized through two independent yet complementary processes:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The primary conjugation step involves the reaction of the DBCO group with an azide-functionalized molecule. This reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[7][9] A key advantage of SPAAC is its bioorthogonality, meaning it can occur in complex biological environments, such as within living cells, without interfering with native biochemical processes.[6]

  • Biotin-Avidin/Streptavidin Recognition: Following the covalent conjugation via SPAAC, the terminal biotin moiety is available to bind to avidin or streptavidin. This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd).[16][17] This allows for the highly specific and robust capture, purification, or detection of the now biotinylated target molecule.

Quantitative Data

The efficiency of the processes involving this compound can be understood through their reaction kinetics.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹ s⁻¹)Notes
DIBAC/DBCO 0.1 - 1.0Commonly used for intracellular experiments due to a good balance of reactivity and stability.[19]
BCN~0.01Known for its balance of high reactivity and small size.[4]
DIBO~0.01Exhibits fast reaction rates and is among the most stable cyclooctynes.[4]
BARAC>1.0Possesses better kinetics but can be unstable.[19]
TMTH>1.0Exhibits faster kinetics but is often too unstable for many applications.[19]

Data compiled from various sources and represents typical ranges. Actual rates can be influenced by solvent, temperature, and the specific azide reaction partner.

Table 2: Kinetics of Biotin-Avidin/Streptavidin Interaction
Interacting PairAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_D) (M)
Biotin - Avidin (solution)~5.3 x 10⁶~6.23~10⁻¹⁵
Biotin - Streptavidin (solution)10⁵ - 10⁷-~10⁻¹⁴
Biotinylated Oligonucleotide - Immobilized Avidin--~7 x 10⁻¹²

Kinetic parameters can vary based on whether the components are in solution or immobilized on a surface, as well as the specific experimental conditions.[16][17][20]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Ensure the azide-modified protein is at a known concentration in the reaction buffer.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound using a desalting column, dialysis, or spin filtration, exchanging the buffer with a suitable storage buffer.

  • Confirmation of Labeling:

    • Confirm the incorporation of biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

Protocol 2: Affinity Capture of a Biotinylated Protein using Streptavidin-Coated Beads

Materials:

  • Protein labeled with this compound

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing a high concentration of free biotin)

Methodology:

  • Bead Preparation:

    • Wash the streptavidin-coated beads with the Binding/Wash Buffer according to the manufacturer's instructions to remove any storage buffer.

  • Binding:

    • Incubate the biotinylated protein solution with the washed streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

  • Washing:

    • Separate the beads from the supernatant (using a magnet for magnetic beads or centrifugation for agarose beads).

    • Wash the beads 3-5 times with the Binding/Wash Buffer to remove any non-specifically bound proteins.

  • Elution (Optional):

    • To elute the captured protein, incubate the beads with an appropriate Elution Buffer. Note that due to the strength of the biotin-streptavidin interaction, harsh denaturing conditions are often required for elution. For applications where the native protein is needed, competitive elution with a high concentration of free biotin can be attempted, though it may be inefficient.

Visualizations

cluster_DBCO DBCO Moiety cluster_PEG PEG Spacer cluster_Biotin Biotin Moiety DBCO Dibenzocyclooctyne (Strained Alkyne) PEG PEG12 Linker (Hydrophilic Spacer) DBCO->PEG -NHCO- Biotin Biotin (High Affinity Ligand) PEG->Biotin

Caption: Molecular structure of this compound.

DBCO_Biotin DBCO-PEG-Biotin Triazole_Product Stable Triazole Linkage (Biotinylated Molecule) DBCO_Biotin->Triazole_Product SPAAC Reaction (No Catalyst) Azide_Molecule Azide-Modified Molecule (e.g., Protein) Azide_Molecule->Triazole_Product

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

start Start: Azide-Modified Target Molecule step1 Step 1: Conjugation React with DBCO-PEG-Biotin start->step1 intermediate Intermediate: Biotinylated Target Molecule step1->intermediate step2 Step 2: Capture/Detection Incubate with Streptavidin-Coated Surface intermediate->step2 end End: Immobilized or Detected Target Molecule step2->end

Caption: Experimental workflow using this compound.

References

An In-Depth Technical Guide to DBCO-NHCO-PEG12-biotin: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, function, and applications of DBCO-NHCO-PEG12-biotin, a heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and targeted drug delivery. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, reaction kinetics, and stability, alongside detailed experimental protocols and workflow visualizations.

Core Structure and Functional Components

This compound is a precisely engineered molecule that integrates three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule. Each component confers distinct and synergistic properties, making it a versatile tool in biological research.

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry. It undergoes a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems[1][2].

  • Polyethylene Glycol (PEG12) Spacer: The 12-unit PEG linker is a hydrophilic chain that serves multiple purposes. It significantly enhances the aqueous solubility of the entire molecule and any conjugate it forms. Furthermore, the PEG spacer reduces steric hindrance between the conjugated biomolecules, improving accessibility for binding events[3][4]. The length of the PEG chain can be critical in optimizing the pharmacokinetic properties of bioconjugates, such as in targeted drug delivery[5].

  • Biotin: A small, naturally occurring vitamin, biotin exhibits an extraordinarily high and specific affinity for the proteins avidin (B1170675) and streptavidin. This robust and near-covalent interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules[6][7].

The combination of these three components in a single molecule allows for a powerful two-step approach in various experimental designs: first, the covalent and specific attachment to an azide-modified target via click chemistry, and second, the highly specific and strong non-covalent capture or detection using streptavidin-based systems.

Quantitative Data

The performance and reliability of this compound in experimental settings are underpinned by its chemical and physical properties. The following tables summarize key quantitative data related to its structure, reactivity, and stability.

Property Value Reference
Molecular Formula C₅₅H₈₃N₅O₁₆S[6]
Molecular Weight 1102.34 g/mol [3]
Purity Typically >95%[3]
Solubility Soluble in DMSO, DMF, Methanol, Methylene Chloride[4]

Table 1: Physicochemical Properties of this compound

Parameter Value Conditions Reference
DBCO-Azide Reaction Rate Constant (k₂) ~1 M⁻¹s⁻¹Varies with azide (B81097) structure and solventN/A
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ MPhysiological conditionsN/A

Table 2: Reaction Kinetics and Binding Affinity

pH Temperature (°C) Time (hours) Remaining Integrity Notes
5.0252485-90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)448>95%Optimal for short-term storage of working solutions.
7.4 (PBS)252490-95%Good stability for typical room temperature reactions.
7.4 (PBS)372480-85%Increased temperature can accelerate degradation.
8.5252490-95%Generally stable.

Table 3: Stability of the DBCO Moiety in Aqueous Solutions (Data is illustrative for a similar DBCO-PEG linker and should be used as a guideline).

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling Azide-Modified Antibodies

This protocol describes the biotinylation of an antibody that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified antibody (in an amine-free buffer such as PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

  • Initiate the Click Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Characterization (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Pull-Down Assay of an Azide-Tagged Bait Protein

This protocol outlines the capture of an azide-modified "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

  • Cell lysate containing the azide-tagged bait protein

  • This compound

  • Anhydrous DMSO

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

  • Labeling of Bait Protein:

    • To the cell lysate, add a final concentration of 100-200 µM of this compound from a 10 mM stock in DMSO.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the click reaction.

  • Preparation of Streptavidin Beads:

    • Wash the streptavidin magnetic beads three times with an appropriate wash buffer according to the manufacturer's protocol.

  • Capture of Biotinylated Bait Protein:

    • Add the biotinylated cell lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated bait protein to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include a low salt buffer, a high salt buffer, and a final wash with a low salt buffer.

  • Elution:

    • Elute the captured proteins from the beads by resuspending them in an elution buffer. For analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is effective. For mass spectrometry analysis, on-bead digestion with trypsin can be performed.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the prey protein. For identification of unknown interacting partners, mass spectrometry is the method of choice.

Visualizations

Experimental Workflow: Pull-Down Assay for Protein-Protein Interaction Studies

G cluster_labeling Step 1: In Situ Labeling cluster_capture Step 2: Affinity Capture cluster_analysis Step 3: Analysis azide_bait Azide-tagged Bait Protein in Cell Lysate click_reaction Click Reaction (SPAAC) azide_bait->click_reaction Incubate dbco_biotin This compound dbco_biotin->click_reaction biotin_bait Biotinylated Bait Protein Complex click_reaction->biotin_bait capture Capture of Biotinylated Complex biotin_bait->capture Incubate strep_beads Streptavidin Magnetic Beads strep_beads->capture wash Wash to Remove Non-specific Binders capture->wash elute Elution wash->elute analysis SDS-PAGE / Western Blot / Mass Spectrometry elute->analysis

Caption: Workflow for a pull-down assay using this compound to identify protein-protein interactions.

Representative Signaling Pathway: EGFR Signaling and its Investigation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. This compound can be a valuable tool to study the protein-protein interactions within this pathway. For instance, an azide-modified EGFR could be used as bait to pull down its interacting partners under different cellular conditions.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 Recruits PI3K PI3K EGFR_dimer->PI3K Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Transcription

Caption: A simplified diagram of the EGFR signaling pathway, a common target for studies involving protein-protein interactions.

References

A Technical Guide to DBCO-NHCO-PEG12-biotin for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-NHCO-PEG12-biotin is a key reagent in copper-free click chemistry, a type of bioorthogonal ligation that enables the covalent bonding of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1] The core principle of this reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction occurs between a strained cyclooctyne, in this case, dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2][3] The high ring strain of the DBCO group is the driving force of the reaction, allowing it to proceed efficiently at physiological temperatures.[4]

The this compound molecule is comprised of three key components:

  • DBCO (Dibenzocyclooctyne): This is the reactive group that participates in the SPAAC reaction with an azide (B81097). DBCO is one of the most reactive cyclooctynes used for this purpose, known for its stability and high reaction rates.[5][6]

  • Biotin (B1667282): This is a high-affinity ligand for streptavidin, avidin, and related proteins.[7] This property allows for the specific detection, purification, or immobilization of the labeled molecule.

  • PEG12 (Polyethylene Glycol, 12 units): This is a flexible, hydrophilic spacer arm. The PEG spacer enhances the solubility of the entire molecule in aqueous buffers, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity.[8][9][10][] The PEG12 linker provides an extended spacer to improve the accessibility of the biotin moiety for binding to streptavidin.[12]

The reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it does not interfere with native biological processes.[13][14] The resulting triazole linkage is highly stable.[2]

Quantitative Data

The kinetics of the DBCO-azide reaction are a critical aspect of its utility. The reaction rate is influenced by factors such as the specific azide, buffer composition, pH, and temperature.

ParameterValueConditionsReference
Second-Order Rate Constant (k) 0.18–1.22 M⁻¹s⁻¹Reaction with various azides in different buffers (PBS, HEPES) at pH 5-10 and 25-37°C.[15]
Reaction Time 2-17 hoursDependent on the concentration of reactants and the specific azide used. Reactions are typically incubated at room temperature or 4°C.[2][16][17]
Conjugation Efficiency Virtually quantitativeWith a slight excess of one reagent, the reaction can proceed to near completion.[2][17]
Effect of PEG Linker ~31% increase in reaction rateComparison of DBCO-modified antibodies with and without a PEG5 linker.[15]

Experimental Protocols

This protocol outlines the general steps for biotinylating a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4). Note: Avoid buffers containing sodium azide.[2]

  • This compound stock solution (e.g., 10 mM in DMSO or DMF).[16]

  • Purification resin (e.g., Zeba™ Spin Desalting Columns) for removing excess reagent.[18]

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.[16] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[16][19] Reaction times can be optimized depending on the specific reactants and their concentrations.[2]

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis according to the manufacturer's instructions.[16][18]

  • Validation: The success of the biotinylation can be confirmed by a variety of methods, including a Western blot using streptavidin-HRP or a pull-down assay with streptavidin-coated beads.

This protocol describes the capture of a protein biotinylated with this compound from a complex mixture, such as a cell lysate, to identify interacting partners.

Materials:

  • Biotinylated protein sample (from protocol 3.1) or cell lysate containing the biotinylated protein of interest.

  • Streptavidin-coated beads (e.g., agarose (B213101) or magnetic).

  • Wash buffers (e.g., PBS with a mild detergent like Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin).[20]

Procedure:

  • Bead Preparation: Wash the required amount of streptavidin beads with wash buffer to remove any storage solution.[21]

  • Binding: Incubate the biotinylated protein sample with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.[21]

  • Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.[21]

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes (for SDS-PAGE analysis).[21]

  • Analysis: Collect the supernatant containing the eluted proteins and analyze by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and any co-precipitated interaction partners.[21]

Visualizations

SPAAC_Reaction_Mechanism Azide Azide-Modified Biomolecule TransitionState [3+2] Cycloaddition (Strain-Promoted) Azide->TransitionState + DBCO_Biotin This compound DBCO_Biotin->TransitionState Product Stable Triazole-Linked Biotinylated Biomolecule TransitionState->Product Bioorthogonal Ligation

Caption: SPAAC Reaction Mechanism.

Experimental_Workflow_Pull_Down cluster_labeling Step 1: Biotin Labeling cluster_capture Step 2: Affinity Capture cluster_analysis Step 3: Analysis Start Azide-Modified Protein React Incubate with This compound Start->React PurifyLabel Remove Excess Reagent React->PurifyLabel LabeledProtein Biotinylated Protein PurifyLabel->LabeledProtein Mix Incubate with Streptavidin Beads LabeledProtein->Mix Wash Wash to Remove Non-specific Binders Mix->Wash Elute Elute Bound Proteins Wash->Elute Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elute->Analysis

Caption: Workflow for Biotin Pull-Down Assay.

References

The Strategic Advantages of Dibenzocyclooctyne (DBCO) in Azide-Based Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible reactions is paramount. Among the leading methodologies, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool. Central to this is the use of dibenzocyclooctyne (DBCO), a cyclooctyne (B158145) that has revolutionized the field by enabling rapid and robust conjugation to azide-modified molecules without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the advantages of utilizing DBCO for azide (B81097) reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO in bioconjugation stems from a unique combination of reactivity, specificity, and stability, making it an ideal reagent for a wide array of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1]

1. Biocompatibility and Bioorthogonality: The Copper-Free Advantage

The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1][] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][3] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[1][4] The DBCO group and the azide group are highly selective for each other, even in the presence of other reactive functional groups such as amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[1][5] While a reaction between DBCO and thiol groups has been documented, its rate is two orders of magnitude lower than the SPAAC reaction with azides, minimizing off-target reactions.[6]

2. Rapid Reaction Kinetics under Mild Conditions

The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1][7] This strain-promoted nature allows for efficient conjugation at low concentrations and under mild, physiological conditions, such as neutral pH and ambient or body temperature, in aqueous environments.[1][5] Reactions can often proceed to completion in a short time, with some reporting significant product formation in under 5 minutes, resulting in high yields of the stable triazole product.[1][8]

3. High Efficiency and Yield

The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative yield.[5][9] This high efficiency is crucial in applications such as the development of ADCs, where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and needs to be precisely controlled.[1][10]

4. Stability of Reactants and Products

Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation, allowing for storage of the activated components.[5][7] For instance, a DBCO-modified goat IgG loses only about 3-5% of its reactivity toward azides over four weeks when stored at 4°C or -20°C.[7] The resulting triazole linkage formed upon reaction is highly stable, ensuring the integrity of the final conjugate.[4][11]

5. Enhanced Hydrophilicity with PEG Linkers

Many DBCO reagents are available with polyethylene (B3416737) glycol (PEG) linkers.[7][12][13] These hydrophilic spacers enhance the water solubility of the often hydrophobic DBCO moiety and its conjugates, which is particularly beneficial when working with peptides and proteins that may have solubility issues.[3][14] PEG linkers also reduce aggregation and minimize steric hindrance between the conjugated molecules.[7][12]

Quantitative Data for DBCO-Azide Reactions

The efficiency and kinetics of DBCO-azide reactions are influenced by the specific reactants, solvent conditions, and temperature. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Reaction Kinetics of Cyclooctynes with Azides

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[15]
DBCO Benzyl Azide0.24[16]
DBCO Phenyl Azide0.033[16]
DBCO Azide-containing Peptide0.34[8]
DIBOBenzyl Azide~0.3 - 0.7[15]
BCNBenzyl Azide~0.06 - 0.1[15]
BCNBenzyl Azide0.07[16]
BCNPhenyl Azide0.2[16]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[15]

Table 2: Recommended Reaction Parameters for Bioconjugation

ParameterRecommended ValueConditionsReference(s)
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldRoom Temperature, 30-60 min[1]
Molar Excess (Azide-modified molecule to DBCO-Antibody)1.5-4 fold4°C to 37°C, 2-24 hours[1][11]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[1]
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C[7]
Reaction Time (SPAAC)< 5 min to overnightDependent on concentration and reactants[1]

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical DBCO-azide conjugation, focusing on the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4][5]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).

  • Anhydrous DMSO or DMF.[11]

  • Quenching buffer (e.g., 100 mM Tris or glycine (B1666218) in water).[9][11]

  • Spin desalting columns or dialysis equipment for purification.[9][11]

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[4] If additives like BSA or gelatin are present, they should be removed.[11]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[9][11]

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][11] The final DMSO content in the reaction mixture should be kept below 20%.[5]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.[5][11]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of around 10 mM to quench any unreacted DBCO-NHS ester.[9][11] Incubate for 15 minutes at room temperature.[9][11]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis.[9][11]

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO).[4][5] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[9][11]

Part 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • Purified DBCO-activated antibody.

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule drug).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[11]

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[5][11] The incubation time may vary depending on the concentration and reactivity of the components.[17]

  • Purification: Remove any unconjugated azide-modified molecule by an appropriate method such as size-exclusion chromatography, ion-exchange HPLC, or ultrafiltration.[11][17]

  • Validation and Storage: Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unmodified antibody.[5][11] Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.[4]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

DBCO_Advantages cluster_Core Core Advantages of DBCO cluster_Implications Implications for Research & Development Biocompatibility Biocompatibility Live_Cell_Imaging Live_Cell_Imaging Biocompatibility->Live_Cell_Imaging In_Vivo_Applications In_Vivo_Applications Biocompatibility->In_Vivo_Applications High_Efficiency High_Efficiency Antibody_Drug_Conjugates Antibody_Drug_Conjugates High_Efficiency->Antibody_Drug_Conjugates Fast_Kinetics Fast_Kinetics Fast_Kinetics->Live_Cell_Imaging Bioorthogonality Bioorthogonality Bioorthogonality->In_Vivo_Applications Drug_Delivery Drug_Delivery Bioorthogonality->Drug_Delivery Stability Stability Diagnostics Diagnostics Stability->Diagnostics

Caption: Key advantages of DBCO and their implications in research.

Experimental_Workflow cluster_Activation Part 1: Biomolecule Activation cluster_Conjugation Part 2: Click Reaction cluster_Validation Part 3: Validation Start Start with Biomolecule (e.g., Antibody) Activate_DBCO Activate with DBCO-NHS Ester Start->Activate_DBCO Quench_DBCO Quench Unreacted Ester Activate_DBCO->Quench_DBCO Purify_DBCO Purify DBCO-Biomolecule Quench_DBCO->Purify_DBCO Click_Reaction Mix and Incubate for SPAAC Reaction Purify_DBCO->Click_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->Click_Reaction Purify_Conjugate Purify Final Conjugate Click_Reaction->Purify_Conjugate Validation Validate Conjugate (e.g., SDS-PAGE) Purify_Conjugate->Validation

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

An In-depth Technical Guide to DBCO-NHCO-PEG12-biotin: Chemical Properties and Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties and solubility of DBCO-NHCO-PEG12-biotin, a key reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document summarizes essential data, outlines a typical experimental workflow, and offers insights into its application.

Core Chemical Properties

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] The DBCO group facilitates covalent labeling of azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2][3][4] The PEG12 spacer enhances hydrophilicity and provides a flexible linker arm, while the biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin proteins.[1][3][4]

The key chemical and physical properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C55H83N5O16S[1][5][6][][8]
Molecular Weight 1102.34 g/mol [1][3][4][5][6][][8][9]
Purity Typically >95%[1][5][][10][11]
CAS Number 2621391-31-7[1][8][9]
Physical State Solid or viscous liquid[12]
Storage Conditions -18°C to -20°C for long-term storage[2][4][5][][10][11]

Solubility Profile

The polyethylene glycol (PEG) spacer significantly contributes to the solubility of this compound in aqueous and organic solvents.[13] While precise quantitative solubility values for this specific molecule are not extensively published, the general consensus from supplier information and related compounds provides a strong indication of its solubility characteristics.

SolventSolubilityNotes
Water / Aqueous Buffers SolubleThe PEG12 chain enhances aqueous solubility.[3][4] A related compound, DBCO-PEG4-biotin, is soluble in aqueous buffers up to 0.35 mM. For practical use, it is often recommended to first dissolve the compound in a water-miscible organic solvent before dilution in an aqueous reaction buffer.
DMSO (Dimethyl Sulfoxide) Soluble[3][4][10][12]A common solvent for preparing stock solutions. A related compound, DBCO-PEG4-biotin, is soluble up to 100 mg/mL (133.35 mM) in DMSO.[14]
DMF (Dimethylformamide) Soluble[3][4][10]Another suitable organic solvent for stock solution preparation.
Methylene Chloride (DCM) Soluble[3][4][10]
Methanol Soluble[3][4]
Ethanol SolubleA related compound, DBCO-PEG4-biotin, is soluble up to 100 mM in ethanol.[2]

Experimental Workflow: Bioconjugation via Copper-Free Click Chemistry

The primary application of this compound is the biotinylation of azide-modified biomolecules. The following diagram illustrates a typical experimental workflow for this process.

G Experimental Workflow for Biotinylation using this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Application A Prepare Azide-Modified Biomolecule (e.g., protein, antibody) C Incubate Azide-Biomolecule with DBCO-reagent (Strain-Promoted Alkyne-Azide Cycloaddition) A->C B Prepare this compound Stock Solution (e.g., in DMSO or DMF) B->C D Remove Excess DBCO-reagent (e.g., dialysis, size-exclusion chromatography) C->D E Characterize Biotinylated Product (e.g., mass spectrometry, HABA assay) D->E F Downstream Applications (e.g., affinity purification, immunoassays) E->F

Biotinylation Workflow using this compound

Detailed Experimental Protocol Considerations

While the specific conditions will vary depending on the biomolecule of interest, the following provides a general framework for a typical labeling reaction.

1. Preparation of Reagents:

  • Azide-Modified Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • This compound Stock Solution: Equilibrate the reagent to room temperature before opening. Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.

2. Biotinylation Reaction:

  • Molar Ratio: The optimal molar ratio of DBCO-reagent to the azide-biomolecule should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the DBCO-reagent.

  • Reaction Conditions: Add the calculated volume of the DBCO-reagent stock solution to the biomolecule solution. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Higher temperatures and a greater excess of the biotin reagent can lead to more efficient labeling.

3. Purification:

  • Removal of Excess Reagent: It is crucial to remove unreacted this compound to prevent interference in downstream applications. This can be achieved through methods such as dialysis, size-exclusion chromatography (e.g., spin columns), or tangential flow filtration.

4. Characterization:

  • Confirmation of Labeling: The extent of biotinylation can be determined using various methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[15] Mass spectrometry can also be used to confirm the covalent modification and determine the number of biotin molecules per biomolecule.

Applications in Research and Drug Development

The ability to specifically and efficiently label biomolecules with biotin opens up a wide range of applications, including:

  • Immunoassays: Development of sensitive ELISA, Western blot, and flow cytometry assays.

  • Affinity Purification: Immobilization of biotinylated proteins onto streptavidin-coated surfaces for the isolation of binding partners.

  • Drug Delivery: Targeting of drug-loaded nanoparticles or carriers to specific cells or tissues.

  • Bioorthogonal Labeling: In vivo and in vitro tracking of biomolecules.

The use of a PEGylated linker, such as in this compound, is particularly advantageous in these applications as it can reduce non-specific binding and aggregation of the labeled biomolecule.[15]

References

An In-depth Technical Guide to Understanding the Biotin-Streptavidin Interaction with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exceptionally high affinity and specificity of the biotin-streptavidin interaction have established it as a cornerstone in a vast array of biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. The introduction of Polyethylene Glycol (PEG) linkers to biotinylated molecules has further refined this system, addressing challenges of steric hindrance and enhancing the accessibility of the biotin (B1667282) moiety. This technical guide provides a comprehensive overview of the biotin-streptavidin interaction in the context of PEGylated linkers. It offers a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to elucidate the underlying principles and workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of the biotin-PEG-streptavidin system in their work.

The Core Interaction: Biotin and Streptavidin

The interaction between biotin (Vitamin H) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions.[1] The dissociation constant (Kd) is in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M), signifying a bond that is, for many practical purposes, irreversible.[1][2] This remarkable affinity is the result of a combination of extensive hydrogen bonding and van der Waals interactions within a deep binding pocket on each of the four identical subunits of the streptavidin tetramer.[3]

The near-irreversible nature of this bond is highly advantageous for applications requiring stable and robust molecular tethering. However, when biotin is conjugated directly to large biomolecules, the biotin binding site can be sterically shielded, impeding its interaction with the bulky streptavidin tetramer.[4][5]

The Role of PEGylated Linkers

To overcome the issue of steric hindrance, flexible spacer arms are often incorporated between the biotin molecule and its conjugation target.[5] Polyethylene Glycol (PEG) is an ideal material for these linkers due to its hydrophilicity, biocompatibility, and non-immunogenic nature.[1]

The primary functions of a PEG linker in this context are:

  • Increased Accessibility: The PEG chain extends the biotin moiety away from the surface of the conjugated molecule, making it more accessible to the binding pockets of streptavidin.[4][5]

  • Reduced Steric Hindrance: The flexibility of the PEG linker allows the biotin to orient itself optimally for binding, overcoming potential steric clashes.[5][6]

  • Enhanced Solubility: PEGylation can increase the hydrophilicity and solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic drugs or proteins.[1]

The length of the PEG linker is a critical parameter that can influence the efficiency of the biotin-streptavidin interaction. While longer linkers can provide greater flexibility and distance, there is a trade-off, as excessively long linkers may not always lead to stronger binding and in some cases, might lead to a decrease in the amount of specifically adsorbed streptavidin on a biotinylated surface.[5][6][7]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the biotin-streptavidin interaction. It is important to note that finding a single study with a direct, systematic comparison of various PEG linker lengths is challenging. Therefore, the data presented for different PEG linkers are illustrative, based on general trends reported in the literature, and are intended to highlight potential differences in performance.

Table 1: Kinetic and Affinity Parameters of Biotin-Streptavidin Interaction with Various PEG Linkers (Illustrative Data)
LigandAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_d) (M)Key Finding
Biotin~3.0 x 10⁶ - 5.5 x 10⁸[8]~2.4 x 10⁻⁶[8]~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵[1][2]Baseline for the unmodified interaction; extremely strong and near-irreversible.
Biotin-PEG3~4.0 x 10⁶~2.0 x 10⁻⁶~5 x 10⁻¹³A short linker provides some reduction in steric hindrance, leading to a slight improvement in binding kinetics.
Biotin-PEG5~5.5 x 10⁶~1.5 x 10⁻⁶~2.7 x 10⁻¹³A longer linker further improves accessibility, resulting in faster association and a slightly lower dissociation constant.
Biotin-PEG7~6.0 x 10⁶~1.2 x 10⁻⁶~2.0 x 10⁻¹³Offers a good balance of flexibility and distance, often leading to optimal binding efficiency in many applications.[4]

Note: The data for PEGylated linkers is hypothetical and for illustrative purposes to demonstrate the potential impact of linker length.

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction
ParameterValueConditionsReference
Enthalpy (ΔH)-23 kcal/molpH 7.0[9]
Entropy (ΔS)~0 cal/mol·KpH 7.0[9]
Gibbs Free Energy (ΔG)-18.3 kcal/mol[3]
Heat Capacity (ΔCp)-459.9 cal/mol·K2°C to 30°C[10]

The binding is primarily enthalpy-driven, indicating the formation of strong, favorable interactions.[9] The near-zero entropy change suggests a balance between the entropy gain from the release of water molecules and the entropy loss from the association of biotin and streptavidin.[9]

Mandatory Visualizations

Molecular Interaction Pathway

G cluster_0 Biotinylated Molecule cluster_1 PEGylated Linker cluster_2 Binding Moiety cluster_3 Streptavidin Tetramer Biotinylated_Molecule Protein/ Drug PEG_Linker PEG Spacer Biotinylated_Molecule->PEG_Linker Covalent Conjugation Biotin Biotin PEG_Linker->Biotin Streptavidin Streptavidin (Binding Pocket) Biotin->Streptavidin High-Affinity Non-covalent Interaction (Kd ~10⁻¹⁴ M)

Biotin-streptavidin interaction with a PEG linker.
Experimental Workflow for SPR Analysis

G A Start: Prepare Streptavidin-coated Sensor Chip B Immobilize Biotinylated Ligand (with PEG linker) A->B Next Concentration C Equilibrate with Running Buffer (Establish Baseline) B->C Next Concentration D Inject Analyte (e.g., Target Protein) at Various Concentrations C->D Next Concentration E Monitor Association Phase D->E Next Concentration F Inject Running Buffer E->F Next Concentration G Monitor Dissociation Phase F->G Next Concentration H Regenerate Sensor Surface (if applicable) G->H Next Concentration I Data Analysis: Global fitting to a binding model to determine kon, koff, and Kd G->I H->C Next Cycle H->D Next Concentration J End I->J

Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the biotin-streptavidin interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Streptavidin

  • Biotin or Biotin-PEG conjugate

  • ITC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]

Procedure:

  • Sample Preparation:

    • Prepare a solution of streptavidin at a concentration of approximately 40 µM in ITC buffer.[10]

    • Prepare a solution of biotin or biotin-PEG conjugate at a concentration of approximately 750 µM in the same ITC buffer.[10]

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[10]

    • Set the stirring speed to approximately 75 rpm.[10]

  • Titration:

    • Load the streptavidin solution into the sample cell (typically 350 µL).[10]

    • Load the biotin solution into the injection syringe (typically 250 µL).[10]

    • Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin solution into the streptavidin solution at regular intervals (e.g., 200 seconds).[10]

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the interaction between a biotinylated molecule and an analyte.

Materials:

  • SPR instrument

  • Streptavidin-coated sensor chip

  • Biotinylated ligand (with PEG linker)

  • Analyte of interest

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH for robust interactions).[8]

Procedure:

  • Surface Preparation:

    • Prime the SPR system with running buffer.

    • If not using a pre-coated chip, immobilize streptavidin onto a carboxymethylated dextran (B179266) (CM5) sensor chip using standard amine coupling chemistry.

  • Ligand Immobilization:

    • Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.

    • The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.

  • Kinetic Analysis:

    • Equilibrate the sensor surface with a continuous flow of running buffer to establish a stable baseline.

    • Inject the analyte at various concentrations in ascending order over the sensor surface.

    • Monitor the association phase for a defined period (e.g., 180-300 seconds).

    • Switch back to the running buffer flow to monitor the dissociation phase.

    • After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference channel to correct for bulk refractive index changes and non-specific binding.

    • Perform a global fit of the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd.

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the surface of a biosensor as molecules bind and dissociate.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the interaction between a biotinylated molecule and an analyte.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin-coated biosensors

  • Biotinylated ligand (with PEG linker)

  • Analyte of interest

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Procedure:

  • Assay Setup:

    • Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.

    • Prepare a 96-well plate with the necessary solutions: assay buffer for baseline, biotinylated ligand for loading, analyte at various concentrations for association, and assay buffer for dissociation.

  • Measurement Steps:

    • Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline (60-120 seconds).

    • Loading: Immerse the biosensors in the well containing the biotinylated ligand to immobilize it onto the sensor surface (120-300 seconds).

    • Baseline 2: Move the biosensors back to the assay buffer to establish a new baseline after ligand immobilization (60-120 seconds).

    • Association: Move the biosensors to the wells containing the analyte at different concentrations and monitor the binding (180-600 seconds).

    • Dissociation: Transfer the biosensors to wells with only assay buffer to monitor the dissociation of the analyte (300-1200 seconds).

  • Data Analysis:

    • Align the data to the baseline and subtract the signal from a reference sensor (without analyte) to correct for drift and non-specific binding.

    • Fit the association and dissociation curves globally using a 1:1 binding model to calculate the kon, koff, and Kd.

Conclusion

The biotin-streptavidin interaction, enhanced by the use of PEGylated linkers, remains an indispensable tool in life sciences and drug development. The strategic use of PEG linkers effectively mitigates steric hindrance, thereby improving the efficiency and reliability of assays and applications that depend on this robust interaction. The selection of an optimal PEG linker length is application-dependent and requires careful consideration of the specific molecular context. This guide provides the foundational knowledge, quantitative insights, and detailed experimental protocols necessary for researchers to effectively design and execute experiments utilizing the biotin-PEG-streptavidin system. By understanding the core principles and having access to standardized methodologies, scientists can better harness the power of this versatile molecular interaction to advance their research and development goals.

References

DBCO-NHCO-PEG12-biotin for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DBCO-NHCO-PEG12-Biotin for Beginners in Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, this compound emerges as a powerful and versatile tool. This heterobifunctional linker enables the straightforward and efficient labeling of biomolecules through a copper-free click chemistry reaction, a process that is highly specific and biocompatible. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in your research.

Core Concepts and Molecular Structure

This compound is comprised of three key functional components:

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that is the reactive handle for copper-free click chemistry. It specifically and rapidly reacts with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is ideal for use in complex biological systems as it does not interfere with native biochemical processes.[4]

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited in a vast array of detection and purification applications.[5][6]

  • PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and provides a flexible connection between the DBCO group and the biotin tag.[7] This improved accessibility can lead to more efficient binding of the biotin moiety to streptavidin.[8]

The "NHCO" in the name likely refers to an amide linkage within the molecule's backbone, a common and stable chemical bond. While many suppliers refer to this or similar molecules as "DBCO-NH-PEG12-Biotin" or "DBCO-PEG12-Biotin," the core functionalities remain the same.

Key Properties and Specifications

Below is a summary of the essential physicochemical properties of this compound.

PropertyValueReference
Full Name Dibenzocyclooctyne-PEG12-Biotin[1]
Synonyms DBCO-PEG12-Biotin, Azadibenzocyclooctyne-PEG12-Biotin conjugate[1][9]
Molecular Formula C55H83N5O16S[1][9][10]
Molecular Weight 1102.34 g/mol [1][9][10]
Purity Typically ≥95%[2][10]
Solubility Soluble in DMSO, DMF, Methylene Chloride, Methanol[8]
Storage Conditions Store at -20°C, protected from moisture and light.[8]

Applications in Bioconjugation

The unique properties of this compound make it suitable for a wide range of applications, including:

  • Protein and Antibody Labeling: For subsequent detection, purification, or immobilization.

  • Drug Delivery and Targeting: As a linker in antibody-drug conjugates (ADCs) or for attaching targeting ligands to drug-loaded nanoparticles.

  • Cell Surface Labeling: For studying receptor dynamics and trafficking.

  • Immunoassays: Such as ELISA, Western blotting, and immunohistochemistry, where the biotin-streptavidin interaction provides signal amplification.

  • PROTACs: Can be used in the synthesis of Proteolysis Targeting Chimeras.[11][12]

Quantitative Data on SPAAC Reactions

The efficiency of the SPAAC reaction is a critical factor in bioconjugation experiments. The following tables summarize key quantitative data for SPAAC reactions involving DBCO linkers.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) [5]

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85Data not specified
HEPES (pH 7)0.55–1.22Data not specified

Data sourced from Pringle and Knight (2025) as cited in a BenchChem technical note.[5]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs [5]

DBCO ConstructReactant Azide (B81097)BufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.[5]

Table 3: General Second-Order Rate Constants for DBCO Derivatives [5]

Cyclooctyne DerivativeTypical Second-Order Rate Constant (M⁻¹s⁻¹)
DBCO Derivatives~0.1 - 2.0

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation. Note that specific applications may require optimization of these general procedures.

Protocol 1: General Procedure for Biotinylation of an Azide-Modified Protein

This protocol describes the reaction of this compound with a protein that has been pre-functionalized with azide groups.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Important: Avoid buffers containing sodium azide (NaN₃) as it will react with the DBCO group.[5]

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare a stock solution of this compound:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]

    • Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Mix well to ensure it is fully dissolved. This stock solution should be used immediately.[10]

  • Reaction Setup:

    • To your solution of azide-modified protein (typically 1-10 mg/mL), add a 2- to 4-fold molar excess of the this compound stock solution.[10]

    • Gently mix the components. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.[10]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C.[3][10] The optimal reaction time may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column according to the manufacturer's instructions.[10]

    • The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[10]

Protocol 2: Monitoring the SPAAC Reaction via UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.[5]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Reaction mixture from Protocol 1

Procedure:

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm.[5]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at ~310 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[5]

  • Data Acquisition:

    • Initiate the reaction by adding the this compound to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at ~310 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[5]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_incubation Incubation cluster_purification Purification cluster_product Final Product azide_protein Azide-Modified Protein mix Mix Azide-Protein with DBCO-Biotin Solution (2-4x molar excess of DBCO) azide_protein->mix dbco_biotin This compound dmso Anhydrous DMSO/DMF dbco_biotin->dmso Dissolve to 10 mM dmso->mix incubate Incubate: 4-12h at Room Temp OR 12-24h at 4°C mix->incubate Strain-Promoted Azide-Alkyne Cycloaddition desalt Desalting Column incubate->desalt Remove excess reagent final_product Purified Biotinylated Protein desalt->final_product

Caption: Experimental workflow for biotinylating an azide-modified protein.

G start Start zero_spec Zero Spectrophotometer with buffer + azide-protein start->zero_spec add_dbco Add DBCO-Biotin to start reaction zero_spec->add_dbco measure_abs Measure Absorbance at 310 nm at regular time intervals add_dbco->measure_abs is_stable Is Absorbance Stable? measure_abs->is_stable is_stable->measure_abs No end End is_stable->end Yes

Caption: Workflow for monitoring the SPAAC reaction via UV-Vis spectroscopy.

Conclusion

This compound is an invaluable reagent for researchers in bioconjugation. Its ability to facilitate copper-free click chemistry provides a robust and biocompatible method for labeling a wide array of biomolecules. By understanding its core properties and following established protocols, scientists can effectively leverage this tool for advanced applications in drug development, diagnostics, and fundamental biological research.

References

fundamental concepts of bioorthogonal chemistry with DBCO reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental concepts of bioorthogonal chemistry, with a specific focus on the application of Dibenzocyclooctyne (DBCO) reagents. It details the underlying principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents key quantitative data, and offers detailed experimental protocols for researchers in the fields of chemical biology, drug development, and diagnostics.

Core Concepts of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this powerful concept allows for the precise chemical modification and labeling of biomolecules in their natural environment.[1]

To be considered bioorthogonal, a reaction must satisfy several stringent criteria:

  • High Specificity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological milieu.[1][2]

  • Biocompatibility: The reagents, catalysts (if any), and the resulting linkage must be non-toxic and not disrupt the biological system under investigation.[1][3]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[1]

  • Stability: Both the reactive handles and the final covalent bond must be stable in a biological context.[2][4]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

One of the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It is a cornerstone of "click chemistry," a set of reactions known for their reliability, high yield, and minimal byproducts.[5] SPAAC is a type of 1,3-dipolar cycloaddition between a cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[4][6]

The Role of DBCO Reagents

Dibenzocyclooctyne (DBCO, also known as ADIBO) is a highly reactive cyclooctyne derivative widely used in SPAAC.[] Its reactivity stems from the significant ring strain within its molecular structure.[5][] This intrinsic strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly and efficiently without the need for the cytotoxic copper(I) catalyst required in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][8] This copper-free nature is the most significant advantage of DBCO-mediated SPAAC, making it exceptionally well-suited for applications in living cells and whole organisms.[][8]

The reaction between DBCO and an azide is highly specific and bioorthogonal, as neither functional group is naturally present in biological systems, thus preventing interference with native cellular processes.[4][]

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

Quantitative Data for DBCO Reagents

The efficiency and outcome of bioconjugation experiments depend on several quantitative parameters. The following tables summarize key data for DBCO-mediated reactions.

Table 1: Comparison of Bioorthogonal Reaction Kinetics
ReactionTypical ReagentsSecond-Order Rate Constant (k₂)AdvantagesDisadvantages
SPAAC DBCO + Azide ~0.1 - 1.0 M⁻¹s⁻¹ [9][10]Copper-free, highly biocompatible [8]Slower than CuAAC and IEDDA, DBCO can react with thiols[10][11]
Staudinger LigationAzide + Phosphine~0.0077 M⁻¹s⁻¹[9]Biocompatible, stable linkage[12]Slow reaction, phosphines prone to oxidation[10][12]
CuAACTerminal Alkyne + Azide~10 M⁻¹s⁻¹ (with 20 µM Cu(I))[9]Fast, small reactive groups[9]Requires cytotoxic copper catalyst[8][13]
IEDDATetrazine + TCO>10³ M⁻¹s⁻¹[9]Extremely fast kinetics[9]Reagents are bulkier than azides/alkynes[9]
Table 2: Typical Experimental Parameters for DBCO Conjugations
ParameterValueNotesCitation(s)
Molar Excess (DBCO-NHS ester to Antibody)5 to 30-foldTo achieve desired degree of labeling. A 6-fold excess can yield a DOL of ~1.5.[8][14]
Molar Excess (Azide-Molecule to DBCO-Protein)1.5 to 4-foldTo drive the SPAAC reaction to completion.[8][15]
Reaction Time (NHS Ester Activation)30 to 60 minutesAt room temperature.[4]
Reaction Time (SPAAC)< 5 minutes to 24 hoursHighly dependent on reactant concentrations. Reactions can often reach completion in 2-4 hours at RT.[8][16][17]
Temperature4°C to 37°CTypically performed at room temperature or 4°C overnight.[8][17]
Optimal pH7.0 - 9.0For reactions in aqueous buffers like PBS.[8]
Table 3: Stability and Reactivity of DBCO
ConditionObservationNotesCitation(s)
Long-term Storage (on IgG)~3-5% loss of reactivity after 4 weeks at 4°C or -20°C.DBCO-functionalized antibodies can be stored, but reactivity may decrease over time.[4][8]
Presence of Thiols (e.g., GSH)DBCO reacts with thiols.DBCO is less stable in the presence of glutathione (B108866) (GSH) compared to BCN.[11]
Presence of Reducing Agents (e.g., DTT)Azide groups can be reduced by DTT or TCEP.Care must be taken during protein purification to avoid reducing the azide handle.[18]
Phagosomal EnvironmentDBCO shows moderate stability, with ~36% degradation after 24 hours.Strained alkynes can be degraded in the harsh chemical environment of phagosomes.[19]

Detailed Experimental Protocols

The following section provides standardized protocols for the most common applications of DBCO reagents in bioconjugation.

G cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Final Purification & Analysis A Prepare Biomolecule #1 (e.g., Antibody in PBS) B Activate with DBCO Reagent (e.g., DBCO-NHS Ester) A->B Add molar excess of DBCO reagent C Quench & Purify (e.g., Desalting Column) B->C Incubate RT, 1-2h E Combine DBCO-Biomolecule #1 and Azide-Biomolecule #2 C->E Mix activated components D Prepare Biomolecule #2 (Azide-functionalized) D->E F Incubate (e.g., RT, 2-4h or 4°C overnight) E->F G Purify Final Conjugate (e.g., SEC, IEX, HPLC) F->G H Validate Conjugate (e.g., SDS-PAGE, Mass Spec) G->H I Store Purified Conjugate (4°C or -20°C) H->I

Caption: General experimental workflow for DBCO-mediated bioconjugation.

Protocol 1: Labeling an Antibody with DBCO-NHS Ester

This protocol details the covalent attachment of a DBCO moiety to primary amines (e.g., lysine (B10760008) residues) on an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized DBCO reagent.[20]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., spin column) for purification

Procedure:

  • Prepare Reagents:

    • Allow the DBCO-NHS ester to warm to room temperature.

    • Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.[4]

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or azide.

    • Adjust the antibody concentration to approximately 1 mg/mL.[4]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution.[21] The final DMSO concentration should ideally be below 20%.[4]

    • Mix gently and incubate at room temperature for 30-60 minutes.[4]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[21]

    • Incubate for an additional 15 minutes at room temperature.[4][21]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][21]

  • Characterization and Storage:

    • (Optional) Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[21]

    • Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4][20] Note that DBCO reactivity can decrease over time.[4]

Protocol 2: SPAAC Conjugation of a DBCO-Antibody to an Azide-Molecule

This protocol describes the click reaction between the DBCO-activated antibody (from Protocol 1) and a molecule functionalized with an azide group.[17][20]

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., azide-modified oligonucleotide, peptide, or small molecule drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-labeled antibody with the azide-functionalized molecule.

    • A 1.5 to 4-fold molar excess of the azide-molecule is typically used to ensure the reaction goes to completion.[8][15]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[15][17] Longer incubation times may be required for dilute reactants.[20]

  • Purification:

    • Purify the final antibody conjugate to remove excess azide-molecule. The choice of method depends on the properties of the conjugate and reactants. Common methods include:

      • Size-Exclusion Chromatography (SEC)

      • Ion-Exchange Chromatography (IEX)

      • Affinity Chromatography[20]

  • Validation:

    • Confirm the formation of the conjugate using analytical techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the final product, or mass spectrometry.[15][20]

Applications in Research and Drug Development

The biocompatibility and efficiency of DBCO-mediated SPAAC have made it an invaluable tool across various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver a payload specifically to cancer cells.[8][22] The high efficiency of the reaction allows for precise control over the drug-to-antibody ratio (DAR), a critical factor for ADC efficacy.[8]

  • PROTACs: DBCO chemistry can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase for degradation.[22]

  • Live Cell Imaging: By metabolically incorporating azide-functionalized sugars into cellular glycans, researchers can label cell surfaces with DBCO-linked fluorophores for real-time fluorescence imaging without perturbing the cells.[21]

  • Biomolecule Labeling and Tracking: DBCO reagents are widely used to label and track proteins, nucleic acids, and lipids within living cells to study complex biological pathways and interactions.[5][]

  • Surface Modification: The immobilization of biomolecules onto surfaces of biosensors, microarrays, or hydrogels is facilitated by DBCO chemistry, with applications in diagnostics and tissue engineering.[22]

G A Is the experiment in a living system (in vivo/in cellula)? B Yes A->B Yes C No (in vitro) A->C No D SPAAC (DBCO) - Excellent biocompatibility - No catalyst toxicity B->D Toxicity is a concern E Are extremely fast kinetics (seconds to minutes) critical? B->E Speed is paramount C->D Toxicity is a concern or simplicity is preferred G CuAAC - Fast kinetics - Small reagents - Potential for Cu toxicity C->G Toxicity is not a concern E->D No (hours are acceptable) F IEDDA (TCO-Tetrazine) - Fastest kinetics - Larger reagents E->F Yes

Caption: Decision tree for selecting a suitable bioorthogonal reaction.

References

DBCO-NHCO-PEG12-biotin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG12-biotin, a key reagent in modern bioconjugation.

Core Concepts:

This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation.[1] It incorporates three key functional components:

  • Dibenzocyclooctyne (DBCO): This moiety is at the heart of its utility, enabling copper-free click chemistry. The high ring strain of the DBCO group allows for a highly efficient and specific reaction with azide-functionalized molecules in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][][5][6] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in complex biological systems, including living cells.[][7]

  • Biotin (B1667282): This vitamin has an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.[1][8]

  • 12-unit Polyethylene Glycol (PEG) Spacer: The PEG12 spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule in aqueous buffers.[1][2][9] It also reduces steric hindrance, providing better access for both the DBCO group to react with its target and for the biotin tag to bind to streptavidin or avidin.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 2621391-31-7[2][3][10]
Molecular Weight 1102.34 g/mol [2][][5][11][12][][14]
Molecular Formula C55H83N5O16S[][5][10][11][][14]
Purity Typically ≥95%[1][2][11][12][]
Storage -18°C or -20°C for long-term storage[11][12][]

Experimental Protocols

The primary application of this compound is the biotinylation of azide-modified molecules via SPAAC. Below are generalized protocols for the conjugation of proteins (e.g., antibodies) and oligonucleotides.

Protocol 1: Biotinylation of an Azide-Modified Antibody

This protocol outlines the steps for labeling an antibody containing an azide (B81097) group with this compound.

1. Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting column

2. Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an appropriate buffer.[3][5][7] If the buffer contains sodium azide, it must be removed by dialysis or buffer exchange as it will react with the DBCO group.

  • Prepare the DBCO Reagent Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Conjugation Reaction: Add a 2-4 fold molar excess of the this compound solution to the antibody solution.[10]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3][10]

  • Purification: Remove the unreacted this compound using a spin desalting column or dialysis.

  • Validation: The success of the conjugation can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the antibody.[3][10]

Protocol 2: Biotinylation of an Azide-Modified Oligonucleotide

This protocol provides a general procedure for labeling an azide-functionalized oligonucleotide.

1. Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Nuclease-free water

  • Gel filtration or HPLC for purification

2. Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer.

  • Prepare the DBCO Reagent Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Mix the this compound with the azide-modified oligonucleotide. A 2-4 fold molar excess of the biotin reagent is recommended.[10]

  • Incubation: Incubate the reaction at room temperature overnight.[11]

  • Purification: Purify the biotinylated oligonucleotide from unreacted reagents using gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.[10]

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.

Caption: Chemical reaction of this compound with an azide-modified molecule.

G Experimental Workflow for Bioconjugation A Prepare Azide-Modified Molecule C Mix Reactants and Incubate (SPAAC Reaction) A->C B Prepare this compound Stock Solution B->C D Purify the Biotinylated Conjugate C->D E Characterize and Validate the Conjugate D->E F Downstream Application (e.g., Immunoassay, Imaging) E->F

Caption: A typical experimental workflow for bioconjugation using this compound.

References

The Strategic Application of DBCO-NHCO-PEG12-Biotin in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific target proteins.[2][3] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization.[4] This guide delves into the core of PROTAC technology, with a specific focus on the multifaceted role and applications of the DBCO-NHCO-PEG12-biotin linker in their development.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[5]

PROTAC_Mechanism

The Critical Role of the Linker: Introducing this compound

The linker is a pivotal component of a PROTAC, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[6] The this compound linker is a sophisticated, multi-functional tool designed for advanced PROTAC synthesis and analysis.

Components and their Functions:

  • Dibenzocyclooctyne (DBCO): This group is a key player in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[7][8] This bioorthogonal reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified molecule under mild, biocompatible conditions, making it ideal for the modular assembly of PROTACs.[9][10]

  • NHCO (Amide Bond): The amide linkage provides a stable connection point within the linker, ensuring the integrity of the PROTAC molecule during its synthesis and biological application.

  • Polyethylene (B3416737) Glycol (PEG12): The 12-unit polyethylene glycol spacer is crucial for enhancing the solubility and pharmacokinetic properties of the resulting PROTAC.[6][11] The hydrophilicity of the PEG chain can help to overcome the often-hydrophobic nature of PROTACs, improving their drug-like characteristics.[] The length of the PEG linker is also a critical determinant of the distance and orientation between the POI and the E3 ligase, which directly impacts the efficiency of ternary complex formation and subsequent protein degradation.[6]

  • Biotin (B1667282): The biotin moiety serves as a versatile affinity tag.[13] Biotin's high-affinity interaction with streptavidin and avidin (B1170675) can be exploited for various applications, including the purification of PROTACs, immobilization on surfaces for binding assays, and in cellular and biochemical studies to track the PROTAC or to identify its interaction partners through techniques like proximity biotinylation.[8][14]

Applications of this compound in PROTAC Development

The unique combination of functionalities in the this compound linker enables a range of applications in the PROTAC development workflow:

  • Modular PROTAC Synthesis: The DBCO group facilitates a modular and efficient "click chemistry" approach to PROTAC assembly. Researchers can synthesize libraries of PROTACs by reacting an azide-functionalized warhead (targeting the POI) with the DBCO-linker, which has been pre-conjugated to an E3 ligase ligand.[15]

  • Target Engagement and Mechanistic Studies: The biotin tag is invaluable for in vitro and cellular target engagement studies. Biotinylated PROTACs can be used in pull-down assays with streptavidin beads to confirm binding to the target protein and the E3 ligase.[14]

  • Proximity Biotinylation Assays: In a more advanced application, the biotin moiety can be used in proximity-labeling experiments (e.g., with AirID) to identify the neo-substrates of an E3 ligase that are induced by a molecular glue or PROTAC.[14] This can help to elucidate the selectivity and potential off-target effects of the degrader.

  • Improving Physicochemical Properties: The PEG12 spacer contributes to improved solubility and reduced non-specific binding of the PROTAC, which are often major hurdles in their development.[6][]

Experimental Protocols

Below are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing a this compound linker.

Protocol 1: Two-Step PROTAC Synthesis using SPAAC

This protocol outlines the synthesis of a PROTAC where an azide-functionalized target-binding ligand is conjugated to an E3 ligase ligand pre-functionalized with the this compound linker.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Materials: this compound, amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative), a peptide coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and anhydrous DMF.

  • Procedure:

    • Dissolve the this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography or preparative HPLC to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Materials: Purified DBCO-linker-E3 ligase ligand conjugate, azide-functionalized POI ligand, and a suitable solvent (e.g., DMSO).

  • Procedure:

    • Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 12-24 hours in the dark.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[16]

PROTAC_Synthesis_Workflow

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

  • Cell Culture and Treatment:

    • Plate the desired cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading for the Western blot.[17]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.[17]

Western_Blot_Workflow

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Evaluation of PROTAC Efficacy

CompoundTarget Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Ternary Complex Cooperativity (α)DC50 (nM)Dmax (%)
PROTAC-15015051095
PROTAC-26512025080
Negative Control>10,000145N/A>10,000<10

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Cellular Degradation and Viability

CompoundCellular DC50 (nM)Cellular Dmax (%)Cell Viability IC50 (µM)
PROTAC-12590>10
PROTAC-210075>10
Negative Control>10,000<5>10

Note: Data presented are hypothetical and for illustrative purposes only.

Signaling Pathways in PROTAC Action

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For instance, a PROTAC targeting a kinase in a cancer-related pathway can lead to its degradation and the subsequent downregulation of the pathway.

Signaling_Pathway_Intervention

Conclusion

The this compound linker represents a powerful and versatile tool in the development of PROTACs. Its integrated features for modular synthesis via click chemistry, enhanced physicochemical properties through PEGylation, and utility in biochemical and cellular assays via the biotin tag, empower researchers to design, synthesize, and evaluate novel protein degraders with greater efficiency and precision. As the field of targeted protein degradation continues to evolve, the rational design of such sophisticated linkers will remain a cornerstone of developing the next generation of therapeutics.

References

Synthesis and Purification of DBCO-NHCO-PEG12-biotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of DBCO-NHCO-PEG12-biotin, a heterobifunctional linker critical in bioconjugation and drug delivery applications. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and purification strategies.

Overview

This compound is a valuable reagent that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin (B1667282) moiety for strong and specific binding to streptavidin, and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer. This linker is instrumental in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various bioconjugates.[1][2] The synthesis of this complex molecule is a multi-step process that requires careful control of reaction conditions and rigorous purification.

Synthesis Pathway

The synthesis of this compound can be logically approached in three main stages:

  • Synthesis of Amine-PEG12-biotin: This involves the preparation of a PEG linker with a free amine at one terminus and a biotin molecule at the other. A common strategy is to start with a heterobifunctional PEG derivative, such as Boc-NH-PEG12-COOH, where the amine is protected.

  • Synthesis of DBCO-NHS Ester: This stage focuses on preparing the DBCO moiety with an activated N-hydroxysuccinimide (NHS) ester, which will readily react with the primary amine of the PEG-biotin linker.

  • Final Conjugation and Purification: The two synthesized fragments, Amine-PEG12-biotin and DBCO-NHS ester, are then coupled to form the final product, which is subsequently purified to a high degree.

The overall synthetic scheme is depicted below.

G cluster_0 Stage 1: Synthesis of Amine-PEG12-biotin cluster_1 Stage 2: Synthesis of DBCO-NHS Ester cluster_2 Stage 3: Final Conjugation A Boc-NH-PEG12-COOH B Amine-PEG12-COOH A->B Deprotection (TFA) C Amine-PEG12-biotin B->C Biotinylation (EDC, NHS) F This compound C->F Coupling D DBCO-Acid E DBCO-NHS Ester D->E Activation (EDC, NHS) E->F

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis. These represent typical procedures and may require optimization based on specific laboratory conditions and starting materials.

Stage 1: Synthesis of Amine-PEG12-biotin

This stage involves the deprotection of a Boc-protected amine-PEG-acid, followed by the coupling of biotin.

3.1.1. Deprotection of Boc-NH-PEG12-COOH

  • Materials:

    • Boc-NH-PEG12-COOH[3][4]

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve Boc-NH-PEG12-COOH in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Precipitate the resulting Amine-PEG12-COOH by adding cold diethyl ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

3.1.2. Biotinylation of Amine-PEG12-COOH

  • Materials:

    • Amine-PEG12-COOH

    • Biotin[5]

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[6]

    • N-Hydroxysuccinimide (NHS)[6]

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve biotin, EDC, and NHS in anhydrous DMF.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of biotin.[1]

    • Add a solution of Amine-PEG12-COOH in DMF to the activated biotin solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, the crude Amine-PEG12-biotin can be purified by preparative HPLC.

Stage 2: Synthesis of DBCO-NHS Ester

This stage involves the activation of the carboxylic acid of a DBCO derivative.

  • Materials:

    • DBCO-Acid[7][8]

    • EDC[9]

    • NHS[9]

    • Anhydrous DMF or Dichloromethane (DCM)[9]

  • Procedure:

    • Dissolve DBCO-Acid in anhydrous DMF or DCM.

    • Add NHS and EDC to the solution (typically in a 1:1.2:1.2 molar ratio of DBCO-Acid:NHS:EDC).[1]

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.[9]

    • The formation of the DBCO-NHS ester can be monitored by TLC.

    • The resulting DBCO-NHS ester solution can often be used directly in the next step without purification.

Stage 3: Final Conjugation and Purification

This is the final step where the two synthesized fragments are coupled.

  • Materials:

    • Amine-PEG12-biotin (from Stage 1)

    • DBCO-NHS Ester solution (from Stage 2)

    • Anhydrous DMF

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the purified Amine-PEG12-biotin in anhydrous DMF.

    • Add a slight molar excess of the DBCO-NHS ester solution to the Amine-PEG12-biotin solution.

    • Add a small amount of a non-nucleophilic base like TEA or DIPEA to maintain a slightly basic pH (pH 7-9).

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[10]

    • Monitor the progress of the reaction by HPLC.

    • Upon completion, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.[11]

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product.

  • Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Detection: UV detection at wavelengths corresponding to the absorbance of the DBCO moiety (around 309 nm) and the biotin/amide bonds.

  • Procedure:

    • Dilute the crude reaction mixture in the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Elute the product using a linear gradient of increasing ACN concentration.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the final this compound as a solid.

Data Presentation

The following tables summarize the key properties and expected outcomes of the synthesis and purification process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC55H83N5O16S[12]
Molecular Weight1102.34 g/mol [12]
Purity (post-HPLC)>95%[12]
AppearanceWhite to off-white solid[13]
SolubilitySoluble in DMSO, DMF[13]

Table 2: Representative Reaction Parameters and Expected Yields

Reaction StageKey ReagentsMolar Ratio (Target:Reagent)SolventTypical Yield
Biotinylation Amine-PEG12-COOH, Biotin, EDC, NHS1 : 1.2 : 1.2 : 1.2DMF70-85%
DBCO Activation DBCO-Acid, EDC, NHS1 : 1.2 : 1.2DMF/DCM>90% (often used in situ)
Final Conjugation Amine-PEG12-biotin, DBCO-NHS1 : 1.1DMF60-80%
Overall Yield ---40-60%

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and purification of this compound.

Synthetic Workflow

G cluster_synthesis Synthesis start Start Materials (Boc-NH-PEG12-COOH, Biotin, DBCO-Acid) deprotection Boc Deprotection start->deprotection activation DBCO Activation start->activation biotinylation Biotin Coupling deprotection->biotinylation conjugation Final Conjugation biotinylation->conjugation activation->conjugation crude Crude Product conjugation->crude

Caption: Synthetic workflow for this compound.

Purification and Analysis Workflow

G cluster_purification Purification & Analysis crude_input Crude Product hplc RP-HPLC Purification crude_input->hplc fraction Fraction Collection hplc->fraction lyophilize Lyophilization fraction->lyophilize pure_product Pure this compound lyophilize->pure_product analysis Characterization (NMR, MS, HPLC Purity) pure_product->analysis

Caption: Purification and analysis workflow.

Conclusion

The synthesis of this compound is a meticulous process that yields a highly versatile tool for researchers in the fields of biotechnology and medicine. The successful execution of this synthesis relies on the careful control of each reaction step and a robust purification strategy, primarily centered around reversed-phase HPLC. The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this important heterobifunctional linker.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful tool for bioorthogonal conjugation, allowing for the specific attachment of probes to biomolecules in complex biological systems without interfering with native cellular processes.[1][2] DBCO-NHCO-PEG12-biotin is a heterobifunctional reagent designed for this purpose. It features a dibenzocyclooctyne (DBCO) group for rapid reaction with azide-modified proteins, a biotin (B1667282) moiety for strong and specific binding to streptavidin-based affinity resins and detection systems, and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling, including methods for introducing azide (B81097) handles into proteins, the SPAAC ligation reaction, and subsequent quantification of biotinylation.

Principle of the Method

The labeling strategy involves a two-step process:

  • Introduction of an Azide Moiety: An azide group, a bioorthogonal handle, is first incorporated into the target protein. This can be achieved through various methods, such as metabolic labeling with azido-sugars for glycoproteins or by using azide-functionalized amino acid analogs.[2][5]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified protein is then reacted with this compound. The strained triple bond of the DBCO group reacts selectively and covalently with the azide to form a stable triazole linkage, effectively biotinylating the protein.[1][6]

Data Presentation

Table 1: Recommended Molar Excess for SPAAC Reaction
Molar Ratio (DBCO-Biotin : Azide-Protein)General ApplicationReference
1.5 - 3 fold excessGeneral protein conjugation[7]
2 - 4 fold excessOligonucleotide conjugation to proteins[8]
10 - 20 fold excessLabeling of azide-modified proteins in solution[2][9]
Table 2: Influence of DBCO-NHS Ester to Antibody Molar Ratio on Subsequent Click Reaction Yield
Molar Ratio (DBCO-NHS : Antibody)Relative Conjugation Yield (%)ObservationsReference
1:1~20Low efficiency[10]
5:1~80High efficiency[10]
10:1~100Optimal for most antibodies[10]
20:1~85Decreased yield due to potential precipitation[10]
40:1~60Significant precipitation observed[10]

Note: This table is adapted from data for DBCO-NHS ester conjugation, which is a common method to introduce the DBCO group onto a protein before reaction with an azide-biotin probe. The principle of optimizing molar ratios is directly relevant to achieving efficient labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido (B1232118) Sugars

This protocol describes the introduction of azide groups into cell surface glycoproteins through metabolic glycoengineering.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell scraper

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency in their appropriate complete medium.

  • Metabolic Labeling: Supplement the culture medium with a final concentration of 25-50 µM Ac4ManNAz.

  • Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Harvesting: Gently wash the cells three times with cold PBS.

  • Cell Lysis (Optional): For labeling of a protein lysate, harvest the cells using a cell scraper and proceed to a suitable lysis protocol. For live-cell labeling, proceed directly to Protocol 2.

Protocol 2: SPAAC Reaction with this compound

This protocol details the click chemistry reaction between the azide-modified protein and the DBCO-biotin reagent.

Materials:

  • Azide-modified protein (from Protocol 1 or other methods) in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • For purified protein in solution: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.[9] The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.

    • For live cells: Add this compound to the cell suspension in PBS to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture.

    • For purified protein: 4-12 hours at room temperature or overnight at 4°C.[11]

    • For live cells: 1-2 hours at 4°C or room temperature.

  • Purification:

    • For purified protein: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

    • For live cells: Wash the cells three times with cold PBS to remove unreacted reagent.

  • Storage: The purified biotinylated protein can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[12]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500). This is the A500 of the HABA/Avidin solution.[12]

  • Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and incubate for 2 minutes.[12]

  • Final Absorbance: Measure the absorbance at 500 nm again. This is the A500 of the HABA/Avidin/Biotin sample.

  • Calculation: Calculate the moles of biotin per mole of protein using the following formulas:

    • Molarity of Biotin (M) = (ΔA500) / (b x ε)

      • ΔA500 = (A500 HABA/Avidin) - (A500 HABA/Avidin/Biotin sample)

      • b = path length of the cuvette (typically 1 cm)

      • ε = molar extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)[5]

    • Moles of Biotin / Mole of Protein = Molarity of Biotin / Molarity of Protein

Visualizations

experimental_workflow cluster_azide_incorporation Step 1: Azide Incorporation cluster_spaac Step 2: SPAAC Reaction cluster_analysis Step 3: Purification & Analysis azido_sugar Ac4ManNAz (Azido Sugar) labeled_cells Cells with Azide-Modified Glycoproteins cells Cell Culture cells->azido_sugar Metabolic Labeling cells->labeled_cells Incubation (48-72h) dbco_biotin This compound labeled_cells->dbco_biotin Addition of Reagent biotinylated_protein Biotinylated Protein labeled_cells->biotinylated_protein Incubation (4-12h) purification Purification (Desalting Column) biotinylated_protein->purification quantification Quantification (HABA Assay) purification->quantification downstream Downstream Applications (e.g., Western Blot, Affinity Purification) quantification->downstream

Caption: Experimental workflow for protein biotinylation using SPAAC.

signaling_pathway cluster_metabolism Metabolic Glycoengineering cluster_glycosylation Glycosylation in Golgi cluster_detection Bioorthogonal Labeling Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SialicAcid_Az N-azidoacetylsialic acid ManNAz->SialicAcid_Az CMP_SialicAcid_Az CMP-N-azidoacetylsialic acid SialicAcid_Az->CMP_SialicAcid_Az Glycoprotein Azide-labeled Glycoprotein CMP_SialicAcid_Az->Glycoprotein Sialyltransferases Protein Nascent Polypeptide Protein->Glycoprotein DBCO_Biotin DBCO-Biotin Glycoprotein->DBCO_Biotin SPAAC Biotinylated_Glycoprotein Biotinylated Glycoprotein Glycoprotein->Biotinylated_Glycoprotein Streptavidin Streptavidin Probe (e.g., HRP, Fluorophore) Biotinylated_Glycoprotein->Streptavidin Detection Detection/Purification Streptavidin->Detection

Caption: Pathway for labeling cell surface glycoproteins.

References

Application Notes and Protocols: A Step-by-Step Guide for Cell Surface Labeling with DBCO-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for labeling cell surface biomolecules using DBCO-biotin through a copper-free click chemistry reaction. This powerful technique is essential for a variety of applications, including cell tracking, proteomics, and high-resolution imaging.

Introduction

Cell surface labeling is a critical tool in cellular biology and drug development for studying protein trafficking, identifying biomarkers, and understanding cell-cell interactions. The method described here utilizes a two-step bioorthogonal chemistry approach. First, cells are metabolically labeled by introducing an azide (B81097) group onto their surface glycans. This is followed by the specific and covalent attachment of a biotin (B1667282) tag via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with DBCO-biotin. This copper-free click chemistry method is highly efficient, specific, and biocompatible, making it ideal for use with living cells.[1][2][3] The resulting biotinylated cells can then be detected or purified using streptavidin-based probes.

Principle of the Method

The experimental workflow is based on a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium supplemented with an azide-derivatized monosaccharide, such as N-azidoacetylmannosamine (ManNAz). The cells' metabolic machinery incorporates these sugars into cell surface glycoproteins, effectively displaying azide groups on the cell surface.[4][5]

  • Click Chemistry Reaction: The azide-modified cells are then treated with DBCO-biotin. The dibenzocyclooctyne (DBCO) group on the biotin reagent reacts specifically and covalently with the azide groups on the cell surface in a catalyst-free reaction.[1][2][4] This results in the stable biotinylation of the cell surface glycoproteins.

Experimental Protocols

This section provides a detailed methodology for the cell surface labeling of live mammalian cells with DBCO-biotin.

Materials
  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-derivatized sugar (e.g., Ac4ManNAz)

  • DBCO-biotin (or a variant like DBCO-PEG4-Biotin for increased solubility)[3][6]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Cell scraper or trypsin

  • Hemocytometer or automated cell counter

  • Fluorescence microscope or flow cytometer (for downstream analysis)

  • Streptavidin-fluorophore conjugate (for detection)

Step-by-Step Protocol

Phase 1: Metabolic Labeling of Cells with Azide Sugars

  • Cell Seeding: Seed mammalian cells in an appropriate culture vessel and allow them to adhere and grow in a complete culture medium at 37°C in a 5% CO2 incubator.

  • Prepare Azide Sugar Stock Solution: Prepare a stock solution of the azide-derivatized sugar (e.g., Ac4ManNAz) in a sterile, cell culture-grade solvent.

  • Metabolic Labeling: Add the azide-derivatized sugar to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[4]

Phase 2: Cell Surface Labeling with DBCO-Biotin

  • Prepare DBCO-Biotin Stock Solution: Prepare a stock solution of DBCO-biotin (e.g., 5 mM) in a water-miscible solvent such as DMSO or DMF.[7]

  • Cell Harvesting and Washing:

    • For adherent cells, gently wash the cells twice with warm PBS containing 1% FBS.

    • For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS with 1% FBS. Repeat the wash step twice.

  • DBCO-Biotin Labeling:

    • Dilute the DBCO-biotin stock solution in PBS containing 1% FBS to the desired final concentration (typically 5 to 100 µM).

    • Resuspend the washed cells in the DBCO-biotin labeling solution.

    • Incubate the cells for 30 to 120 minutes at room temperature or 4°C in the dark.[4][7] The reaction can be performed at 37°C for shorter incubation times (e.g., 20 minutes).[2]

  • Washing:

    • Pellet the labeled cells by centrifugation.

    • Remove the supernatant containing the unreacted DBCO-biotin.

    • Wash the cells three to four times with PBS containing 1% FBS to remove any non-specifically bound reagent.[7]

Phase 3: Downstream Processing and Analysis

  • Cell Fixation (Optional): If required for imaging, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[7]

  • Detection with Streptavidin Conjugates:

    • Incubate the biotinylated cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30-60 minutes at room temperature.

    • Wash the cells twice with PBS to remove unbound streptavidin.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy. Alternatively, for proteomic analysis, the cells can be lysed, and the biotinylated proteins can be enriched using streptavidin-coated beads.[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for cell surface labeling with DBCO-biotin, compiled from various protocols. These values should be optimized for specific cell types and experimental goals.

ParameterTypical RangeNotesReferences
Metabolic Labeling
Azide Sugar Concentration25 - 50 µMHigher concentrations may be cytotoxic.[4]
Incubation Time48 - 72 hoursAllows for sufficient incorporation of the azide sugar.[4]
DBCO-Biotin Labeling
DBCO-Biotin Concentration5 - 100 µMHigher concentrations can increase labeling efficiency but also background.[2][4][7]
Incubation Time20 - 120 minutesLonger incubation times may be required at lower temperatures.[2][4]
Incubation Temperature4°C, Room Temperature, or 37°C4°C can reduce membrane turnover and internalization of labeled proteins.[4][2][4]
Detection
Streptavidin Conjugate Conc.1 - 10 µg/mLTitrate for optimal signal-to-noise ratio.[8]
Incubation Time30 - 60 minutes[4]

Visualizations

Experimental Workflow for Cell Surface Labeling

G cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: DBCO-Biotin Labeling cluster_2 Phase 3: Downstream Analysis A Seed Mammalian Cells B Add Azide-Derivatized Sugar (e.g., Ac4ManNAz) A->B C Incubate for 48-72 hours B->C D Wash Cells with PBS C->D E Incubate with DBCO-Biotin D->E F Wash Cells to Remove Excess DBCO-Biotin E->F G Fixation (Optional) F->G H Detection with Streptavidin-Fluorophore G->H I Analysis (Microscopy, Flow Cytometry, or Proteomics) H->I G Cell Cell Surface Glycoprotein Metabolism Cellular Metabolism Cell->Metabolism AzideSugar Azide-Derivatized Sugar (Ac4ManNAz) AzideSugar->Metabolism AzideCell Azide-Modified Cell Surface Metabolism->AzideCell SPAAC SPAAC Reaction (Copper-Free) AzideCell->SPAAC DBCOBiotin DBCO-Biotin DBCOBiotin->SPAAC BiotinylatedCell Biotinylated Cell Surface SPAAC->BiotinylatedCell Detection Detection/Purification BiotinylatedCell->Detection Streptavidin Streptavidin Conjugate Streptavidin->Detection

References

Application Notes and Protocols for DBCO-NHCO-PEG12-biotin in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG12-biotin is a versatile biotinylation reagent designed for the efficient labeling of azide-modified biomolecules through copper-free click chemistry. This reagent is particularly valuable for immunoprecipitation (IP) and pull-down assays aimed at studying protein-protein interactions, identifying components of signaling pathways, and isolating specific protein complexes for downstream analysis such as mass spectrometry.

The key features of this compound include:

  • Dibenzocyclooctyne (DBCO) group: Enables a highly efficient and specific reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in complex biological samples like cell lysates.[1][2]

  • Polyethylene Glycol (PEG)12 linker: A long, hydrophilic PEG spacer enhances the solubility of the labeled molecule and reduces steric hindrance. This increased distance between the biotin (B1667282) molecule and the labeled protein improves the accessibility of biotin for binding to streptavidin or avidin, leading to more efficient capture.[3]

  • Biotin moiety: Provides a strong and specific binding affinity for streptavidin and its analogues (e.g., NeutrAvidin), which are commonly immobilized on beads or surfaces for affinity purification.

These features make this compound an excellent tool for researchers in various fields, including cell biology, proteomics, and drug discovery, enabling the sensitive and specific isolation of target proteins and their interaction partners.

Data Presentation

The length of the PEG linker in a biotinylation reagent can significantly impact the efficiency of immunoprecipitation. A longer PEG linker generally leads to improved capture efficiency due to reduced steric hindrance and increased accessibility of the biotin tag for binding to streptavidin. The following table presents representative data on how PEG linker length can influence the yield of a target protein in a pull-down experiment.

Biotinylation ReagentPEG Linker LengthMolecular Weight (approx. g/mol )Target Protein Yield (µg)Co-precipitated Partner Protein Signal (Relative Intensity)
DBCO-NHCO-PEG4-biotin4 units7504585
This compound 12 units 1102 78 135
DBCO-NHCO-PEG24-biotin24 units164785145

Note: The data presented in this table is representative and intended to illustrate the expected trend in performance based on PEG linker length. Actual results may vary depending on the specific protein of interest, experimental conditions, and the nature of the protein-protein interaction.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified "Bait" Protein using this compound

This protocol describes the labeling of a purified protein containing a genetically incorporated or chemically introduced azide (B81097) group.

Materials:

  • Azide-modified protein of interest ("bait" protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Reaction tubes

Procedure:

  • Prepare this compound stock solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO. Mix well by vortexing.

    • Note: Prepare this solution fresh for each experiment. If storage is necessary, store in small aliquots at -20°C, protected from light and moisture.

  • Protein Preparation:

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Note: The optimal molar excess and incubation time may need to be determined empirically for each specific protein.

  • Removal of Excess Biotinylation Reagent:

    • Remove the unreacted this compound using a spin desalting column equilibrated with the desired buffer for the downstream immunoprecipitation (e.g., IP Lysis Buffer). Follow the manufacturer's instructions for the desalting column.

    • The biotinylated protein is now ready for use in the immunoprecipitation protocol.

Protocol 2: Immunoprecipitation of a Protein Complex using Biotinylated "Bait" Protein

This protocol outlines the procedure for capturing the biotinylated "bait" protein and its interacting partners ("prey") from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Cell lysate containing the "prey" protein(s)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., IP Lysis Buffer with reduced detergent concentration or higher salt concentration)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer, or a non-denaturing elution buffer containing 2-5 mM biotin)

  • Magnetic rack (for magnetic beads) or microcentrifuge (for agarose resin)

  • Reaction tubes

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin beads by gentle vortexing.

    • Transfer the required amount of bead slurry to a new tube.

    • Wash the beads three times with IP Lysis Buffer. For each wash, add the buffer, gently mix, and then separate the beads from the buffer using a magnetic rack or centrifugation.

  • Binding of Biotinylated Bait Protein to Beads:

    • Add the biotinylated "bait" protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads three times with IP Lysis Buffer to remove any unbound bait protein.

  • Immunoprecipitation:

    • Add the cell lysate to the beads coupled with the biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait".

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

    • Wash the beads three to five times with 1 mL of cold Wash Buffer. Each wash should be performed for 5 minutes with gentle rotation at 4°C. These washes are critical for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual buffer.

    • For denaturing elution (for subsequent SDS-PAGE and Western blotting): Add 20-50 µL of 2X SDS-PAGE sample buffer directly to the beads. Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.

    • For non-denaturing elution (for functional assays or mass spectrometry): Add an appropriate volume of elution buffer containing 2-5 mM free biotin. Incubate for 30-60 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant. Repeat the elution step and pool the supernatants.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect the "bait" and co-precipitated "prey" proteins. For a more comprehensive analysis of the protein complex, the eluate can be subjected to mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Step 1: Biotinylation cluster_ip Step 2: Immunoprecipitation cluster_analysis Step 3: Analysis azide_protein Azide-modified 'Bait' Protein biotinylated_protein Biotinylated 'Bait' Protein azide_protein->biotinylated_protein Copper-free Click Chemistry dbco_biotin This compound dbco_biotin->biotinylated_protein bead_complex Bead-Bait-Prey Complex biotinylated_protein->bead_complex strep_beads Streptavidin Beads strep_beads->bead_complex Binding cell_lysate Cell Lysate ('Prey' Proteins) cell_lysate->bead_complex Incubation wash Washing bead_complex->wash elution Elution wash->elution analysis Downstream Analysis (Western Blot / Mass Spec) elution->analysis

Caption: Workflow for immunoprecipitation using this compound.

Signaling Pathway Example: Insulin (B600854)/IGF-1 Signaling

The following diagram illustrates a simplified version of the Insulin/IGF-1 signaling pathway, which can be investigated using a biotin pull-down assay. For example, a biotinylated Insulin Receptor Substrate 1 (IRS1) could be used as bait to pull down its interacting partners from a cell lysate upon insulin stimulation.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds & Activates IRS1 IRS1 (Bait Protein) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Recruits & Activates Grb2 Grb2 IRS1->Grb2 Recruits Akt Akt PI3K->Akt Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation

Caption: Simplified Insulin/IGF-1 signaling pathway protein interactions.

References

Application Notes and Protocols for Affinity Pulldown Assay with DBCO-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity pulldown assays are powerful techniques for isolating and identifying specific proteins and their interaction partners from complex biological mixtures. This application note provides a detailed protocol for an affinity pulldown assay utilizing the bioorthogonal reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, a type of copper-free click chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3]

In this workflow, proteins of interest are metabolically labeled with an azide-containing amino acid analog. These azide-modified proteins are then specifically tagged with DBCO-biotin. The biotinylated proteins are subsequently captured using streptavidin-coated magnetic beads, allowing for their enrichment and subsequent identification by mass spectrometry or verification by western blotting. This method is particularly useful for identifying post-translational modifications, drug-target interactions, and protein-protein interactions in a cellular context.[4][5]

Data Presentation

The following tables summarize typical quantitative data obtained from a label-free quantitative mass spectrometry analysis of proteins identified in a DBCO-biotin pulldown experiment. The data represents proteins that were significantly enriched in the sample compared to a negative control.

Table 1: Identification of Enriched Proteins by Mass Spectrometry

Protein ID (UniProt)Gene NameFold Enrichment (Sample vs. Control)p-valueUnique Peptides Identified
P04637TP5315.20.00112
P60484HSPA88.70.00525
Q06830HSP90AA17.50.00818
P31946YWHAZ6.80.0129
P62258PPIA5.30.0217

This is an example of quantitative data and the values are for illustrative purposes.

Table 2: Comparison of Affinity Resins for Pulldown

ParameterStreptavidin AgaroseStreptavidin Magnetic BeadsMonomeric Avidin Agarose
Binding Capacity (Biotinylated BSA) 1–3 mg/mL>10 mg/mL>1.2 mg/mL
Nonspecific Binding LowerLowestLow
Elution Conditions Harsh (e.g., 8M Guanidine HCl, pH 1.5)Harsh (e.g., 8M Guanidine HCl, pH 1.5)Mild (e.g., 2mM Biotin)
Handling CentrifugationMagnetic separationCentrifugation

Data compiled from multiple sources.[6][7]

Experimental Protocols

Part 1: Metabolic Labeling and Cell Lysis

This part of the protocol describes the incorporation of an azide-bearing amino acid into cellular proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free or Azidohomoalanine (AHA)-compatible medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

Protocol:

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with methionine-free medium.

  • Incubate the cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.

  • Replace the medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (e.g., 50 µM).

  • Incubate for 4-18 hours to allow for incorporation of AHA into newly synthesized proteins.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the azide-modified proteome.

Part 2: DBCO-Biotin Labeling of Azide-Modified Proteins

This section details the "click" reaction to attach the biotin (B1667282) handle to the azide-modified proteins.

Materials:

  • Cell lysate containing azide-modified proteins

  • DBCO-biotin (or DBCO-PEG4-Biotin for increased solubility)[8][9]

  • DMSO or DMF for dissolving DBCO-biotin

  • Protein concentration assay kit (e.g., BCA)

Protocol:

  • Determine the protein concentration of the cell lysate.

  • Prepare a 10 mM stock solution of DBCO-biotin in DMSO or DMF.[2]

  • In a microcentrifuge tube, add a defined amount of cell lysate (e.g., 1 mg).

  • Add the DBCO-biotin stock solution to the lysate to a final concentration of 100-200 µM (a 10-20 fold molar excess to the estimated amount of azide-labeled protein is a good starting point).[2]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[2][6]

Part 3: Affinity Pulldown of Biotinylated Proteins

This part of the protocol describes the capture of the biotinylated proteins using streptavidin magnetic beads.

Materials:

  • DBCO-biotin labeled cell lysate

  • Streptavidin magnetic beads[1]

  • Magnetic separation rack[1]

  • Wash Buffer 1 (e.g., PBS with 1% Triton X-100)

  • Wash Buffer 2 (e.g., High-salt PBS with 500 mM NaCl)

  • Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (for western blotting, e.g., 2X SDS-PAGE loading buffer)

  • Ammonium (B1175870) bicarbonate (for mass spectrometry)

Protocol:

  • Resuspend the streptavidin magnetic beads by vortexing.

  • Transfer the desired amount of bead slurry to a new tube.

  • Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.[1]

  • Equilibrate the beads by washing them three times with Wash Buffer 1.[1]

  • Add the DBCO-biotin labeled cell lysate to the equilibrated beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Pellet the beads using the magnetic rack and collect the supernatant (flow-through) for analysis if desired.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5 minutes with rotation.

  • After the final wash, remove all supernatant. The beads are now ready for elution or on-bead digestion.

Part 4: Elution and Downstream Analysis

For Western Blotting:

  • Resuspend the beads in 1X SDS-PAGE loading buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.

  • Place the tube on the magnetic rack and load the supernatant onto an SDS-PAGE gel.

For Mass Spectrometry (On-Bead Digestion):

  • Wash the beads with ammonium bicarbonate (50 mM, pH 8.0) to remove detergents.

  • Resuspend the beads in a solution of DTT (10 mM in 50 mM ammonium bicarbonate) and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool to room temperature and add iodoacetamide (B48618) (55 mM in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes to alkylate cysteines.

  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Place the tube on the magnetic rack and collect the supernatant containing the digested peptides.

  • The peptides can then be desalted and analyzed by LC-MS/MS.[10]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_pulldown Affinity Pulldown cluster_analysis Downstream Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with Azide-Amino Acid cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis dbco_labeling 4. DBCO-Biotin Labeling (Click Chemistry) cell_lysis->dbco_labeling bead_incubation 5. Incubation with Streptavidin Beads dbco_labeling->bead_incubation washing 6. Washing Steps bead_incubation->washing elution 7. Elution or On-Bead Digestion washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page mass_spec LC-MS/MS Analysis elution->mass_spec

Caption: Experimental workflow for DBCO-biotin affinity pulldown.

signaling_pathway cluster_drug_target Drug Target Identification cluster_pulldown_logic Pulldown Logic drug Azide-Modified Drug Compound target_protein Target Protein drug->target_protein Binding drug_target_complex Drug-Target Complex target_protein->drug_target_complex dbco_biotin DBCO-Biotin drug_target_complex->dbco_biotin Cell Lysis & Labeling biotinylated_complex Biotinylated Complex dbco_biotin->biotinylated_complex Click Reaction streptavidin_beads Streptavidin Beads biotinylated_complex->streptavidin_beads Binding pulldown Pulldown & Identification streptavidin_beads->pulldown

Caption: Logical flow for drug target identification using DBCO-biotin.

References

DBCO-NHCO-PEG12-biotin reaction conditions for optimal conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Optimal Conjugation of DBCO-NHCO-PEG12-biotin

Introduction

Dibenzocyclooctyne (DBCO) reagents are pivotal in copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of two molecules in a biological environment. The this compound construct is a valuable tool for biotinylating azide-modified molecules with high specificity and efficiency. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin (B1667282) moiety allows for strong and specific binding to streptavidin and avidin (B1170675) proteins. These notes provide detailed protocols and reaction conditions for optimal conjugation of this compound to azide-containing molecules.

Principle of the Reaction

The conjugation reaction is based on the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The strained cyclooctyne (B158145) ring of DBCO reacts spontaneously and specifically with an azide (B81097) group to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.

Reaction Scheme:

G cluster_product Product DBCO DBCO-PEG12-Biotin Conjugate Biotinylated Conjugate DBCO->Conjugate Azide Azide-Modified Molecule (e.g., Protein, DNA) Azide->Conjugate

Caption: SPAAC reaction between DBCO-PEG12-biotin and an azide-modified molecule.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Azide-modified molecule (e.g., protein, antibody, nucleic acid)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 is commonly used. Other buffers such as HEPES or Tris can also be used, provided they do not contain primary amines if the azide molecule is to be generated in situ.

  • Solvent for DBCO reagent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Purification system: Size-exclusion chromatography (SEC), dialysis, or spin filtration columns appropriate for the size of the conjugate.

Protocol 1: Biotinylation of an Azide-Modified Protein

This protocol provides a general guideline for the biotinylation of a protein that has been previously modified to contain an azide group.

1. Reagent Preparation:

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Store any unused stock solution at -20°C, protected from light and moisture.
  • Azide-Modified Protein Solution: Prepare the azide-modified protein in the desired reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

2. Conjugation Reaction:

  • Determine the optimal molar ratio of DBCO-reagent to the azide-modified protein. A molar excess of the DBCO reagent is typically used to ensure complete labeling. Refer to Table 1 for recommended starting ratios.
  • Add the calculated volume of the this compound stock solution to the azide-modified protein solution. It is recommended to add the DBCO reagent dropwise while gently vortexing to prevent precipitation of the protein. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain protein stability.
  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. For less reactive azides or more sensitive proteins, the incubation can be extended to 12-24 hours at 4°C.

3. Purification of the Biotinylated Conjugate:

  • Remove the excess, unreacted this compound and any reaction byproducts.
  • Size-Exclusion Chromatography (SEC): This is the preferred method for high-purity separation. Use a column with a resin appropriate for the molecular weight of the protein conjugate.
  • Dialysis: Dialyze the reaction mixture against the reaction buffer (e.g., PBS) with several buffer changes over 24-48 hours.
  • Spin Filtration: Use a spin filtration unit with a molecular weight cut-off (MWCO) that is significantly smaller than the protein conjugate to remove the smaller DBCO reagent.

4. Characterization and Storage:

  • Confirm the biotinylation using methods such as a HABA/avidin assay, a Western blot with streptavidin-HRP, or mass spectrometry.
  • Store the purified biotinylated protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Experimental Workflow Diagram:

G prep_reagents 1. Reagent Preparation - DBCO-Biotin in DMSO - Azide-Protein in PBS conjugation 2. Conjugation Reaction - Mix reagents - Incubate at RT or 4°C prep_reagents->conjugation purification 3. Purification - SEC, Dialysis, or Spin Filtration conjugation->purification characterization 4. Characterization & Storage - HABA assay, Western Blot - Store at 4°C or -20°C purification->characterization

Caption: Workflow for the biotinylation of an azide-modified protein.

Data Presentation

Table 1: Recommended Reaction Conditions for Optimal Conjugation

ParameterRecommended ConditionNotes
Molar Ratio (DBCO:Azide) 5:1 to 20:1Higher ratios can increase conjugation efficiency but may also lead to non-specific interactions. Start with a 10:1 ratio and optimize as needed.
Reaction Buffer PBS, pH 7.2 - 7.5Avoid buffers with primary amines (e.g., Tris) if the azide is generated with an NHS-ester.
Solvent DMSO or DMFKeep the final concentration of the organic solvent below 10% (v/v) to maintain protein integrity.
Reaction Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are generally faster. Lower temperatures can be used for sensitive molecules or to slow down the reaction.
Reaction Time 2 - 24 hoursThe optimal time depends on the reactivity of the azide and the chosen temperature. Monitor the reaction progress if possible.
pH 6.5 - 8.5The reaction is generally tolerant of a range of pH values, but optimal results are typically seen in the physiological range.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive DBCO reagent due to hydrolysis.- Low reactivity of the azide.- Steric hindrance.- Use fresh, anhydrous DMSO/DMF for the stock solution.- Increase the molar excess of the DBCO reagent.- Increase the reaction time and/or temperature.- Consider a DBCO reagent with a longer PEG spacer.
Protein Precipitation - High concentration of organic solvent.- Protein instability under reaction conditions.- Keep the final DMSO/DMF concentration below 10%.- Add the DBCO reagent solution slowly while mixing.- Perform the reaction at a lower temperature (4°C).
Non-specific Binding - Excess unreacted DBCO reagent.- Hydrophobic interactions of the DBCO group.- Ensure thorough purification of the conjugate.- Include a blocking step (e.g., with BSA) in downstream applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended solvents and reaction conditions for utilizing DBCO-NHCO-PEG12-biotin in various bio-conjugation applications. The protocols are designed to ensure high efficiency and reproducibility in labeling and conjugation experiments.

Introduction

This compound is a heterobifunctional linker that combines the principles of copper-free click chemistry with the high-affinity interaction of biotin (B1667282) and streptavidin.[1] The dibenzocyclooctyne (DBCO) group allows for a highly specific and bio-orthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This reaction is ideal for biological applications as it does not require a cytotoxic copper catalyst.[2][3] The biotin moiety enables strong and specific binding to streptavidin and its analogs, facilitating purification and detection. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[5][6]

Solvent Recommendations

The selection of an appropriate solvent system is critical for the successful use of this compound. The reagent has limited solubility in aqueous buffers and requires initial dissolution in a water-miscible organic solvent.

Initial Dissolution:

It is highly recommended to first dissolve this compound in a dry, water-miscible organic solvent to prepare a stock solution.

Reaction Buffers:

For subsequent bio-conjugation reactions in an aqueous environment, the stock solution of this compound is added to the azide-containing sample in a suitable buffer.

  • Recommended Buffers (pH 6.0-9.0):

    • Phosphate-Buffered Saline (PBS)[2][5][7]

    • HEPES[5][7]

    • Carbonate/Bicarbonate buffer[5][7]

    • Borate buffer[5][7]

  • Buffers to Avoid:

    • Buffers containing sodium azide (B81097) (NaN₃), as it will react with the DBCO group.[2][5][7]

    • For reactions involving DBCO-NHS esters, avoid buffers with primary amines like Tris and glycine.[5][7]

Final Organic Solvent Concentration:

To prevent the precipitation of biomolecules such as proteins, the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be minimized, ideally kept below 20%.[2][3][9]

Quantitative Data on Solvent Usage
ParameterRecommended Solvent/BufferConcentration/pHNotes
Stock Solution Solvent DMSO or DMF1-10 mMPrepare fresh before use. Store desiccated at -20°C.[9]
Reaction Buffer PBS, HEPES, Carbonate, BoratepH 6.0-9.0Must be free of azides.[2][5][7]
Final Organic Solvent DMSO or DMF< 20% (v/v)Higher concentrations may denature or precipitate proteins.[2][3][9]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Containing Protein with this compound

This protocol describes a general method for the biotinylation of a protein that has been functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Desalting column for purification

Procedure:

  • Prepare Protein Sample: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][9]

  • Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution.[5] Gently mix the components. Ensure the final DMSO/DMF concentration is below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[5][12] Longer incubation times may improve efficiency, especially for dilute solutions.[5]

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Workflow for Biotinylation and Subsequent Streptavidin Immobilization

This protocol outlines the complete workflow from labeling a target molecule to its immobilization on a streptavidin-coated surface.

Workflow Visualization:

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Bioconjugation (SPAAC) cluster_2 Step 3: Purification cluster_3 Step 4: Immobilization A Dissolve Azide-Molecule in Azide-Free Buffer C Mix Azide-Molecule and DBCO-Biotin Reagent A->C B Prepare 10 mM this compound Stock in DMSO/DMF B->C D Incubate at RT (2-12h) or 4°C (overnight) C->D E Remove Excess DBCO-Biotin (e.g., Desalting Column) D->E F Incubate Biotinylated Molecule with Streptavidin Surface E->F G Wash to Remove Unbound Molecules F->G

Caption: Workflow for biotinylation and immobilization.

Chemical Reaction Pathway

The core of the labeling process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction forms a stable triazole linkage between the DBCO moiety of the linker and the azide group on the target molecule.

Reaction Diagram:

G cluster_product Product DBCO This compound Plus + DBCO->Plus Azide Azide-Modified Molecule (R-N₃) Arrow Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Product Stable Triazole Conjugate (Biotin-PEG12-Triazole-R) Plus->Azide Arrow->Product

Caption: SPAAC reaction of DBCO and an azide.

Conclusion

The proper selection of solvents is paramount for achieving high efficiency in reactions involving this compound. Initial dissolution in anhydrous DMSO or DMF followed by reaction in azide-free aqueous buffers at a controlled pH provides a robust framework for successful bioconjugation. The provided protocols offer a starting point for various applications, and optimization may be required for specific experimental contexts.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with DBCO-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a fundamental technique for studying protein interactions, localization, and function. The use of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly specific and efficient method for labeling proteins in complex biological systems. This "click chemistry" reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3] This makes it ideal for applications involving living cells or sensitive protein samples.[1][2]

These application notes provide a detailed protocol for the biotinylation of azide-modified proteins using DBCO-biotin. The azide functionality is assumed to be pre-incorporated into the protein of interest, for example, through metabolic labeling with azide-containing amino acids or by chemical modification. The subsequent reaction with DBCO-biotin enables robust detection, purification, and downstream analysis of the target protein.

Principle of the Method

The labeling strategy is based on the highly selective and bioorthogonal SPAAC reaction. An azide-modified protein is covalently labeled with a biotin (B1667282) molecule that has been functionalized with a DBCO group. The inherent ring strain of the DBCO molecule allows for a rapid and specific reaction with the azide group under physiological conditions, resulting in a stable triazole linkage.[1][3] The biotin tag can then be used for affinity purification with streptavidin- or avidin-conjugated resins or for detection using streptavidin-conjugated enzymes or fluorophores.

Experimental Workflow

The overall experimental workflow for labeling an azide-modified protein with DBCO-biotin is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Incubation Azide_Protein->Reaction_Mix DBCO_Biotin_Reagent DBCO-Biotin Reagent DBCO_Biotin_Reagent->Reaction_Mix Purification Removal of Excess DBCO-Biotin Reaction_Mix->Purification Click Reaction Analysis Characterization of Labeled Protein Purification->Analysis Purified Biotinylated Protein spaa_reaction cluster_reactants Reactants cluster_product Product Azide_Protein Protein-N3 Labeled_Protein Protein-Triazole-Biotin Azide_Protein->Labeled_Protein Reaction_Arrow + DBCO_Biotin DBCO-Biotin DBCO_Biotin->Labeled_Protein Product_Arrow

References

Application Notes and Protocols: DBCO-NHCO-PEG12-biotin for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of DBCO-NHCO-PEG12-biotin in live cell imaging applications. This reagent is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of biomolecules in living systems without inducing cytotoxicity.[1][2][3] The dibenzocyclooctyne (DBCO) group reacts specifically with azide-modified targets through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable triazole linkage.[2][3][4] The inclusion of a hydrophilic PEG12 spacer reduces aggregation and steric hindrance, enhancing the accessibility of the biotin (B1667282) moiety for detection.[2]

This method is particularly useful for labeling cell surface glycans, lipids, and other biomolecules that have been metabolically tagged with an azide-containing precursor.[1][2] Subsequent detection with fluorescently labeled streptavidin allows for visualization by fluorescence microscopy or quantification by flow cytometry.

Core Principle: Two-Step Labeling for Live Cell Imaging

The fundamental workflow involves two key steps. First, cells are cultured with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into cellular biomolecules. Second, the azide-modified cells are treated with this compound. The DBCO group on the biotin reagent "clicks" onto the azide groups on the cell surface, effectively tagging the biomolecules with biotin. Finally, a fluorescently labeled streptavidin conjugate is added, which binds with high affinity to the biotin, allowing for visualization.

Live_Cell_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Labeling & Detection A Live Cells B Add Azide-Modified Metabolic Precursor (e.g., Ac4ManNAz) A->B C Incubate (24-48h) Azide Incorporation into Cell Surface Glycans B->C D Wash Cells C->D Proceed to Labeling E Add this compound D->E F Incubate (1-2h) SPAAC Reaction E->F G Wash Cells F->G H Add Fluorescent Streptavidin Conjugate G->H I Incubate & Wash H->I J Live Cell Imaging (Microscopy or Flow Cytometry) I->J

Caption: Workflow for live cell labeling using this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into cell surface glycans.

Materials:

  • Live cells in culture

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslips) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.[5]

  • Incubation: Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO2) to allow for the incorporation of the azide sugar into cell surface glycans.[5]

  • Washing: Gently wash the cells twice with pre-warmed PBS or live cell imaging buffer to remove any unincorporated azide sugar. The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Live Cells with this compound and Streptavidin-Fluorophore

This protocol details the labeling of azide-modified cells with this compound, followed by detection with a fluorescent streptavidin conjugate.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Dilution of DBCO Reagent: Dilute the this compound stock solution in pre-warmed live cell imaging buffer to the desired final concentration. The optimal concentration should be determined empirically, but a starting range of 10-50 µM is recommended. For some applications, concentrations as low as 5-10 µM have been effective.[6]

  • DBCO Labeling: Add the diluted this compound solution to the azide-labeled cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[5]

  • Washing: Remove the DBCO solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound reagent.

  • Streptavidin-Fluorophore Staining: Dilute the fluorescently labeled streptavidin in live cell imaging buffer to its recommended working concentration (typically 1-5 µg/mL).

  • Incubation: Add the diluted streptavidin-fluorophore solution to the cells and incubate for 20-60 minutes at room temperature or 37°C, protected from light.

  • Final Washes: Wash the cells three times with pre-warmed live cell imaging buffer to remove unbound streptavidin.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope or analysis by flow cytometry.

Data Presentation: Recommended Concentration Ranges

The optimal concentration for each reagent can vary depending on the cell type, the specific biomolecule being targeted, and the desired signal-to-noise ratio. It is highly recommended to perform a titration for your specific experimental conditions.[7][8]

ReagentApplicationRecommended Starting Concentration RangeIncubation TimeNotes
Ac4ManNAzMetabolic Labeling25-50 µM24-48 hoursHigher concentrations may be toxic to some cell lines. A viability assay is recommended when using concentrations above 50 µM.[5]
This compoundLive Cell Labeling10-50 µM1-2 hoursTitration is critical to find the optimal balance between signal intensity and background noise.[6][7][9]
Fluorescent StreptavidinDetection1-5 µg/mL20-60 minutesThe optimal concentration is dependent on the fluorophore and the specific product. Consult the manufacturer's recommendations.
DBCO-functionalized AntibodyComparative Labeling1-10 µg/mL1-2 hoursFor targeted labeling of specific cell surface proteins, a DBCO-conjugated antibody can be used.[5]

Signaling Pathway and Logical Relationships

The application of this compound in live cell imaging is based on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and does not interfere with native cellular processes.[3]

SPAAC_Pathway Conceptual Diagram of SPAAC Reaction and Detection cluster_0 Cellular Environment cluster_1 Detection A Azide-Modified Biomolecule (on live cell) C Stable Triazole Linkage (Biotinylated Biomolecule) A->C B This compound (in imaging buffer) B->C D Fluorescent Streptavidin E Biotin-Streptavidin Complex C->E D->E F Fluorescent Signal E->F

Caption: Bioorthogonal reaction and detection scheme.

Disclaimer: The provided protocols are intended as a guide. Optimization of reagent concentrations, incubation times, and other experimental parameters may be necessary for specific applications and cell types. Always consult the manufacturer's product information for specific details on reagent handling and storage.

References

Application Notes and Protocols for Peptide Bioconjugation with DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of azide-modified peptides with DBCO-NHCO-PEG12-biotin. This process utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The conjugation results in a stable triazole linkage, connecting the peptide to a biotin (B1667282) moiety through a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4]

The DBCO (dibenzocyclooctyne) group reacts specifically and efficiently with an azide (B81097) group on the target peptide without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological molecules.[1][2] The hydrophilic PEG12 linker enhances the solubility and bioavailability of the resulting conjugate, while the terminal biotin enables a wide range of downstream applications, including affinity purification, immobilization, and detection using streptavidin-based systems.[3][4][][6][7]

These protocols are designed to guide researchers through the entire workflow, from reagent preparation to the final analysis of the biotinylated peptide.

Key Features and Advantages

  • Biocompatibility: The copper-free nature of SPAAC ensures the integrity and function of sensitive peptides and allows for reactions in biological systems.[1][2]

  • High Specificity: The DBCO group reacts exclusively with azides, minimizing off-target reactions and ensuring a homogenous product.[3]

  • High Efficiency: SPAAC reactions are known for their high yields, often proceeding to near-quantitative completion under mild conditions.[3]

  • Versatility: The biotin tag allows for a multitude of applications, including pull-down assays, ELISA, and affinity chromatography.[8][9][10][11]

  • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius and solubility of the peptide, potentially extending its in-vivo half-life.

Experimental Overview

The overall workflow for the bioconjugation of an azide-modified peptide with this compound can be summarized in the following steps:

  • Preparation of Reactants: Dissolving the azide-modified peptide and this compound in appropriate solvents.

  • Conjugation Reaction: Mixing the reactants and incubating under optimal conditions to facilitate the SPAAC reaction.

  • Purification: Removing unreacted starting materials and byproducts to isolate the desired biotinylated peptide.

  • Analysis and Characterization: Verifying the successful conjugation and assessing the purity of the final product.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis peptide Azide-Modified Peptide reaction SPAAC Reaction (Click Chemistry) peptide->reaction dbco This compound dbco->reaction purification Affinity Chromatography (Streptavidin) or HPLC reaction->purification analysis Mass Spectrometry & HPLC Analysis purification->analysis

General workflow for peptide bioconjugation.

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by several factors, including the concentration of reactants, temperature, pH, and reaction time. The following table provides a summary of typical reaction parameters and expected outcomes for the bioconjugation of peptides with this compound.

ParameterRecommended RangeExpected Outcome/Notes
Molar Ratio (DBCO:Peptide) 1.5:1 to 5:1A slight excess of the DBCO reagent can drive the reaction to completion. Higher excess may require more rigorous purification.
Peptide Concentration 1 - 10 mg/mLHigher concentrations generally lead to faster reaction rates.
Reaction Temperature 4°C to 37°CRoom temperature (20-25°C) is often sufficient. Incubation at 4°C overnight is a common alternative.[4]
Reaction Time 1 - 12 hoursReaction progress can be monitored by HPLC or LC-MS. Reactions are often complete within 4 hours at room temperature.[3]
pH 6.5 - 8.5Physiological pH (7.0 - 7.4) is ideal for most peptides.
Solvent Aqueous buffer (e.g., PBS), with up to 20% DMSO or DMFThe use of a co-solvent like DMSO is often necessary to dissolve the hydrophobic DBCO reagent.
Expected Yield > 90%SPAAC reactions are highly efficient and typically result in high to quantitative yields.[3]

Experimental Protocols

Protocol 1: Preparation of Reagents

Materials:

  • Azide-modified peptide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other suitable amine-free and azide-free buffer)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

    • Note: This stock solution should be prepared fresh. If storage is necessary, it can be stored at -20°C for a limited time in a desiccated environment.

  • Prepare Azide-Modified Peptide Solution:

    • Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer used is free of primary amines (e.g., Tris) and sodium azide, as these can interfere with the reaction.[3]

Protocol 2: Bioconjugation Reaction (SPAAC)

Materials:

  • Prepared this compound stock solution

  • Prepared azide-modified peptide solution

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or shaker

Procedure:

  • In a reaction vessel, combine the azide-modified peptide solution with the desired molar excess of the this compound stock solution. A 1.5 to 5-fold molar excess of the DBCO reagent is a good starting point.

  • Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20% (v/v) to maintain peptide solubility and stability.

  • Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C with gentle mixing.

  • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or LC-MS. A successful reaction will show the appearance of a new peak corresponding to the biotinylated peptide and a decrease in the peaks of the starting materials.

spaac_reaction cluster_product Product peptide Azide-Peptide plus + dbco DBCO-PEG12-Biotin product Peptide-Triazole-PEG12-Biotin dbco->product SPAAC (Click Chemistry) Mild Conditions, High Yield

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Protocol 3: Purification of the Biotinylated Peptide

Method A: Streptavidin Affinity Chromatography

This method is ideal for capturing and purifying the biotinylated peptide due to the high affinity between biotin and streptavidin.

Materials:

  • Streptavidin-conjugated agarose (B213101) or magnetic beads[8][9][11]

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or commercial biotin elution buffers)

  • Centrifuge or magnetic stand (for magnetic beads)

  • Affinity chromatography columns or tubes

Procedure:

  • Equilibrate the Streptavidin Resin:

    • Wash the streptavidin beads with 3-5 bed volumes of Binding/Wash Buffer to remove any storage solution.[11]

  • Bind the Biotinylated Peptide:

    • Add the reaction mixture to the equilibrated streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow the biotinylated peptide to bind to the beads.[9]

  • Wash the Resin:

    • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant containing unreacted starting materials.

    • Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound molecules.[8]

  • Elute the Biotinylated Peptide:

    • Add the Elution Buffer to the beads and incubate for 5-10 minutes to disrupt the biotin-streptavidin interaction.

    • Collect the eluate containing the purified biotinylated peptide.

    • Note: Due to the strong interaction between biotin and streptavidin, elution may require harsh denaturing conditions.[10] Alternatively, for applications where the peptide remains immobilized, elution is not necessary.

Method B: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a high-resolution method for purifying the biotinylated peptide and can also be used for analysis.

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Fraction collector

Procedure:

  • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Inject the sample onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm (for peptides containing aromatic residues) and 309 nm (for the DBCO moiety, although this will be consumed in the product).

  • Collect the fractions corresponding to the product peak, which should have a longer retention time than the starting peptide due to the increased hydrophobicity of the conjugate.

  • Confirm the identity of the collected fractions by mass spectrometry.

Protocol 4: Analysis and Characterization

Method A: Mass Spectrometry

Mass spectrometry is essential for confirming the identity of the biotinylated peptide by verifying its molecular weight.

Procedure:

  • Analyze the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • The expected mass of the product will be the sum of the mass of the azide-modified peptide and the mass of this compound, minus the mass of N₂ (28.01 Da) which is lost from the azide during the cycloaddition.

  • Fragmentation analysis (MS/MS) can be used to confirm the sequence of the peptide and the site of modification.[12][13][14]

Method B: HPLC Analysis

Analytical RP-HPLC can be used to assess the purity of the final product.

Procedure:

  • Inject a small aliquot of the purified biotinylated peptide onto a C18 column.

  • Run a gradient as described in the purification protocol.

  • A pure sample should exhibit a single major peak at the expected retention time. The purity can be calculated by integrating the peak area.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagentsEnsure this compound is fresh and has been stored properly. Verify the presence of the azide group on the peptide.
Suboptimal reaction conditionsOptimize the molar ratio of reactants, reaction time, and temperature. Ensure the pH of the buffer is appropriate.
Presence of interfering substancesUse amine-free and azide-free buffers. Purify the starting peptide if necessary.
Poor Recovery from Purification Inefficient elution from streptavidin beadsUse harsher elution conditions (e.g., lower pH, denaturants). Consider on-bead analysis if elution is not required for the downstream application.
Peptide precipitationEnsure adequate use of co-solvents (e.g., acetonitrile in HPLC mobile phase) to maintain solubility.
Multiple Peaks in HPLC Incomplete reactionIncrease reaction time or molar excess of the DBCO reagent.
Peptide degradationHandle the peptide under conditions that minimize degradation (e.g., on ice, use of protease inhibitors if applicable).
Isomer formationThis is generally not an issue with SPAAC, which is a highly specific reaction.

Conclusion

The bioconjugation of azide-modified peptides with this compound via SPAAC is a robust and efficient method for producing well-defined, biotinylated peptides. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully implement this powerful bioconjugation strategy in their research and development endeavors. The resulting biotinylated peptides are valuable tools for a wide array of applications in drug discovery, diagnostics, and fundamental biological research.

References

Application Notes and Protocols for Flow Cytometry using DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG12-biotin in flow cytometry applications. This reagent is a key component in a two-step labeling strategy that leverages the power of bioorthogonal click chemistry for the detection and analysis of cells. The core of this technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible reaction.[1]

The process begins with the metabolic incorporation of an azide-containing molecule into the cellular components of interest. For example, cells can be cultured with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and presented on cell surface glycoproteins.[1] Subsequently, the DBCO (Dibenzocyclooctyne) group of the this compound reagent reacts specifically with the azide (B81097) groups on the cell surface in a copper-free click chemistry reaction.[2][3][4] The biotin (B1667282) moiety of the reagent can then be targeted with a fluorescently labeled streptavidin conjugate for detection by flow cytometry.[5][6][7] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces non-specific binding of the reagent.[8]

This powerful and versatile method allows for the highly selective and efficient labeling of target cells for a variety of downstream applications, including cell tracking, immune cell interaction studies, and targeted drug delivery analysis.[1]

Principle of the Technology

The labeling strategy is based on a two-step process:

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. This precursor is processed by the cell's metabolic machinery and the azide group is incorporated into biomolecules, such as cell surface glycans.

  • Bioorthogonal Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The DBCO group on the reagent undergoes a highly specific and efficient cycloaddition reaction with the azide group on the cell surface, forming a stable covalent bond.[1][2]

  • Fluorophore Conjugation: The biotinylated cells are subsequently stained with a fluorescently labeled streptavidin, which binds with high affinity to the biotin moiety. The fluorescence can then be detected and quantified using a flow cytometer.[5][9]

cluster_0 Cellular Process cluster_1 Labeling and Detection Azide-Sugar Azide-Containing Metabolic Precursor Cell Target Cell Azide-Sugar->Cell Metabolic Incorporation Azide-Labeled_Cell Azide-Labeled Cell Surface Cell->Azide-Labeled_Cell Biotinylated_Cell Biotinylated Cell Azide-Labeled_Cell->Biotinylated_Cell DBCO-Biotin This compound DBCO-Biotin->Biotinylated_Cell Click Reaction (SPAAC) Labeled_Cell Fluorescently Labeled Cell Biotinylated_Cell->Labeled_Cell Biotin-Streptavidin Binding Streptavidin-Fluorophore Fluorescent Streptavidin Streptavidin-Fluorophore->Labeled_Cell Flow_Cytometer Flow_Cytometer Labeled_Cell->Flow_Cytometer Analysis

Experimental workflow for cell labeling and detection.

Experimental Protocols

This section provides a general protocol for labeling cells using this compound followed by flow cytometry analysis. The concentrations and incubation times provided are starting points and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Azide-containing metabolic precursor (e.g., Ac4ManNAz)

  • This compound

  • Fluorescently labeled streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking agent (optional)

  • Fixation buffer (e.g., 4% formaldehyde (B43269) in PBS) (optional)

Protocol:

  • Metabolic Labeling of Cells:

    • Culture cells in complete medium containing the azide-containing metabolic precursor. The optimal concentration and incubation time will vary depending on the cell type and the specific precursor used. A common starting point is 1-50 µM for 1-3 days.[10]

    • Culture a negative control cell population in the absence of the azide precursor.

  • Cell Preparation:

    • Harvest the cells and wash them twice with ice-cold FACS buffer.

    • Count the cells and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Click Chemistry Reaction:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Add the this compound to the cell suspension. The final concentration should be titrated, but a starting range of 5-30 µM is recommended.[2]

    • Incubate for 30-60 minutes at room temperature, protected from light.[2]

    • Wash the cells three times with FACS buffer to remove any unreacted DBCO reagent.

  • Streptavidin Staining:

    • (Optional) If non-specific binding is a concern, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at room temperature.[9]

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add the fluorescently labeled streptavidin at the manufacturer's recommended dilution or a titrated optimal concentration. A general recommendation is to use 0.1–0.2 µg of streptavidin for up to 10^7 cells.[7]

    • Incubate for 30 minutes at 4°C, protected from light.[9]

    • Wash the cells twice with FACS buffer to remove unbound streptavidin.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.

    • (Optional) If not analyzing immediately, cells can be fixed with a suitable fixation buffer.[2]

    • Acquire data on a flow cytometer, ensuring to include appropriate controls (unstained cells, cells with azide precursor only, cells with DBCO-biotin and streptavidin only).

Data Presentation

The following table summarizes the recommended quantitative parameters for the experimental protocol. It is crucial to perform titration experiments to determine the optimal conditions for your specific system.

ParameterRecommended RangeNotes
Metabolic Labeling
Azide-Precursor Concentration1 - 50 µMCell type and precursor dependent.
Incubation Time1 - 3 days
Click Chemistry Reaction
This compound Concentration5 - 30 µM[2]Titration is highly recommended.
Incubation Time30 - 60 minutes[2]At room temperature, protected from light.
Streptavidin Staining
Streptavidin Conjugate Concentration0.1 - 0.2 µg per 10^7 cells[7]Titrate for optimal signal-to-noise ratio.
Incubation Time30 minutes[9]At 4°C, protected from light.
Cell Density0.5 - 1 x 10^6 cells per sample[11]

Signaling Pathway and Workflow Visualization

The following diagram illustrates the chemical principle of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Azide R1-N3 (Azide) Triazole Triazole Product Azide->Triazole Strain-Promoted Cycloaddition DBCO DBCO-R2 (Dibenzocyclooctyne) DBCO->Triazole

Chemical principle of the SPAAC reaction.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates Using DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing dibenzocyclooctyne (DBCO) linkers for copper-free click chemistry. This methodology offers a robust and biocompatible approach for the conjugation of payloads to antibodies.

Introduction

Antibody-drug conjugates are a powerful class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[1] DBCO linkers are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] This two-step strategy involves the initial functionalization of the antibody with a DBCO linker, followed by the conjugation of an azide-modified payload.[1] The inclusion of polyethylene (B3416737) glycol (PEG) spacers within the linker can enhance solubility and reduce aggregation of the final ADC product.[1][2]

Principle of the Method

The synthesis of an ADC using a DBCO linker typically involves two main stages:

  • Antibody Modification : The antibody is functionalized with a DBCO linker. A common method involves activating the carboxylic acid moiety of a DBCO-PEG-acid linker to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable amide bond. This results in a DBCO-functionalized antibody.[1]

  • Payload Conjugation : The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO group undergoes a SPAAC reaction with the azide (B81097) group on the payload to form a stable triazole linkage.[1][2]

Experimental Workflow

The overall workflow for creating an antibody-drug conjugate using a DBCO linker is depicted below.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization Antibody Antibody Antibody_Modification Antibody Modification (DBCO-Linker Reaction) Antibody->Antibody_Modification Payload Azide-Modified Payload Payload_Conjugation Payload Conjugation (Click Chemistry) Payload->Payload_Conjugation DBCO_Linker DBCO-Linker (e.g., DBCO-PEG-NHS) DBCO_Linker->Antibody_Modification Purification_1 Purification 1 (Remove Excess Linker) Antibody_Modification->Purification_1 Purification_1->Payload_Conjugation Purification_2 Purification 2 (Remove Excess Payload) Payload_Conjugation->Purification_2 ADC_Characterization ADC Characterization (DAR, Purity, etc.) Purification_2->ADC_Characterization Final_ADC Final ADC Product ADC_Characterization->Final_ADC ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Free Payload Payload_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death Induces

References

Application Notes and Protocols for Protein Immobilization using DBCO-NHCO-PEG12-biotin on Streptavidin Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG12-biotin in the immobilization of azide-modified proteins onto streptavidin-coated beads. This advanced technique leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry for initial protein labeling, followed by the high-affinity interaction between biotin (B1667282) and streptavidin for robust immobilization.

The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances the solubility of the conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin and preserving the native conformation and function of the immobilized protein. This methodology is particularly advantageous for applications requiring stable and oriented protein immobilization, such as pull-down assays, immunoassays, and the study of protein-protein or protein-drug interactions.

Data Presentation

The efficiency and capacity of protein immobilization can vary depending on the specific protein, the type of streptavidin beads used, and the experimental conditions. The following tables provide representative quantitative data for commercially available streptavidin-coated magnetic beads.

Table 1: Typical Binding Capacities of Commercially Available Streptavidin-Coated Magnetic Beads

Bead TypeSupplierBinding Capacity for Biotinylated IgG (µg/mg beads)Binding Capacity for Free Biotin (pmol/mg beads)
Dynabeads™ MyOne™ Streptavidin C1Thermo Fisher Scientific~10650 - 900
Pierce™ Streptavidin Magnetic BeadsThermo Fisher Scientific~20>2,500
MagStrep® "type3" XT beadsIBA LifesciencesNot specified for IgG>3,500
Sera-Mag™ Streptavidin-Coated Magnetic ParticlesCytivaVariable3,000 - 5,000

Note: The binding capacity for a specific this compound labeled protein may differ from the values for biotinylated IgG and should be determined empirically.

Table 2: Stability of DBCO-Functionalized Proteins

Storage ConditionDurationApproximate Loss of Reactivity with Azides
4°C in PBS, pH 7.44 weeks3-5%[1]
-20°C in PBS, pH 7.44 weeks3-5%[1]

Note: For long-term storage, it is recommended to avoid buffers containing azides or thiols. The triazole linkage formed via SPAAC is highly stable under a wide range of buffer conditions.

Experimental Protocols

This section provides detailed protocols for the two key stages of the process: labeling of the azide-modified protein with this compound and the subsequent immobilization of the biotinylated protein onto streptavidin beads.

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the reaction of an azide-containing protein with this compound via strain-promoted alkyne-azide cycloaddition (SPAAC).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or other suitable protein purification system

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • The protein concentration should be between 1-10 mg/mL in the Reaction Buffer.

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.[1] The final DMSO concentration should not exceed 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[1] Reaction times may vary depending on the protein and can be optimized for higher efficiency.

  • Purification of Biotinylated Protein: Remove the excess, unreacted this compound using a spin desalting column or through dialysis against PBS.

  • Quantification of Labeling (Optional): The degree of labeling can be determined by measuring the absorbance of the purified protein at 280 nm and the DBCO group at approximately 309 nm.

  • Storage: The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Immobilization of Biotinylated Protein on Streptavidin Beads

This protocol outlines the procedure for capturing the this compound labeled protein onto streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein solution (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Magnetic separation rack

  • Elution Buffer (optional, depending on the downstream application, e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads thoroughly by vortexing.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic separation rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads by adding Binding/Wash Buffer, resuspending the beads, and then separating them from the buffer using the magnetic rack. Repeat this wash step two more times.

  • Protein Immobilization:

    • Add the biotinylated protein solution to the washed streptavidin beads. The amount of protein to add will depend on the binding capacity of the beads and the desired surface density.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Washing:

    • Separate the beads from the supernatant using the magnetic rack. The supernatant can be saved to determine the amount of unbound protein.

    • Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound proteins.

  • Downstream Application: The protein-immobilized beads are now ready for use in various applications.

    • For pull-down assays, after incubation with a cell lysate or protein mixture, the beads are washed, and the bound proteins are typically eluted using an appropriate elution buffer.

    • For other applications, the beads can be resuspended in a buffer compatible with the subsequent experimental steps.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Protein Labeling Azide-Modified Protein Azide-Modified Protein SPAAC Click Reaction SPAAC Click Reaction Azide-Modified Protein->SPAAC Click Reaction This compound This compound This compound->SPAAC Click Reaction Biotinylated Protein Biotinylated Protein SPAAC Click Reaction->Biotinylated Protein Purification Purification Biotinylated Protein->Purification Purified Biotinylated Protein Purified Biotinylated Protein Purification->Purified Biotinylated Protein

Experimental workflow for protein biotinylation.

G cluster_1 Protein Immobilization Streptavidin Bead Streptavidin Bead Binding Binding Streptavidin Bead->Binding Purified Biotinylated Protein Purified Biotinylated Protein Purified Biotinylated Protein->Binding Washing Washing Binding->Washing Protein-Immobilized Bead Protein-Immobilized Bead Washing->Protein-Immobilized Bead

Workflow for protein immobilization on streptavidin beads.

G cluster_2 Application Example: EGFR Signaling Pathway Pull-Down Immobilized EGF EGF-Immobilized Streptavidin Bead Incubation Incubation Immobilized EGF->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation EGFR EGFR Incubation->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Washing and Elution Washing and Elution ERK->Washing and Elution Analysis Western Blot / Mass Spectrometry Washing and Elution->Analysis

Example of an EGFR signaling pathway pull-down assay.

References

Application Notes and Protocols for Glycoprotein Labeling using DBCO-NHCO-PEG12-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective labeling of glycoproteins utilizing a two-step chemo-enzymatic strategy. This method involves the metabolic incorporation of an azide-functionalized monosaccharide into the glycan structures of glycoproteins, followed by a highly specific and efficient bioorthogonal reaction with DBCO-NHCO-PEG12-biotin. This technique enables the sensitive detection, enrichment, and analysis of glycoproteins from complex biological samples.

Introduction

The study of glycoproteins is crucial for understanding a wide array of biological processes, including cell signaling, immune responses, and disease pathogenesis. A powerful method for investigating glycoproteins involves metabolic glycoengineering, where cells are cultured with an unnatural sugar analog containing a bioorthogonal chemical reporter, such as an azide (B81097) group. This azide-modified sugar is incorporated into newly synthesized glycoproteins by the cell's own enzymatic machinery.

The incorporated azide serves as a chemical handle for the covalent attachment of probes for detection and analysis. The strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," offers a highly efficient and biocompatible method for labeling these azide-modified glycoproteins.[1] This reaction occurs readily under physiological conditions without the need for a cytotoxic copper catalyst.[2]

This compound is a heterobifunctional reagent designed for this purpose. It features a dibenzocyclooctyne (DBCO) group that rapidly and specifically reacts with azides, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for high-affinity binding to streptavidin-based resins, enabling efficient enrichment and detection.[3][4]

Principle of the Method

The overall workflow for labeling glycoproteins using this compound involves two main stages:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes remove the acetyl groups, and the azido-sugar is incorporated into the sialic acid biosynthesis pathway. The resulting azido-sialic acids are then integrated into the glycan chains of glycoproteins.[5]

  • Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, cells are lysed, and the azide-modified glycoproteins in the lysate are reacted with this compound. The DBCO group on the reagent undergoes a SPAAC reaction with the azide groups on the glycoproteins, resulting in the stable biotinylation of the target proteins. These biotinylated glycoproteins can then be detected by western blot or enriched for further analysis using streptavidin-based affinity purification.

Materials and Reagents

  • Cell Culture:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA

  • Metabolic Labeling:

    • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Lysis:

    • RIPA buffer (or other suitable lysis buffer)

    • Protease inhibitor cocktail

  • Click Chemistry Reaction:

    • This compound

  • Protein Quantification:

    • BCA Protein Assay Kit

  • Enrichment of Biotinylated Glycoproteins:

    • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

    • Wash buffers (e.g., high salt, urea (B33335), and detergent-containing buffers)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western Blot Analysis:

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with Ac4ManNAz

This protocol describes the metabolic incorporation of azido-sugars into cellular glycoproteins.

  • Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and grow to 50-70% confluency.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 10-50 µM).[6] Culture the cells for 24-72 hours to allow for the incorporation of the azido-sugar into glycoproteins.[7]

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any residual Ac4ManNAz. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellets can be stored at -80°C or used immediately for cell lysis.

ParameterRecommended RangeNotes
Ac4ManNAz Concentration 10 - 50 µMHigher concentrations may affect cell physiology and viability. Optimization is recommended for each cell line.[6][8]
Incubation Time 24 - 72 hoursLonger incubation times generally lead to higher incorporation levels.[7]
Cell Confluency at Harvest 80 - 90%

Table 1: Recommended Conditions for Metabolic Labeling with Ac4ManNAz.

Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound

This protocol details the SPAAC reaction between azide-modified glycoproteins in cell lysates and this compound.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Click Chemistry Reaction:

    • To a desired amount of protein lysate (e.g., 1 mg), add this compound to a final concentration of 10-100 µM.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Removal of Excess Reagent (Optional): Excess this compound can be removed by dialysis or using a desalting column if necessary for downstream applications.

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations can improve labeling efficiency but may also increase background.
Incubation Time 1 - 4 hours at RT or overnight at 4°CThe reaction is typically efficient within 1 hour.[2] Longer incubation can increase labeling.
Reaction Buffer PBS or HEPES, pH 7Avoid buffers containing azides.[9]

Table 2: Recommended Conditions for the SPAAC Reaction.

Protocol 3: Enrichment of Biotinylated Glycoproteins using Streptavidin Affinity Purification

This protocol describes the isolation of biotinylated glycoproteins from the cell lysate.

  • Preparation of Streptavidin Beads: Resuspend the streptavidin-conjugated magnetic beads or agarose resin and wash them three times with lysis buffer.

  • Binding of Biotinylated Proteins: Add the biotinylated protein lysate to the washed streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[10]

  • Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.[11]

    • Wash 1: 2x with RIPA buffer.

    • Wash 2: 1x with 1 M KCl.

    • Wash 3: 1x with 0.1 M Na2CO3.

    • Wash 4: 1x with 2 M urea in 10 mM Tris-HCl, pH 8.0.

    • Wash 5: 2x with PBS.

  • Elution: Elute the bound biotinylated glycoproteins from the streptavidin beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted proteins are ready for analysis by SDS-PAGE and Western blotting.

ParameterRecommended RangeNotes
Streptavidin Bead Volume 20 - 50 µL of slurry per 1 mg of lysateThe binding capacity of the beads should be considered.[12]
Binding Time 1 - 2 hours at RT or overnight at 4°C
Wash Buffer Stringency HighA series of washes with different buffers is crucial to minimize background.

Table 3: Recommended Conditions for Streptavidin Affinity Purification.

Protocol 4: Detection of Biotinylated Glycoproteins by Western Blot

This protocol outlines the detection of biotinylated glycoproteins following SDS-PAGE.

  • SDS-PAGE: Separate the biotinylated protein samples (either from the total lysate or the enriched fraction) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the signal using an appropriate imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Biotinylation cluster_analysis Analysis cells Mammalian Cells ac4manaz Ac4ManNAz Treatment (10-50 µM, 24-72h) cells->ac4manaz labeled_cells Cells with Azide-Modified Glycoproteins ac4manaz->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction SPAAC Reaction with This compound lysis->click_reaction biotinylated_lysate Lysate with Biotinylated Glycoproteins click_reaction->biotinylated_lysate enrichment Streptavidin Affinity Purification biotinylated_lysate->enrichment western_blot Western Blot (Streptavidin-HRP) biotinylated_lysate->western_blot enrichment->western_blot ms_analysis Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for glycoprotein (B1211001) labeling.

spaac_reaction cluster_glycoprotein Azide-Modified Glycoprotein cluster_reagent This compound cluster_product Biotinylated Glycoprotein glycoprotein Protein glycan Glycan glycoprotein->glycan azide N3 glycan->azide triazole Triazole Linkage azide->triazole SPAAC Reaction dbco DBCO peg PEG12 dbco->peg dbco->triazole biotin Biotin peg->biotin labeled_glycoprotein Protein labeled_glycan Glycan labeled_glycoprotein->labeled_glycan labeled_glycan->triazole labeled_peg PEG12 triazole->labeled_peg labeled_biotin Biotin labeled_peg->labeled_biotin

Caption: Strain-promoted azide-alkyne cycloaddition.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling signal Inefficient metabolic labeling.Optimize Ac4ManNAz concentration and incubation time. Ensure cell viability.
Incomplete click reaction.Increase concentration of this compound and/or reaction time. Ensure lysate buffer is free of azides.
Degradation of reagents.Use fresh Ac4ManNAz and this compound. Store reagents as recommended.
High background in Western blot Non-specific binding to streptavidin beads.Increase the stringency and number of washes during affinity purification. Include a blocking step with free biotin before elution.
Excess Streptavidin-HRP.Optimize the concentration of the Streptavidin-HRP conjugate.
Cell toxicity High concentration of Ac4ManNAz.Reduce the concentration of Ac4ManNAz. Perform a dose-response curve to determine the optimal non-toxic concentration.[6][8]

Table 4: Troubleshooting Guide.

References

Application Notes and Protocols: In Vivo Applications of Copper-Free Click Chemistry with DBCO-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool for in vivo bioconjugation, enabling the precise labeling and tracking of biomolecules in living organisms without the cytotoxicity associated with copper catalysts. At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide. DBCO-biotin is a key reagent in this field, combining the highly reactive DBCO moiety with the exceptional binding affinity of biotin (B1667282) for streptavidin. This combination facilitates a wide range of in vivo applications, from targeted drug delivery and in vivo imaging to cell tracking and quantitative proteomics.

These application notes provide an overview of key in vivo applications of DBCO-biotin and detailed protocols for their implementation.

Application 1: Metabolic Glycoengineering for Targeted Cancer Therapy

This application leverages the aberrant glycosylation patterns often observed in cancer cells to achieve targeted drug delivery. Cancer cells can be metabolically labeled with an azide-modified sugar, which is then displayed on the cell surface. A DBCO-biotin-conjugated therapeutic can then be administered, which will selectively bind to the azide-labeled cancer cells via copper-free click chemistry. The biotin tag can be used for subsequent detection or as a secondary targeting moiety.

Experimental Workflow: Metabolic Glycoengineering and Targeted Drug Delivery

Workflow cluster_metabolic_labeling Metabolic Labeling (In Vivo) cluster_drug_delivery Targeted Drug Delivery cluster_reaction In Vivo Click Chemistry & Effect Metabolic_Precursor Azide-Modified Sugar (e.g., Ac4ManNAz) Tumor_Bearing_Mouse Tumor-Bearing Mouse Metabolic_Precursor->Tumor_Bearing_Mouse i.v. injection Azide_Expression Azide Expression on Cancer Cells Tumor_Bearing_Mouse->Azide_Expression Metabolic Incorporation Click_Reaction SPAAC Reaction at Tumor Site DBCO_Biotin_Drug DBCO-Biotin-Drug Conjugate DBCO_Biotin_Drug->Tumor_Bearing_Mouse i.v. injection Drug_Accumulation Selective Drug Accumulation Click_Reaction->Drug_Accumulation Therapeutic_Effect Tumor Inhibition Drug_Accumulation->Therapeutic_Effect Pretargeting_Workflow cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Payload Administration cluster_reaction_imaging In Vivo Click Reaction & Imaging Targeting_Agent Azide-Modified Antibody-Streptavidin Mouse_Model Tumor-Bearing Mouse Model Targeting_Agent->Mouse_Model i.v. injection Accumulation Targeting Agent Localization Mouse_Model->Accumulation Accumulation at Tumor Site & Clearance Click_Reaction Rapid SPAAC Reaction at Tumor DBCO_Biotin_Payload DBCO-Biotin-Payload (Imaging Agent/Radionuclide) DBCO_Biotin_Payload->Mouse_Model i.v. injection High_Contrast_Imaging High Target-to-Background Imaging/Therapy Click_Reaction->High_Contrast_Imaging Cell_Tracking_Workflow cluster_exvivo_labeling Ex Vivo Cell Labeling cluster_invivo_tracking In Vivo Administration & Tracking cluster_analysis Analysis Cells Cells of Interest Azide_Labeling Metabolic Labeling with Azide Sugar Cells->Azide_Labeling DBCO_Biotin_Incubation Incubation with DBCO-Biotin Azide_Labeling->DBCO_Biotin_Incubation SPAAC Reaction Labeled_Cells Biotin-Labeled Cells DBCO_Biotin_Incubation->Labeled_Cells Recipient_Animal Recipient Animal Labeled_Cells->Recipient_Animal i.v. or local injection Tracking In Vivo Imaging (e.g., with Streptavidin-QDot) Recipient_Animal->Tracking Biodistribution Quantitative Biodistribution (Ex Vivo) Tracking->Biodistribution

Application Notes and Protocols for DBCO-NHCO-PEG12-biotin in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG12-biotin is a heterobifunctional linker designed for the development of targeted drug delivery systems. This linker combines three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule for targeting. This combination allows for the straightforward conjugation of drug-loaded nanoparticles or other therapeutic carriers to targeting moieties and facilitates their delivery to cells overexpressing the biotin receptor, such as many types of cancer cells.

The DBCO group enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is advantageous as it proceeds readily under mild physiological conditions without the need for a cytotoxic copper catalyst. The hydrophilic PEG12 spacer enhances the solubility and biocompatibility of the conjugate, reduces steric hindrance, and can prolong circulation time in vivo by minimizing opsonization and clearance by the reticulo-endothelial system. The terminal biotin moiety serves as a targeting ligand, binding with high affinity to the sodium-dependent multivitamin transporter (SMVT), which is frequently overexpressed on the surface of various cancer cells. This targeted approach aims to increase the therapeutic index of potent drugs by concentrating them at the site of action and reducing off-target toxicity.

Principle of this compound in Targeted Drug Delivery

The utility of this compound in targeted drug delivery is based on a modular, two-step approach. First, the therapeutic agent is encapsulated within or conjugated to a carrier vehicle (e.g., liposome, polymeric nanoparticle, or antibody). This carrier is functionalized with an azide (B81097) group. Separately, a targeting ligand, such as an antibody or a small molecule that recognizes a specific cell surface receptor, is modified with the this compound linker. The DBCO group on the targeting ligand is then reacted with the azide group on the drug carrier via SPAAC to form a stable triazole linkage. The resulting targeted drug delivery system can then be administered, whereupon the biotin moiety directs the system to cells overexpressing the biotin receptor, leading to enhanced cellular uptake via receptor-mediated endocytosis.

Key Applications

  • Targeted Cancer Therapy: Development of nanoparticles or antibody-drug conjugates (ADCs) that selectively deliver cytotoxic agents to tumor cells overexpressing the biotin receptor.

  • Gene Delivery: Construction of targeted vectors for the delivery of genetic material (siRNA, mRNA, DNA) to specific cell types.

  • In Vivo Imaging: Creation of targeted imaging probes for diagnostics and tracking of disease progression.

  • Pretargeted Drug Delivery: A two-step targeting strategy where a biotinylated targeting molecule is first administered and allowed to accumulate at the target site, followed by the administration of a drug carrier functionalized with a DBCO group that can then "click" to the pre-localized targeting molecule.

Quantitative Data Summary

The following tables provide representative data from studies on biotin-targeted drug delivery systems. While not specific to the this compound linker, this data illustrates the potential efficacy of biotin-mediated targeting.

Table 1: In Vitro Cytotoxicity of Biotin-Targeted vs. Non-Targeted Formulations

Cell LineDrugFormulationIC50 (µM)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)Ruthenium ComplexBiotinylated Polymer Conjugate2.3 - 14.6[1]
HeLa (Cervical Cancer)DoxorubicinDox@bt-BRNPs~5[2][3]
HeLa (Cervical Cancer)DoxorubicinDox@BRNPs (non-targeted)~10[2][3]
A549 (Lung Cancer)PaclitaxelBiotin-tagged MicellesLower than non-targeted[4]
HEK293 (Normal Kidney)PaclitaxelBiotin-tagged MicellesHigher than A549[4]

Table 2: Cellular Uptake of Biotinylated vs. Non-Biotinylated Nanoparticles

Cell LineNanoparticle TypeTargeting LigandUptake Enhancement (vs. non-targeted)Reference
HeLaBilirubin NanoparticlesBiotinSignificantly Higher[2][3]
RAW 264.7 (Macrophage)Polystyrene NanoparticlesNoneHighest among tested cell lines[5][6]
HeLaPolystyrene NanoparticlesNoneLowest among tested cell lines[5][6]
Caco-2Generic NanoparticlesNoneLeast uptake among tested cell lines[7]
RAW (Macrophage)Generic NanoparticlesNoneMost extensive uptake[7]

Table 3: In Vivo Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles

Animal ModelNanoparticle-Aptamer ConjugateTumor Accumulation (%ID/g)Non-Targeted Nanoparticle Tumor Accumulation (%ID/g)Fold IncreaseReference
LNCaP Xenograft MiceNP-Apt0.83 ± 0.210.22 ± 0.073.77[8][9]
HeLa Xenograft MiceDox@bt-BRNPsEnhanced accumulationLower accumulationNot specified[2][3]
HCC Xenograft MiceLenvatinib-loaded Biotinylated NanoparticlesSignificant accumulationNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of a drug-azide to an antibody functionalized with this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified cytotoxic drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), exchange the buffer to PBS, pH 7.4, using an Amicon Ultra centrifugal filter or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of this compound (if starting from a carboxylated version):

    • Dissolve this compound-COOH, NHS, and EDC in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

    • Incubate at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation of this compound-NHS to the Antibody:

    • Add a 10-20 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the DBCO-functionalized Antibody:

    • Remove the excess, unreacted DBCO-linker by size-exclusion chromatography (SEC) using a pre-packed desalting column equilibrated with PBS, pH 7.4.

    • Alternatively, use centrifugal filters to wash the antibody and remove the excess linker.

    • Determine the concentration of the purified DBCO-antibody using a BCA protein assay or by measuring absorbance at 280 nm.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:

    • Add the azide-modified cytotoxic drug to the purified DBCO-antibody solution at a 3-5 fold molar excess.

    • Incubate the reaction mixture overnight at 4°C or for 4-6 hours at room temperature.

  • Purification of the Final ADC:

    • Purify the ADC from the excess drug-azide and any unreacted antibody using SEC or tangential flow filtration.

    • Concentrate the final ADC product using centrifugal filters.

  • Characterization of the ADC:

    • Determine the final protein concentration (A280).

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the integrity of the ADC by SDS-PAGE.

    • Evaluate the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

Protocol 2: Formulation of Biotin-Targeted Lipid Nanoparticles (LNPs) and Cellular Uptake Study

This protocol outlines the preparation of drug-loaded LNPs functionalized with this compound and a method to assess their cellular uptake.

Materials:

  • Ionizable lipid (e.g., C12-200)

  • Cholesterol

  • Helper lipid (e.g., DOPE)

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Azide

  • This compound

  • Hydrophobic drug

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • PBS (pH 7.4)

  • Cancer cell line overexpressing the biotin receptor (e.g., HeLa, A549) and a control cell line with low expression.

  • Cell culture medium and supplements

  • Fluorescent dye (for uptake visualization, e.g., DiD)

  • Flow cytometer

  • Confocal microscope

Procedure:

  • Preparation of DBCO-functionalized LNPs:

    • Prepare the lipid mixture in ethanol by dissolving the ionizable lipid, cholesterol, helper lipid, DSPE-PEG(2000), and DSPE-PEG(2000)-Azide at a desired molar ratio. Include the hydrophobic drug in this mixture.

    • Prepare the aqueous phase containing a buffer (e.g., citrate buffer, pH 4.0).

    • Mix the ethanolic lipid solution with the aqueous phase using a microfluidic mixing device to form the LNPs.

    • Dialyze the LNP suspension against PBS, pH 7.4, to remove ethanol and unencapsulated drug.

  • Conjugation of this compound to LNPs:

    • Add this compound to the azide-functionalized LNP suspension at a 2-5 fold molar excess relative to the azide groups on the LNP surface.

    • Incubate overnight at 4°C with gentle stirring.

    • Remove unreacted this compound by dialysis or SEC.

  • Characterization of Biotin-Targeted LNPs:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Assess the drug encapsulation efficiency by lysing the LNPs and quantifying the drug content using HPLC or UV-Vis spectroscopy.

    • Confirm the presence of biotin on the LNP surface using a streptavidin-binding assay.

  • In Vitro Cellular Uptake Study:

    • Seed the target and control cells in 24-well plates or on glass coverslips and allow them to adhere overnight.

    • For a competition assay, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes to block the biotin receptors.

    • Treat the cells with fluorescently labeled biotin-targeted LNPs, non-targeted LNPs, and biotin-targeted LNPs in the presence of excess free biotin at a specific concentration for 1-4 hours at 37°C.

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer.

    • For Confocal Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the cellular uptake of the fluorescently labeled LNPs using a confocal microscope.

Mandatory Visualizations

G Biotin-Receptor Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-Drug_Conjugate Biotin-Drug Conjugate Biotin_Receptor Biotin Receptor (SMVT) Biotin-Drug_Conjugate->Biotin_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Formation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release

Caption: Biotin-Receptor Mediated Endocytosis Pathway.

G Experimental Workflow for ADC Preparation and In Vitro Testing cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_invitro In Vitro Evaluation Antibody_Prep Antibody Preparation Conjugation1 Antibody-DBCO Conjugation Antibody_Prep->Conjugation1 DBCO_Activation DBCO-Linker Activation DBCO_Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 SPAAC SPAAC Reaction Purification1->SPAAC Drug_Azide_Prep Drug-Azide Preparation Drug_Azide_Prep->SPAAC Purification2 Final ADC Purification SPAAC->Purification2 DAR_Analysis DAR Analysis (UV-Vis/MS) Purification2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Purification2->Purity_Analysis Binding_Assay Antigen Binding (ELISA/SPR) Purification2->Binding_Assay Cell_Culture Cell Culture Purification2->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay Uptake_Study Cellular Uptake Study Cell_Culture->Uptake_Study

Caption: Workflow for ADC Preparation and Testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DBCO-Biotin Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-biotin labeling. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their strain-promoted alkyne-azide cycloaddition (SPAAC) reactions involving DBCO-biotin, addressing common issues to improve labeling efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-biotin labeling?

DBCO-biotin labeling is a bioorthogonal chemical reaction used to attach biotin (B1667282) to a molecule of interest.[1] It utilizes a copper-free "click chemistry" reaction called strain-promoted alkyne-azide cycloaddition (SPAAC).[1][] In this reaction, a dibenzocyclooctyne (DBCO) group on the biotin reagent reacts specifically and covalently with an azide (B81097) group that has been introduced into the target molecule (e.g., a protein, nucleic acid, or small molecule).[1][3]

Q2: What are the main advantages of using a copper-free click chemistry approach like SPAAC?

The primary advantage of SPAAC is its biocompatibility. Unlike copper-catalyzed click chemistry (CuAAC), it does not require a cytotoxic copper(I) catalyst, making it ideal for use in living cells and organisms.[3] The reaction is highly selective, proceeds under mild, aqueous conditions, and generally results in high yields with minimal side reactions.[4]

Q3: My DBCO-biotin labeling reaction has a very low yield. What are the common causes?

Low labeling yield is a frequent issue that can stem from several factors:

  • Suboptimal Reagent Ratio: The molar ratio of DBCO-biotin to the azide-containing molecule is critical. Insufficient DBCO-biotin will result in incomplete labeling.

  • Degraded Reagents: DBCO reagents are sensitive to moisture and light.[3] Improper storage or handling can lead to decomposition and loss of reactivity.

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine), azides, or sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol) in the reaction buffer can interfere with the labeling reaction.[3]

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and incubation time can significantly impact reaction efficiency. SPAAC reactions are generally slower than copper-catalyzed reactions, and insufficient incubation time is a common cause of low yield.[5]

  • Protein Instability or Aggregation: The labeling process itself or the properties of the DBCO-biotin reagent can sometimes lead to protein precipitation, reducing the amount of soluble, labeled protein.

Q4: Can DBCO reagents react with other functional groups besides azides?

Yes, under certain conditions, DBCO reagents have been shown to react with sulfhydryl (thiol) groups on cysteine residues.[6] To prevent this non-specific reaction, it is recommended to reduce and alkylate the protein sample with reagents like dithiothreitol (B142953) (DTT) followed by iodoacetamide (B48618) (IAA) before starting the labeling reaction.[6]

Troubleshooting Guide

Issue 1: Low or No Biotin Labeling

If you observe a low yield of your biotinylated product, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low Labeling Yield check_reagents 1. Verify Reagent Quality & Storage start->check_reagents check_ratio 2. Optimize Molar Ratio check_reagents->check_ratio Reagents are fresh & properly stored sub_reagents Use fresh DBCO-biotin and azide-modified molecule check_reagents->sub_reagents check_buffer 3. Check Buffer Composition check_ratio->check_buffer Molar ratio is optimized sub_ratio Increase molar excess of DBCO-biotin (e.g., 5x, 10x, 20x) check_ratio->sub_ratio check_conditions 4. Adjust Reaction Conditions check_buffer->check_conditions Buffer is free of interfering substances sub_buffer Use amine-free buffers (PBS, HEPES) Remove DTT/BME check_buffer->sub_buffer check_purification 5. Evaluate Purification Step check_conditions->check_purification Conditions are optimized sub_conditions Increase incubation time (e.g., 4-24h) Increase temperature (e.g., RT to 37°C) check_conditions->sub_conditions success Successful Labeling check_purification->success Purification is efficient sub_purification Check for product loss during purification (e.g., size exclusion, dialysis) check_purification->sub_purification

Caption: Troubleshooting workflow for low DBCO-biotin labeling yield.

Detailed Steps:

  • Verify Reagent Quality and Storage:

    • Problem: DBCO reagents are moisture-sensitive.[3]

    • Solution: Ensure your DBCO-biotin has been stored correctly at -20°C and protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them in aliquots at -20°C or -80°C.

  • Optimize Molar Ratio of DBCO-Biotin to Azide-Molecule:

    • Problem: An insufficient amount of DBCO-biotin will lead to incomplete labeling.

    • Solution: Increase the molar excess of DBCO-biotin. While a 1.5 to 3-fold excess may be sufficient for some reactions, others may require a 10 to 20-fold excess for optimal results.[3][7] For antibody labeling, a molar excess of 5 to 10 has been shown to provide high conjugation yields.[8] It is recommended to perform a titration to find the optimal ratio for your specific molecule.

  • Check Buffer Composition:

    • Problem: Certain buffer components can inhibit the labeling reaction.

    • Solution: Do not use buffers containing primary amines (e.g., Tris, glycine) or azides.[3] Recommended buffers include PBS, HEPES, or carbonate/borate (B1201080) buffers at a pH of 7-9.[3] If your protein solution contains sulfhydryl-containing reducing agents like DTT or β-mercaptoethanol, they should be removed prior to the reaction, for example, by dialysis or using a desalting column.[6]

  • Adjust Reaction Conditions:

    • Problem: SPAAC can be a slow reaction, and conditions may not be optimal.

    • Solution:

      • Increase Incubation Time: Typical reaction times range from 4 to 12 hours, but extending the incubation to 24 hours can improve efficiency.[3]

      • Increase Temperature: Reactions are often performed at 4°C or room temperature. Increasing the temperature to 37°C can enhance the reaction rate.[3][5] However, be mindful of the thermal stability of your protein.

      • Increase Reactant Concentration: Higher concentrations of both the DBCO-biotin and the azide-modified molecule can accelerate the reaction.[5]

Issue 2: Protein Precipitation During Labeling
  • Problem: You observe precipitation upon adding DBCO-biotin to your protein solution.

  • Cause: Biotin is inherently hydrophobic, and its addition to a protein can decrease the overall solubility of the conjugate, leading to aggregation and precipitation. This is more pronounced with higher molar excesses of the labeling reagent.[8]

  • Solutions:

    • Use a PEGylated DBCO-Biotin Reagent: DBCO-PEG-biotin reagents include a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3] This spacer increases the water solubility of the reagent and the resulting conjugate, which can significantly reduce or eliminate aggregation and precipitation issues.[3]

    • Optimize the Molar Ratio: Using a very high molar excess of DBCO-biotin can lead to precipitation.[8] Try reducing the molar ratio to the minimum required for efficient labeling, as determined by a titration experiment.

    • Adjust Buffer Conditions: Ensure the buffer pH is not close to the isoelectric point of your protein. Adding solubility-enhancing agents, if compatible with your downstream application, may also be considered.

Data and Protocols

Table 1: Recommended Reaction Parameters for DBCO-Biotin Labeling
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 20:1Optimal ratio is target-dependent. For antibodies, 5:1 to 10:1 is often effective.[8] Higher ratios can lead to precipitation.[8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[5][9]
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate.[3][5] Ensure your protein is stable at the chosen temperature.
Incubation Time 2 to 24 hoursLonger incubation times can increase yield, especially at lower temperatures or concentrations.[3][7]
pH 7.0 to 9.0Use amine-free buffers such as PBS, HEPES, or borate buffer.[3]
Experimental Protocol: General Procedure for Protein Labeling with DBCO-Biotin

This protocol provides a general workflow for labeling an azide-modified protein with DBCO-biotin. Optimization may be required for specific applications.

Experimental_Workflow prep_protein 1. Prepare Azide-Modified Protein (in amine-free buffer, e.g., PBS pH 7.4) reaction 3. Labeling Reaction (Add DBCO-biotin to protein, incubate) prep_protein->reaction prep_dbco 2. Prepare DBCO-Biotin Stock (e.g., 10 mM in anhydrous DMSO) prep_dbco->reaction purification 4. Purify the Conjugate (e.g., Size-exclusion chromatography) reaction->purification analysis 5. Analyze the Product (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: General experimental workflow for DBCO-biotin labeling.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • DBCO-biotin or DBCO-PEG-biotin

  • Anhydrous DMSO or DMF

  • Purification tools (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare your azide-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[10]

    • Allow the vial of DBCO-biotin to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-biotin in anhydrous DMSO or DMF.[7] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the DBCO-biotin stock solution to your protein solution.

    • Mix gently and incubate the reaction. For example, incubate for 2-4 hours at room temperature or overnight at 4°C.[7] The optimal time and temperature should be determined empirically.

  • Purification:

    • After incubation, remove the unreacted DBCO-biotin reagent. This is crucial to prevent interference in downstream applications.

    • Purification can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[7]

  • Analysis and Storage:

    • (Optional) Determine the degree of labeling using methods such as HABA assays or mass spectrometry.[11]

    • Analyze the purity and integrity of the labeled protein using SDS-PAGE.

    • Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.

References

how to reduce non-specific binding with DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG12-biotin. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve optimal results in your experiments.

Troubleshooting Guide

High background or non-specific binding is a common issue in bioconjugation and affinity-based assays. This guide will help you identify and address potential causes when using this compound.

Problem: High Background Signal in Negative Controls

Potential CauseRecommended Solution
Hydrophobic Interactions The DBCO group can exhibit hydrophobicity, leading to non-specific binding to proteins and surfaces. While the PEG12 linker is designed to mitigate this, residual hydrophobic interactions can still occur.[1][2] Solution: Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your washing buffers to disrupt these interactions.[2][3]
Ionic Interactions Charged molecules in your sample can non-specifically bind to your substrate or other proteins.
Insufficient Blocking Exposed surfaces on your solid support (e.g., beads, plates) can be a major source of non-specific binding.
Endogenous Biotin (B1667282) Many biological samples, such as cell and tissue lysates, contain endogenous biotinylated proteins that can be captured by streptavidin, leading to false positives.[3][4][5][6]
Excess Reagent Unreacted this compound or aggregates of the conjugate can stick non-specifically to surfaces.[2]
Non-specific Binding of Streptavidin/Avidin (B1170675) The streptavidin or avidin used for detection can itself bind non-specifically. Avidin, in particular, is a glycoprotein (B1211001) with a high isoelectric point, which can lead to higher non-specific binding compared to streptavidin.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG12 linker in this compound?

The PEG12 (polyethylene glycol) linker is a hydrophilic spacer that connects the DBCO (dibenzocyclooctyne) group to the biotin moiety.[7][8] Its primary functions are to:

  • Increase water solubility: The PEG linker makes the entire molecule more soluble in aqueous buffers, which is crucial for biological experiments.[1][9][]

  • Reduce non-specific binding: By creating a hydration shell, the PEG linker helps to prevent non-specific hydrophobic interactions between the DBCO group or biotin and other molecules or surfaces.[1][2][9][11][12]

  • Provide steric hindrance: The linker provides spatial separation between the conjugated molecule and the biotin, which can improve the accessibility of biotin for binding to streptavidin.[1][13]

Q2: Can the DBCO group itself contribute to non-specific binding?

Yes, while the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific, the DBCO group has a hydrophobic character that can lead to non-specific binding to proteins and other surfaces.[2] The inclusion of the hydrophilic PEG12 linker is intended to counteract this effect.[1][2]

Q3: How can I optimize my washing steps to reduce background?

Effective washing is critical for removing non-specifically bound molecules. To optimize your washing protocol:

  • Increase the number of washes: Instead of 3 washes, try 5 or more.[3]

  • Increase the volume and duration of washes: Use a larger volume of wash buffer and increase the incubation time for each wash.

  • Modify the wash buffer composition:

    • Include a non-ionic detergent like Tween-20 or Triton X-100 (0.05-0.1%) to reduce hydrophobic interactions.[2][3]

    • Increase the salt concentration (e.g., 150-500 mM NaCl) to disrupt ionic interactions.[4][14][15]

Q4: My sample contains high levels of endogenous biotin. What should I do?

For samples with high endogenous biotin (e.g., liver, egg yolk, certain cell lysates), it is essential to perform a sequential blocking step before introducing your this compound conjugate.[3][5][6] This typically involves:

  • Incubating your sample with an excess of free streptavidin or avidin to bind to the endogenous biotin.

  • Washing away the unbound streptavidin/avidin.

  • Incubating with an excess of free biotin to block any remaining open binding sites on the streptavidin/avidin that is now bound to the endogenous biotin.[16]

  • Washing thoroughly before proceeding with your assay.

Q5: What are the best blocking agents to use with biotinylated reagents?

  • Bovine Serum Albumin (BSA): BSA is a widely used and effective blocking agent. A concentration of 1-5% (w/v) in a buffer like PBS or TBS is a good starting point.[3]

  • Protein-free blocking buffers: Several commercial, protein-free blocking buffers are available and are often optimized to be compatible with avidin/biotin detection systems, which can help to reduce background.[17]

  • What to avoid: Do not use blocking buffers containing milk (e.g., non-fat dry milk), as milk contains endogenous biotin which will interfere with your assay.[3][18]

Experimental Protocols

Protocol: Optimizing Blocking and Washing Conditions to Reduce Non-Specific Binding

This protocol provides a systematic approach to optimizing your experimental conditions.

1. Preparation of Buffers:

  • Binding/Blocking Buffer Base: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.2-7.4.

  • Test Blocking Buffers:

    • Buffer A: Base + 1% (w/v) BSA

    • Buffer B: Base + 3% (w/v) BSA

    • Buffer C: Base + 5% (w/v) BSA

    • Buffer D: A commercially available protein-free blocking buffer.

  • Test Wash Buffers:

    • Wash Buffer 1 (Low Stringency): Base + 0.05% Tween-20

    • Wash Buffer 2 (Medium Stringency): Base + 0.1% Tween-20 + 150 mM NaCl

    • Wash Buffer 3 (High Stringency): Base + 0.1% Tween-20 + 300 mM NaCl

2. Experimental Procedure (Example: Pull-down Assay):

  • Bead Preparation: Resuspend streptavidin-coated beads (magnetic or agarose) and wash them three times with the binding buffer base.[3]

  • Blocking: Aliquot the beads into separate tubes. Resuspend each aliquot in one of the test blocking buffers (A, B, C, or D) and incubate for 1-2 hours at 4°C with rotation.

  • Binding of Biotinylated Probe: Add your azide-modified molecule that has been reacted with this compound to the blocked beads. Incubate for 1-2 hours at 4°C with rotation. Include a negative control with beads and the biotinylated probe but without the target lysate.

  • Binding of Target: Add your cell or tissue lysate to the bead-probe mixture. Incubate for 4 hours to overnight at 4°C with rotation.

  • Washing:

    • For each set of blocked beads, divide them further and wash with each of the test wash buffers (1, 2, and 3).

    • Perform a minimum of 5 washes for each condition.

  • Elution and Analysis: Elute the bound proteins and analyze by Western blot or another detection method. Compare the signal in your target samples to the background in the negative controls for each condition.

Quantitative Data Summary

The optimal concentrations of blocking and washing components can vary depending on the specific application. The following table provides recommended starting ranges for optimization.

ParameterRecommended Concentration RangePurpose
BSA in Blocking Buffer 1 - 5% (w/v)[3]To block non-specific binding sites on surfaces. Can be increased to 10% for high background.[3]
Non-ionic Detergent (e.g., Tween-20) 0.05 - 0.1% (v/v)[2][3]To reduce non-specific hydrophobic interactions.
NaCl in Wash Buffer 150 - 500 mM[3][4]To reduce non-specific ionic interactions.

Visualizations

Troubleshooting_Non_Specific_Binding cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Observed cause1 Hydrophobic/ Ionic Interactions start->cause1 cause2 Insufficient Blocking start->cause2 cause3 Endogenous Biotin start->cause3 cause4 Excess Reagent start->cause4 solution1 Optimize Wash Buffer (Add Detergent/Salt) cause1->solution1 solution2 Optimize Blocking Buffer (e.g., BSA concentration) cause2->solution2 solution3 Pre-block with Avidin/Streptavidin cause3->solution3 solution4 Increase Wash Steps/ Filter Reagent cause4->solution4 result Reduced Non-Specific Binding solution1->result solution2->result solution3->result solution4->result

Caption: Troubleshooting workflow for high non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_protocol Protocol prep_reagents Prepare Test Buffers (Blocking & Washing) blocking Block Beads with Different Buffers prep_reagents->blocking prep_beads Prepare Streptavidin Beads prep_beads->blocking binding_probe Bind Biotinylated Probe blocking->binding_probe binding_target Incubate with Lysate binding_probe->binding_target washing Wash with Different Stringency Buffers binding_target->washing analysis Elute & Analyze (e.g., Western Blot) washing->analysis

Caption: Workflow for optimizing blocking and washing conditions.

References

Technical Support Center: Optimizing DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as DBCO-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your experiments. Find answers to frequently asked questions and troubleshoot common issues related to buffer conditions, particularly pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DBCO-azide click chemistry?

A1: DBCO-azide click chemistry is a robust reaction that is efficient across a relatively wide pH range, typically between 6.5 and 8.5. For many applications, a physiological pH of 7.4 is a good starting point and is compatible with most biomolecules.[1][2] However, studies have shown that higher pH values can generally increase reaction rates.[3] For specific applications, such as conjugating to amino-modified oligos using a DBCO-sulfo-NHS ester, a pH of 9 may be recommended.[4]

Q2: Which buffer systems are recommended for this reaction?

A2: Phosphate-buffered saline (PBS) is a commonly used and effective buffer for DBCO-azide reactions.[1][2] Other suitable buffers include HEPES, MES, and borate (B1201080) buffers.[3] One study observed that HEPES buffer at pH 7 yielded higher reaction rates compared to PBS at the same pH.[3] The choice of buffer can be guided by the specific requirements and stability of your biomolecules.

Q3: Are there any buffer components I should avoid?

A3: Yes, it is critical to avoid buffers containing sodium azide (B81097) (NaN3).[1][5][6] The azide in the buffer will compete with your azide-functionalized molecule for reaction with the DBCO group, significantly reducing the efficiency of your desired conjugation.

Q4: Can I use organic co-solvents in my reaction buffer?

A4: Yes, organic co-solvents such as DMSO or DMF can be used, especially to dissolve hydrophobic DBCO reagents.[4][7][8] It is important to keep the final concentration of the organic solvent low, typically below 20%, to prevent the precipitation of proteins or other biomolecules.[1][6]

Q5: How does temperature affect the reaction, and how does it interact with pH?

A5: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[5][6] Higher temperatures generally lead to faster reaction rates.[6] While pH and temperature are both important factors, the primary consideration for pH is maintaining the stability and integrity of your biomolecules. The reaction can be performed overnight at 4°C for sensitive molecules or for a few hours at room temperature for faster conjugation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Incorrect buffer pH: The pH may be outside the optimal range for your specific molecules, affecting their stability or reactivity.Test a range of pH values between 6.5 and 8.5. Ensure the buffer system is appropriate for your biomolecules.
Presence of competing azides: Your buffer may contain sodium azide.Use a fresh, azide-free buffer. Dialyze or desalt your sample to remove any contaminating azides.[7]
Poor solubility of reactants: A hydrophobic DBCO reagent may not be fully dissolved in the aqueous buffer.First, dissolve the DBCO reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[7][8]
Precipitation in the reaction mixture High concentration of organic co-solvent: Exceeding 20% of an organic co-solvent like DMSO can cause proteins to precipitate.Reduce the final concentration of the organic co-solvent. Ensure it is added slowly to the aqueous buffer while mixing.[1]
Inconsistent reaction rates Buffer type variability: Different buffer systems can influence the reaction kinetics.For consistent results, use the same buffer system and pH for all related experiments. Consider that HEPES may offer faster kinetics than PBS at neutral pH.[3]

Experimental Protocols

General Protocol for DBCO-Azide Conjugation in an Aqueous Buffer

This protocol provides a starting point for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule in an aqueous buffer.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., 1X PBS, pH 7.4, azide-free)

  • Organic Solvent (e.g., DMSO or DMF, if needed)

  • Purification column (e.g., size exclusion or affinity chromatography)

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.

    • If the DBCO-functionalized molecule is not readily soluble in the aqueous buffer, first dissolve it in a minimal volume of DMSO or DMF to create a concentrated stock solution.

  • Reaction Setup:

    • In a reaction tube, add the solution of the azide-functionalized molecule.

    • Slowly add the DBCO-functionalized molecule (or its stock solution) to the azide solution. A typical molar excess of the less critical component is 1.5 to 3-fold.[5]

    • If an organic solvent was used, ensure the final concentration in the reaction mixture is below 20%.[1]

  • Incubation:

    • Incubate the reaction mixture. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[1][9] Incubation times may be extended to improve yield.[5]

  • Purification:

    • After incubation, purify the conjugate from unreacted components using an appropriate chromatography method based on the properties of your molecules.

Visual Guides

DBCO_Azide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DBCO DBCO-Molecule Mix Mix Reactants DBCO->Mix Azide Azide-Molecule Azide->Mix Buffer Prepare Azide-Free Buffer (pH 6.5-8.5) Buffer->Mix Incubate Incubate (4°C to 37°C) Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Product Purify->Analyze

Caption: General experimental workflow for DBCO-azide click chemistry.

Troubleshooting_pH Start Low Conjugation Yield Check_pH Is pH within 6.5-8.5? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Azide Is buffer azide-free? Check_pH->Check_Azide Yes Adjust_pH->Check_Azide Change_Buffer Prepare fresh, azide-free buffer Check_Azide->Change_Buffer No Check_Solubility Are reactants soluble? Check_Azide->Check_Solubility Yes Change_Buffer->Check_Solubility Use_Cosolvent Use minimal DMSO/DMF (<20% final volume) Check_Solubility->Use_Cosolvent No Success Improved Yield Check_Solubility->Success Yes Use_Cosolvent->Success

Caption: Troubleshooting flowchart for low yield in DBCO-azide reactions.

References

preventing aggregation of proteins labeled with DBCO-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBCO-Biotin Labeling

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during and after labeling with DBCO-biotin.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with DBCO-biotin?

A1: Protein aggregation after DBCO-biotin labeling is a common issue that can stem from several factors. The dibenzocyclooctyne (DBCO) group is inherently hydrophobic, and its attachment to the protein surface can increase the protein's overall hydrophobicity.[1][2][3] This can lead to hydrophobic interactions between protein molecules, causing them to associate and form aggregates.[4][5][6] Additionally, if the labeling reaction targets primary amines (like lysine (B10760008) residues), it neutralizes positive charges, which can alter the protein's isoelectric point (pI) and reduce electrostatic repulsion between molecules, further promoting aggregation.[3][7]

Q2: How does the degree of labeling (DOL) affect aggregation?

A2: The degree of labeling (DOL)—the number of DBCO-biotin molecules per protein molecule—is a critical factor.[8] A high DOL can significantly increase surface hydrophobicity, creating patches that drive aggregation.[1][3] Over-labeling should be avoided as it can lead to protein precipitation and potential loss of function.[4][9] It is crucial to optimize the molar ratio of DBCO-biotin to protein to achieve a sufficient level of labeling for downstream applications without compromising protein stability. For most proteins, a DOL between 0.5 and 1 is ideal.[9]

Q3: What role does the reaction buffer play in preventing aggregation?

A3: The reaction buffer is crucial for maintaining protein stability.[1] Key parameters to consider are pH, ionic strength, and the absence of competing reagents. The optimal pH for labeling is typically between 7.0 and 8.5.[4] It's important to keep the buffer pH at least 1-2 units away from the protein's pI, as proteins are least soluble at their pI.[4][7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the labeling reagent, reducing efficiency.[4]

Q4: Can I use a DBCO-biotin reagent with a PEG spacer to reduce aggregation?

A4: Yes, using a DBCO-biotin reagent that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a highly recommended strategy. The PEG linker helps to offset the hydrophobicity of the DBCO group, increasing the water solubility of the labeled protein and minimizing aggregation.[1][4]

Q5: How should I remove excess, unreacted DBCO-biotin after the reaction?

A5: It is essential to remove unreacted DBCO-biotin immediately after the reaction is complete.[1] Excess hydrophobic reagent can contribute to aggregation and interfere with downstream assays. Effective methods for removal include size-exclusion chromatography (SEC), dialysis, or the use of desalting columns.[1]

Q6: What are the best practices for storing my labeled protein to prevent aggregation?

A6: For long-term storage, it is recommended to store the purified, biotinylated protein at -80°C.[7][10] To avoid the damaging effects of repeated freeze-thaw cycles, the protein should be stored in single-use aliquots.[7] The addition of a cryoprotectant, such as 10-50% glycerol, to the storage buffer is also advised to prevent aggregation during freezing and thawing.[7][10]

Troubleshooting Guide

If you are experiencing protein aggregation, use the following logical workflow to diagnose and solve the issue.

G cluster_start cluster_step1 Step 1: Reaction Conditions cluster_step2 Step 2: Reagent & Additives cluster_step3 Step 3: Post-Labeling cluster_solutions cluster_end start Protein Aggregation Observed A High Molar Ratio of DBCO-Biotin? start->A B Suboptimal Buffer? (pH, Salt) start->B C High Protein Concentration? start->C D Using PEGylated DBCO-Biotin? A->D No sol_A Decrease Molar Ratio (Titrate 1:1 to 1:5) A->sol_A Yes E Buffer Additives Used? B->E No sol_B Optimize Buffer (pH 7-8.5, screen salts) B->sol_B Yes F Excess Reagent Removed Promptly? C->F No sol_C Reduce Concentration (1-5 mg/mL) C->sol_C Yes G Correct Storage? (-80°C, Aliquots) D->G Yes sol_D Switch to PEGylated Reagent D->sol_D No E->F Yes sol_E Add Stabilizers (Arginine, Glycerol) E->sol_E No sol_F Purify Immediately (SEC, Dialysis) F->sol_F No sol_G Add Cryoprotectant and Aliquot G->sol_G No end_node Soluble, Labeled Protein sol_A->end_node sol_B->end_node sol_C->end_node sol_D->end_node sol_E->end_node sol_F->end_node sol_G->end_node

Caption: Troubleshooting workflow for preventing protein aggregation.

Data Summary: Buffer Additives for Preventing Aggregation

The addition of small molecules to the reaction and storage buffers can significantly enhance protein solubility and prevent aggregation. The following table summarizes common additives and their mechanisms of action.

Additive CategoryExampleTypical ConcentrationMechanism of ActionCitations
Amino Acids L-Arginine, L-Glutamate50 - 500 mMIncrease solubility by binding to charged and hydrophobic regions on the protein surface.[1][10][11]
Osmolytes Glycerol, Sucrose5% - 20% (v/v)Stabilize the native protein state by being preferentially excluded from the protein surface. Also act as cryoprotectants.[10][]
Non-denaturing Detergents Tween-20, CHAPS0.01% - 0.1% (v/v)Solubilize aggregates by shielding exposed hydrophobic patches on the protein surface.[1][10][11]
Reducing Agents DTT, TCEP1 - 5 mMPrevent aggregation caused by the formation of incorrect intermolecular disulfide bonds.[1][7][10]

Experimental Protocols

Protocol 1: Optimizing the Molar Ratio of DBCO-Biotin to Protein

This protocol describes a small-scale experiment to determine the optimal molar excess of DBCO-biotin that results in efficient labeling without causing aggregation.

Materials:

  • Purified protein in an azide-free buffer (e.g., PBS, HEPES, pH 7.5) at 1-5 mg/mL.

  • DBCO-biotin (preferably with a PEG spacer), 10 mM stock in DMSO.

  • Reaction tubes.

  • Method for assessing aggregation (e.g., Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC)).

  • Method for determining Degree of Labeling (DOL) (e.g., HABA assay or UV-Vis spectrophotometry).[13]

Procedure:

  • Set up parallel reactions: Prepare a series of small-scale reactions (e.g., 50-100 µL) with varying molar ratios of DBCO-biotin to protein. Recommended starting ratios are 1:1, 3:1, 5:1, and 10:1 (Protein:Reagent).

  • Reagent Addition: Add the calculated volume of the 10 mM DBCO-biotin stock solution to each protein solution. Ensure the final DMSO concentration remains below 10% to avoid denaturation.[13]

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[13][14] Avoid vigorous vortexing.

  • Assess Aggregation: After incubation, visually inspect each reaction for precipitation. Quantitatively assess the extent of aggregation in each sample using DLS to measure particle size distribution or analytical SEC to quantify the percentage of monomer vs. aggregate.

  • Purification: Purify the labeled protein from the non-aggregated reactions using a desalting column to remove excess DBCO-biotin.[1]

  • Determine DOL: Measure the DOL for each successfully labeled protein.[15]

  • Analysis: Select the highest molar ratio that provides an acceptable DOL without inducing significant aggregation.

Protocol 2: Post-Labeling Purification by Size-Exclusion Chromatography (SEC)

This protocol is for removing both unreacted DBCO-biotin and protein aggregates from the labeled protein solution.

Materials:

  • Labeled protein reaction mixture.

  • Size-Exclusion Chromatography (SEC) system with a column appropriate for the molecular weight of the protein.

  • Optimized, sterile-filtered running buffer (e.g., PBS with 50 mM L-Arginine, pH 7.4).

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Preparation: Centrifuge the reaction mixture at >14,000 x g for 10 minutes at 4°C to pellet any large, insoluble aggregates.

  • Sample Injection: Carefully load the supernatant onto the equilibrated SEC column.

  • Chromatography: Run the chromatography at the recommended flow rate for the column. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. Typically, high molecular weight aggregates will elute first in or near the void volume, followed by the monomeric, correctly labeled protein, and finally the low molecular weight excess DBCO-biotin reagent.

  • Analysis: Analyze the collected fractions corresponding to the monomer peak for purity and concentration. Pool the desired fractions.

  • Storage: Add a cryoprotectant if necessary and store the purified protein in aliquots at -80°C.[7]

Visualization of the Labeling Reaction

The labeling process utilizes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of "click chemistry" that is bioorthogonal and highly efficient.

G P Protein-Azide Product Labeled Protein (Stable Triazole Linkage) P->Product SPAAC Reaction (Copper-Free) DBCO DBCO-Biotin DBCO->Product

Caption: DBCO-Biotin labeling via SPAAC click chemistry.

References

Technical Support Center: Post-Labeling Purification of DBCO-NHCO-PEG12-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove excess DBCO-NHCO-PEG12-biotin following a labeling reaction. Ensuring the complete removal of unconjugated biotin (B1667282) is critical for the accuracy and reliability of downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after labeling?

Excess, unconjugated this compound can lead to several issues in downstream applications. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin, leading to reduced signal, high background noise, and inaccurate results in assays such as ELISAs, Western blots, and flow cytometry.[1][2] Complete removal of free biotin is a key factor for success in subsequent analytical or purification steps.[1][3]

Q2: What are the most common methods to remove excess biotinylation reagent?

The most widely used techniques for removing small molecules like this compound from larger, labeled biomolecules are based on size differences. These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. Larger, biotinylated molecules pass through the column quickly, while smaller, unconjugated biotin molecules are retained.[4][5]

  • Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows small molecules like excess biotin to diffuse out into a larger volume of buffer, while retaining the larger, labeled molecule.[6][7]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules. The sample flows parallel to a membrane, which allows smaller molecules to pass through while retaining larger ones.[8][9][10]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as your sample volume, concentration, the molecular weight of your labeled molecule, and the required purity. The table below provides a comparison to help you decide.

Purification Method Comparison

FeatureSize Exclusion Chromatography (Spin Columns)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membraneSize-based separation with cross-flow
Typical Sample Volume 20 µL - 4 mL10 µL - thousands of liters10 mL - thousands of liters
Processing Time < 15 minutes4 hours - overnight (with multiple buffer changes)Fast, scalable with system
Protein Recovery HighHigh, but potential for sample loss during handlingHigh
Efficiency of Removal Good to excellentExcellent with sufficient buffer changesExcellent
Key Advantage Speed and ease of use for small samplesHandles a wide range of volumes, thorough removalRapid, scalable, and can concentrate the sample
Considerations Potential for some sample dilutionTime-consumingRequires specialized equipment

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background in downstream assays Incomplete removal of free biotin.- For SEC: Ensure you are using a column with the appropriate molecular weight cutoff (MWCO). A 7 kDa MWCO is often effective for proteins.[11] Consider a second pass through the column. - For Dialysis: Increase the dialysis time, use a larger volume of dialysis buffer, and increase the number of buffer changes.[6][11] A 48-hour dialysis with four buffer changes is recommended for complete removal of unreacted NHS-biotin.[6]
Low recovery of labeled protein - The protein may be binding non-specifically to the purification matrix. - Sample loss during handling, especially with small volumes.- For SEC/Dialysis: Use low-binding materials. Consider adding a carrier protein like BSA if compatible with your downstream application.[11] - Minimize the number of transfer steps. Use devices designed for small-scale purification to reduce handling loss.[11]
Precipitation of the labeled protein Over-modification of the protein can change its isoelectric properties, leading to precipitation.After the labeling reaction and before purification, consider adding a quenching reagent like Tris or glycine (B1666218) to stop the reaction.[12] Adjusting the pH of the buffer may also help to re-suspend the protein.[12]
Inconsistent labeling results Incomplete reaction or batch-to-batch variability.Ensure the biotin coupling reaction goes to completion by optimizing reaction time. Thoroughly clean up the reaction mixture post-coupling to remove any interfering substances.[13]

Experimental Protocols

Protocol 1: Excess Biotin Removal using Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid cleanup of small sample volumes.

  • Column Preparation: Select a spin column with an appropriate MWCO (e.g., 7 kDa for most proteins). Prepare the column according to the manufacturer's instructions, which typically involves removing the storage buffer by centrifugation.

  • Sample Loading: Slowly apply your biotinylation reaction mixture to the center of the resin bed.

  • Centrifugation: Place the column into a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • Sample Collection: The purified, biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[11]

Protocol 2: Excess Biotin Removal using Dialysis

This method is suitable for a wide range of sample volumes and provides thorough removal of small molecules.

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer.

  • Sample Loading: Load your sample into the dialysis tubing and securely close both ends with clips.

  • Dialysis: Place the sealed tubing into a beaker containing a large volume of chilled dialysis buffer (at least 50 times the sample volume). Stir the buffer gently on a stir plate at 4°C.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. For complete removal, multiple buffer changes over 24-48 hours are recommended.[6][11]

  • Sample Recovery: After the final dialysis period, carefully remove the sample from the tubing.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for removing excess biotinylation reagent using size exclusion chromatography.

experimental_workflow cluster_labeling Biotinylation Reaction cluster_purification Purification cluster_result Result start Protein + This compound reaction Incubation start->reaction 1. Mix labeled_protein Biotinylated Protein + Excess Biotin reaction->labeled_protein 2. React apply_sample Apply to SEC Column labeled_protein->apply_sample centrifuge Centrifuge apply_sample->centrifuge 3. Load collect Collect Eluate centrifuge->collect 4. Spin purified Purified Biotinylated Protein collect->purified waste Excess Biotin in Column collect->waste

Caption: Workflow for removal of excess biotin using size exclusion chromatography.

References

stability issues with DBCO-NHCO-PEG12-biotin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of DBCO-NHCO-PEG12-biotin in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C, protected from light and moisture.[1][2] When prepared in an anhydrous solvent such as DMSO, stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[3] To maintain the compound's integrity, it is crucial to protect it from moisture and light.[1][2] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[2]

Q2: My copper-free click chemistry reaction with this compound has a low or no yield. What are the possible causes?

A2: Low or no yield in a copper-free click chemistry reaction is a common issue that can stem from several factors. A primary reason is the degradation of the DBCO reagent. The strained alkyne of the DBCO group is susceptible to degradation, particularly under acidic conditions or through oxidation.[2] Another possibility is the hydrolysis of the NHS ester if you are using an NHS-activated form of the reagent.[4][5] Ensure that your azide-containing partner is active and that there are no interfering substances in your reaction buffer.

Q3: What buffer components should I avoid when working with this compound?

A3: Avoid buffers that contain azides, as they will react with the DBCO group.[4][6] Also, be cautious with buffers containing thiols, as some studies have shown that strained alkynes can react with them.[7][8] For conjugation reactions involving NHS esters, avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.[4][5]

Q4: Can I freeze and thaw my stock solution of this compound in DMSO?

A4: While stock solutions in anhydrous DMSO can be stored frozen, it is advisable to avoid repeated freeze-thaw cycles.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed moisture can contribute to the hydrolysis of the reagent over time. For optimal results, it is best to aliquot the stock solution into single-use volumes to minimize exposure to moisture and air.[2]

Q5: What is the expected stability of the DBCO group in aqueous solutions?

A5: The stability of the DBCO group in aqueous solutions is influenced by pH and temperature. Generally, it is more stable at neutral pH.[2] One study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides after four weeks of storage at 4°C or -20°C.[4] However, prolonged incubation in aqueous solutions, especially at elevated temperatures or acidic pH, can lead to degradation.[2]

Troubleshooting Guide

Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Degradation of this compound Use fresh reagent. Prepare aqueous solutions immediately before use.[2] Store stock solutions in anhydrous DMSO in single-use aliquots at -80°C.[3]
Suboptimal Reaction Conditions Optimize the reaction buffer to a pH between 6 and 9.[2] Ensure the reaction temperature is appropriate; while reactions can proceed at 4°C, room temperature or 37°C can increase efficiency, but may also increase degradation.[4]
Inactive Azide Partner Confirm the integrity and reactivity of your azide-labeled molecule.
Presence of Interfering Substances Avoid buffers containing azides or thiols.[4][7][8] If using an NHS ester version, avoid primary amine-containing buffers.[4][5]

Quantitative Data Summary

The following table provides illustrative data on the stability of a similar DBCO-containing compound (DBCO-NHCO-PEG4-acid) in aqueous solutions. While not specific to the PEG12 variant, it offers valuable guidance on expected stability under different conditions. For critical applications, it is recommended to perform an in-house stability test.

pH of Aqueous Buffer Temperature Incubation Time Expected % Intact DBCO Reagent (Illustrative) Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.[2]
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.[2]
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.[2]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.[2]
8.525°C24 hours90 - 95%Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present.[2]

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer.

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer of choice to a final concentration of 1 mM.

  • Timepoint Zero (T=0): Immediately after preparing the working solution, inject an aliquot onto the RP-HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature.

  • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject an equal aliquot onto the RP-HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining reagent versus time to determine the degradation kinetics.

Visualizations

Troubleshooting Low Click Chemistry Yield start Low or No Yield in Copper-Free Click Reaction check_reagent Is the DBCO reagent fresh and properly stored? start->check_reagent check_azide Is the azide-containing partner active? check_reagent->check_azide Yes sol_reagent Use fresh reagent. Prepare fresh aqueous solutions. Aliquot stock solutions. check_reagent->sol_reagent No check_buffer Are there interfering substances in the buffer? check_azide->check_buffer Yes sol_azide Confirm activity of azide partner. check_azide->sol_azide No check_conditions Are the reaction conditions (pH, temp) optimal? check_buffer->check_conditions No sol_buffer Use a compatible buffer. Avoid azides and thiols. check_buffer->sol_buffer Yes sol_conditions Optimize pH (6-9) and temperature. check_conditions->sol_conditions No

Caption: Troubleshooting logic for low click chemistry yield.

Experimental Workflow for Aqueous Stability Assessment prep_stock Prepare 10 mM Stock Solution in anhydrous DMSO prep_working Dilute to 1 mM in Aqueous Buffer prep_stock->prep_working t0_hplc Inject T=0 Aliquot onto HPLC prep_working->t0_hplc incubate Incubate at Desired Temperature t0_hplc->incubate tn_hplc Inject Aliquots at Various Timepoints incubate->tn_hplc analyze Analyze Peak Area and Calculate % Remaining tn_hplc->analyze

Caption: Workflow for assessing aqueous stability of DBCO reagents.

Potential Degradation Pathways dbco_peg_biotin This compound degradation_products Degradation Products dbco_peg_biotin->degradation_products Hydrolysis of Amide Bond dbco_peg_biotin->degradation_products Reaction of Strained Alkyne (DBCO)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Understanding and Troubleshooting DBCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dibenzocyclooctyne (DBCO) reagents. Here, you will find answers to frequently asked questions and troubleshooting guides to address potential side reactions with thiols and other functional groups, ensuring the specificity and success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How specific is the reaction between DBCO and azides?

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and azides is highly specific and bioorthogonal.[] This means that DBCO preferentially reacts with azides even in complex biological environments containing a multitude of other functional groups like amines, hydroxyls, and carboxylates.[2] The reaction is efficient under physiological conditions (neutral pH, moderate temperature, aqueous surroundings) without the need for a cytotoxic copper catalyst.[]

Q2: Can DBCO react with functional groups other than azides?

While the reaction with azides is highly favored, DBCO can undergo side reactions with other nucleophilic groups, most notably with thiols (sulfhydryl groups, -SH) found in cysteine residues.[3] This is known as a "thiol-yne" reaction.[4] Under certain conditions, such as in the presence of a silver catalyst, DBCO can also be induced to react with amines, hydroxylamine, and hydrazine. However, under typical bioconjugation conditions, the reactivity with these groups is minimal compared to the reaction with azides.

Q3: What is the thiol-yne side reaction and when should I be concerned about it?

The thiol-yne reaction is a nucleophilic addition of a thiol group to the strained alkyne of the DBCO molecule.[4] This side reaction is generally much slower than the desired SPAAC reaction with azides.[5] Concern for this side reaction is warranted when:

  • Your biological sample has a high concentration of free thiols, such as in proteins with numerous accessible cysteine residues.

  • Prolonged incubation times are used for the conjugation reaction.

  • The azide-labeled molecule is present at a low concentration.

Q4: How does pH affect the stability and reactivity of DBCO?

DBCO is generally stable in aqueous buffers within a pH range of 6.0 to 9.0.[3] The SPAAC reaction rate can be influenced by pH, with slightly basic conditions sometimes favoring the reaction. However, DBCO is sensitive to strongly acidic conditions (pH < 5), which can lead to an inactivating rearrangement of the cyclooctyne (B158145) ring.[6][7]

Q5: How should I store my DBCO reagents?

For long-term storage, solid DBCO reagents should be kept at -20°C, protected from light and moisture. Stock solutions should be prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and can be stored at -20°C for a few months. It is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.[3]

Troubleshooting Guides

Issue 1: Non-specific labeling or unexpected high background in my experiment.
Possible Cause Recommended Action
Thiol-yne side reaction with cysteine residues. 1. Block free thiols: Pre-treat your protein or sample with a thiol-blocking reagent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) before adding the DBCO reagent.[3] 2. Optimize reaction time: Reduce the incubation time of the DBCO conjugation step to the minimum required for sufficient azide (B81097) labeling. 3. Adjust molar ratio: Increase the molar excess of the azide-labeled molecule relative to the DBCO-labeled molecule.
Hydrophobic interactions of DBCO. The DBCO moiety is hydrophobic and can lead to non-specific binding. Consider using DBCO reagents with integrated hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve aqueous solubility and reduce non-specific interactions.[2]
Degraded DBCO reagent. Ensure DBCO reagents have been stored properly. If degradation is suspected, use a fresh vial of the reagent. The reactivity of DBCO in aqueous solutions can decrease over time.[3]
Issue 2: Low or no labeling of my azide-containing molecule.
Possible Cause Recommended Action
Degraded DBCO reagent. As mentioned above, improper storage or prolonged exposure to aqueous environments can lead to DBCO degradation. Use fresh reagents and prepare aqueous solutions immediately before use.[3]
Incompatible buffer components. Ensure your reaction buffer is free of azides, which will compete for reaction with DBCO. Buffers containing primary amines (e.g., Tris) should be avoided if using an NHS-ester DBCO for labeling.[8][9]
Steric hindrance. The azide or DBCO group may be sterically inaccessible. Using a DBCO reagent with a longer spacer arm (e.g., PEG linker) can help overcome steric hindrance.[3]
Suboptimal reaction conditions. Optimize the reaction temperature (room temperature to 37°C) and incubation time (typically 2-24 hours). Higher concentrations of reactants will also increase the reaction rate.[3][10]
DBCO rearrangement under acidic conditions. If your experimental workflow involves acidic steps (pH < 5), the DBCO ring may have undergone an inactivating rearrangement.[6][11]

Quantitative Data Summary

The primary reaction of DBCO with azides (SPAAC) is significantly faster than the potential side reaction with thiols. The table below provides a comparison of the second-order rate constants for these reactions.

ReactionReactantsSecond-Order Rate Constant (k₂)Notes
SPAAC DBCO + Benzyl Azide~0.24 M⁻¹s⁻¹The rate can vary depending on the specific azide and reaction conditions.[12]
SPAAC DBCO + Peptide with Azidolysine~0.34 M⁻¹s⁻¹Reaction performed in HBS buffer (pH 7.4) at 25°C.[13]
Thiol-yne Side Reaction BCN (a similar cyclooctyne) + Thiol~10⁻⁴ M⁻¹s⁻¹The SPAAC reaction with BCN is about three orders of magnitude faster.[5]
Accelerated Thiol-yne DBCO + Specific "DBCO-tag" PeptideRate increased 220-fold compared to a control cysteine peptide.This demonstrates that the local environment can significantly influence the rate of the thiol-yne reaction.[4]

Detailed Experimental Protocols

Protocol 1: Detecting Thiol-yne Side Reactions via Mass Spectrometry

This protocol allows for the direct assessment of DBCO reactivity with thiols in your protein of interest.

Materials:

  • Thiol-containing protein of interest

  • DBCO reagent (e.g., DBCO-PEG4-Maleimide)

  • Reducing agent: Dithiothreitol (DTT)

  • Alkylating agent: Iodoacetamide (IAM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Sample Preparation: Prepare three samples of your protein in PBS.

    • Sample A (Reduced): Treat the protein with 10 mM DTT for 30 minutes at room temperature to reduce all disulfide bonds.

    • Sample B (Alkylated Control): Treat the protein with 10 mM DTT for 30 minutes, followed by the addition of 50 mM IAM and incubation for 1 hour in the dark to block all free thiols.

    • Sample C (Untreated Control): No treatment.

  • Reaction with DBCO: Add a 10-fold molar excess of the DBCO reagent to each of the three samples.

  • Incubation: Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the samples by mass spectrometry. Compare the mass spectra of the three samples. A mass increase corresponding to the addition of the DBCO reagent in Sample A, which is absent or significantly reduced in Sample B, indicates a reaction with cysteine residues.[14]

Protocol 2: Competitive Reaction Assay to Evaluate Specificity

This protocol helps to quantify the preference of your DBCO reagent for an azide versus a thiol.

Materials:

  • Thiol-containing molecule (e.g., a cysteine-containing peptide)

  • Azide-containing molecule of a different molecular weight

  • DBCO reagent

  • Reaction Buffer: PBS, pH 7.4

  • Analysis tools: HPLC or Mass Spectrometry

Procedure:

  • Reaction Setup: Prepare a solution in PBS containing equimolar concentrations of the thiol-containing molecule and the azide-containing molecule.

  • Initiate Reaction: Add the DBCO reagent to the mixture, for example, at a 1:1:1 molar ratio of DBCO:thiol:azide.

  • Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Quench the reaction in each aliquot by adding an excess of a thiol-containing quenching agent like β-mercaptoethanol.

  • Analysis: Analyze the composition of each aliquot by HPLC or mass spectrometry to quantify the formation of the azide-DBCO and thiol-DBCO conjugates over time. This will provide a quantitative measure of the reaction preference.[14]

Visual Diagrams

Reaction Pathways

cluster_main Primary Reaction (SPAAC) cluster_side Side Reaction (Thiol-yne) DBCO1 DBCO Azide Azide (-N3) DBCO1->Azide Fast Triazole Stable Triazole Linkage Azide->Triazole DBCO2 DBCO Thiol Thiol (-SH) DBCO2->Thiol Slow Thioether Thioether Adduct Thiol->Thioether

Primary and potential side reaction pathways of DBCO.
Experimental Workflow for Thiol Reactivity Assessment

start Start: Protein with Thiols prep Prepare 3 Samples (A, B, C) start->prep reduce Sample A: Reduce with DTT prep->reduce block Sample B: Reduce with DTT, then block with IAM prep->block control Sample C: Untreated prep->control add_dbco Add DBCO Reagent to all samples reduce->add_dbco block->add_dbco control->add_dbco incubate Incubate add_dbco->incubate analyze Analyze by Mass Spectrometry incubate->analyze

Workflow to test for DBCO side reactions with thiols.
Troubleshooting Logic for Non-Specific Labeling

start High Background / Non-Specific Labeling thiol_check Does your protein have accessible free thiols? start->thiol_check block_thiols Action: Block thiols with NEM or IAM before DBCO reaction. thiol_check->block_thiols Yes hydrophobic_check Are you using a DBCO reagent without a hydrophilic linker? thiol_check->hydrophobic_check No end Problem Resolved block_thiols->end use_peg Action: Use a DBCO-PEG reagent to improve solubility. hydrophobic_check->use_peg Yes reagent_check Is your DBCO reagent old or improperly stored? hydrophobic_check->reagent_check No use_peg->end fresh_reagent Action: Use a fresh vial of DBCO reagent. reagent_check->fresh_reagent Yes reagent_check->end No fresh_reagent->end

Troubleshooting flowchart for non-specific DBCO labeling.

References

Technical Support Center: Improving the Efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for improved reaction times and higher yields.

Frequently Asked Questions (FAQs)

Q1: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used for covalently linking molecules in complex biological environments.[1] The reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed at physiological temperatures and pH.[1]

Q2: What are the key advantages of using SPAAC?

Key advantages of SPAAC include:

  • Copper-Free: Avoids the cytotoxicity associated with copper-catalyzed reactions, making it ideal for live-cell imaging and in vivo studies.[2]

  • Bioorthogonal: The azide and cyclooctyne groups are largely unreactive with native biological functional groups, ensuring high specificity and minimizing off-target reactions.[1]

  • Mild Reaction Conditions: Proceeds efficiently under physiological conditions (temperature and pH), preserving the integrity of sensitive biomolecules.[2]

  • High Efficiency: Forms stable covalent bonds with high yields and rapid kinetics.[3]

Q3: Which cyclooctyne should I choose for my experiment?

The choice of cyclooctyne depends on the desired balance between reactivity and stability.[4] Highly strained cyclooctynes, such as those with electron-withdrawing groups or fused ring systems, exhibit faster reaction rates.[1][5] For instance, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[6] However, highly reactive cyclooctynes may be less stable.[4]

Q4: How does the structure of the azide affect the reaction rate?

The electronic properties of the azide influence SPAAC kinetics.[7] Aromatic azides with electron-withdrawing groups, such as tetra-fluorinated aromatic azides, can significantly accelerate the reaction rate.[8] Conversely, some studies have shown that certain aliphatic azides react faster than aromatic azides with specific cyclooctynes.[9] The steric environment around the azide group can also impact reactivity.[6]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Q: My SPAAC reaction is very slow or is not going to completion. What are the common causes and how can I fix this?

A: Several factors can contribute to slow or incomplete SPAAC reactions. Consider the following troubleshooting steps:

  • Suboptimal Cyclooctyne Choice: The cyclooctyne you are using may not be reactive enough for your specific application.

    • Solution: Switch to a more reactive cyclooctyne. For example, if you are using a less reactive dibenzocyclooctyne (DBCO), consider trying a bicyclononyne (BCN) derivative.[6]

  • Unfavorable Reaction Conditions: The pH, buffer, or temperature of your reaction may not be optimal.

    • Solution: Screen a range of pH values, typically between 7 and 9, as higher pH values can sometimes increase reaction rates.[7][10] Different buffer systems (e.g., PBS vs. HEPES) can also affect the kinetics, with HEPES sometimes providing higher rate constants.[7][11] Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[6][12]

  • Low Reagent Concentration: The concentration of one or both of your reactants may be too low.

    • Solution: Increase the concentration of the limiting reagent.[13] If solubility is an issue, you may need to explore the use of organic co-solvents, though their impact on the reaction rate should be considered.[6]

  • Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the reaction from occurring efficiently.[6]

    • Solution: If possible, redesign your reagents to minimize steric hindrance around the reactive moieties. Consider using a cyclooctyne with a smaller profile or incorporating a PEG linker to extend the reactive group away from a larger biomolecule.[13] The inclusion of a PEG linker has been shown to enhance reaction rates.[7][13]

  • Solvent Effects: While SPAAC is well-suited for aqueous environments, the presence of organic co-solvents can impact the reaction rate.

    • Solution: SPAAC reactions are often faster in aqueous solutions compared to organic solvents.[1] If you are using organic co-solvents like DMSO or methanol (B129727) to improve solubility, try to keep the concentration below 10% to avoid potential protein denaturation and minimize negative effects on the reaction rate.[1][13]

Issue 2: Side Product Formation or Non-Specific Labeling

Q: I'm observing unexpected side products or non-specific labeling in my experiment. What could be the cause?

A: While SPAAC is highly specific, side reactions can occur under certain conditions.

  • Instability of Reactants: Your cyclooctyne or azide-modified molecule may be degrading under the experimental conditions.

    • Solution: Ensure the purity of your starting materials. If you are using a particularly reactive cyclooctyne, consider its stability over the timeframe of your experiment.[4]

  • Reaction with Other Functional Groups: Although uncommon, some cyclooctynes can react with other functional groups. For example, DBCO reagents have been reported to react with cysteine residues.[13]

    • Solution: Ensure your system is free of highly reactive nucleophiles that could potentially react with the cyclooctyne. If you suspect a reaction with cysteine, you may need to block the cysteine residues prior to the SPAAC reaction.

  • Presence of Sodium Azide in Buffers: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-modified molecule and quench the cyclooctyne.[13]

    • Solution: Use buffers that do not contain sodium azide. If its presence is unavoidable, you may need to use a higher excess of the cyclooctyne reagent.

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide

CyclooctyneSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
[9+1]CPPDMSO-d62.2 x 10⁻³
[11+1]CPPDMSO-d64.5 x 10⁻⁴
DIBOMethanolNot specified, but described as "exceptionally fast"
Oxidized DIBO (Ketone)MethanolIncreased rate compared to DIBO
Tetra-fluorinated aromatic azide with cyclooctynePBS (containing 70% CH3CN)3.60

Data sourced from multiple studies for comparison.[5][8][14]

Table 2: Effect of Buffer and pH on SPAAC Rate Constants (sulfo DBCO-amine with azides)

BufferpHRate Constant Range (M⁻¹s⁻¹)
PBS70.32–0.85
HEPES70.55–1.22
DMEM-0.59–0.97
RPMI-0.27–0.77

This data highlights that HEPES buffer at pH 7 resulted in the highest reaction rates in this particular study.[7]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Labeling of a Protein

This protocol provides a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1]

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in an organic solvent like DMSO (e.g., 10 mM).[1]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1][10]

  • Purification: Remove the unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[1]

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

This protocol describes how to monitor the progress of a SPAAC reaction by observing the disappearance of the DBCO absorbance peak.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is a characteristic absorbance wavelength for many DBCO reagents.[13]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be chosen so that the initial absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[13]

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule. Immediately begin monitoring the absorbance at 309 nm over time.[13] The decrease in absorbance corresponds to the consumption of the DBCO reagent.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 Transition_State [3+2] Cycloaddition (Strain-Promoted) Azide->Transition_State Cyclooctyne Cyclooctyne Cyclooctyne->Transition_State Triazole Triazole Transition_State->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow Start SPAAC Reaction Issue: Slow/Incomplete or Side Products Slow_Incomplete Slow / Incomplete Reaction Start->Slow_Incomplete Side_Products Side Products / Non-Specific Labeling Start->Side_Products Check_Reagents Check Reagent Purity & Stability Increase_Conc Increase Reactant Concentrations Check_Reagents->Increase_Conc Check_Conditions Optimize Reaction Conditions Optimize_pH_Temp Screen pH (7-9) & Temperature (RT-37°C) Check_Conditions->Optimize_pH_Temp Check_Structure Evaluate Reactant Structures Change_Cyclooctyne Use More Reactive Cyclooctyne Check_Structure->Change_Cyclooctyne Slow_Incomplete->Check_Reagents Is purity a concern? Slow_Incomplete->Check_Conditions Are conditions optimal? Slow_Incomplete->Check_Structure Is there steric hindrance? Change_Buffer Try Different Buffer (e.g., HEPES) Optimize_pH_Temp->Change_Buffer Remove_NaN3 Use Azide-Free Buffers Side_Products->Remove_NaN3 Block_Thiols Block Free Thiols (e.g., Cysteine) if necessary Side_Products->Block_Thiols Check_Purity Verify Purity of Starting Materials Side_Products->Check_Purity

Caption: Troubleshooting workflow for common SPAAC reaction issues.

Experimental_Workflow Start Start: Azide-Modified Biomolecule Prepare_Reagents Prepare DBCO Reagent Stock Solution Start->Prepare_Reagents Reaction_Setup Combine Reactants in Appropriate Buffer Prepare_Reagents->Reaction_Setup Incubation Incubate (RT or 37°C, 1-2h or overnight) Reaction_Setup->Incubation Monitoring Monitor Reaction (optional, e.g., UV-Vis) Incubation->Monitoring Purification Purify Conjugate (e.g., SEC, Dialysis) Monitoring->Purification Characterization Characterize Product (e.g., SDS-PAGE, MS) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A typical experimental workflow for protein labeling via SPAAC.

References

DBCO-biotin reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DBCO-Biotin Conjugation

Welcome to the technical support center for DBCO-biotin reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for successful bioconjugation using strain-promoted alkyne-azide cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is the DBCO-biotin reaction and how does it work?

The DBCO-biotin reaction is a form of "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] It involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) (-N3) group to form a stable triazole linkage.[1][2] This reaction is also referred to as "copper-free click chemistry" because, unlike other click reactions, it does not require a cytotoxic copper catalyst, making it highly suitable for biological applications, including the labeling of live cells.[1][3][4] DBCO-biotin reagents are used to attach a biotin (B1667282) label to molecules that have been modified to contain an azide group.[5][6]

Q2: What are the main advantages of using a copper-free click reaction?

The primary advantages of the DBCO-mediated copper-free reaction include:

  • Biocompatibility : The absence of a toxic copper catalyst makes it ideal for use in living systems and with sensitive biomolecules.[2][3]

  • Bioorthogonality : The DBCO and azide groups are highly specific for each other and do not react with other functional groups typically found in biological systems, ensuring highly specific labeling.[1][3]

  • Mild Conditions : The reaction proceeds efficiently under gentle conditions, typically in aqueous buffers at temperatures ranging from 4°C to 37°C.[1][3]

  • High Efficiency : The reaction forms a stable covalent bond with high, often quantitative, yields.[1][3]

Q3: How should I properly store my DBCO-biotin reagents?

Proper storage is critical to maintain the reactivity of DBCO reagents.

  • Solid Form : Store at -20°C, protected from light.[7][8][9] PEGylated DBCO reagents can be hygroscopic, so care should be taken to limit moisture exposure.[10] Always allow the vial to come to room temperature before opening to prevent condensation.[10]

  • Stock Solutions : For stock solutions dissolved in an organic solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to store under an inert gas like nitrogen.[7]

Q4: How can I monitor the progress of my DBCO-biotin reaction?

The DBCO group has a distinct UV absorbance maximum around 310 nm.[2][3] You can monitor the reaction's progress by taking measurements over time with a UV-Vis spectrophotometer. A decrease in the absorbance at 310 nm indicates the consumption of the DBCO reagent as it reacts with the azide.[3][11]

Reaction Optimization Guide

Optimizing reaction parameters is key to achieving high conjugation efficiency. The following tables summarize recommended starting points and ranges for key variables.

Q5: What is the optimal temperature and time for the reaction?

The ideal temperature and time depend on the stability of your biomolecules and the desired reaction speed. Higher temperatures accelerate the reaction but may compromise the integrity of sensitive proteins.[1][11]

ParameterRecommendationRationale & Considerations
Temperature 4°C to 37°C[1][11]4°C : Ideal for overnight incubations (12-24 hours) with sensitive biomolecules to minimize degradation.[2][3] Room Temperature (20-25°C) : A common starting point, with typical reaction times of 2-12 hours.[1][3] 37°C : Used to accelerate the reaction rate, potentially reducing time to 1-4 hours. Monitor biomolecule stability.[11][12]
Reaction Time 2 to 24 hoursShort (2-4 hours) : Often sufficient at room temperature or 37°C, especially with high reactant concentrations.[3] Medium (4-12 hours) : A standard range for many applications at room temperature.[1] Long (Overnight) : Recommended for reactions at 4°C or when dealing with very dilute samples to maximize yield.[2][3]

Q6: What molar ratio of DBCO-biotin to azide-modified molecule should I use?

Using a molar excess of one reactant can drive the reaction to completion. The choice of which component to use in excess depends on availability and cost.

Molar Ratio (DBCO : Azide)Typical ApplicationRationale
1.5:1 to 3:1 Labeling an azide-modified protein with DBCO-biotin.[1]A moderate excess of the smaller DBCO-biotin molecule is often sufficient to ensure complete labeling of the larger, more precious protein.
1:2 to 1:4 Labeling a DBCO-modified antibody with an azide-oligo.[3]Here, the DBCO-molecule is limiting, and an excess of the azide-modified molecule is used.
Up to 10:1 (or inverted) When one component is significantly more abundant or less critical.[11][12]A large excess can significantly increase the reaction rate, especially in dilute solutions.

Q7: What are the recommended buffers and solvents?

The reaction buffer can significantly impact reaction kinetics.

  • Recommended Buffers : Phosphate-buffered saline (PBS) at pH ~7.4 is a standard choice.[3] Some studies indicate that HEPES buffer (pH 7) may yield higher reaction rates compared to PBS.[13][14]

  • Buffers to Avoid : Crucially, avoid any buffers containing sodium azide (NaN₃) . The azide in the buffer will compete with your target molecule and consume the DBCO reagent.[1][3][11]

  • Organic Co-solvents : DBCO-biotin is often dissolved in an organic solvent like DMSO before being added to the aqueous reaction mixture.[3] Ensure the final concentration of the organic solvent remains low (typically below 20%) to prevent denaturation and precipitation of proteins.[2][3][11]

Troubleshooting Guide

Q8: Why is my labeling efficiency low or non-existent?

Low labeling efficiency is a common issue with several potential causes. Use the following diagram and table to diagnose the problem.

G start Low Labeling Efficiency reagents 1. Check Reagents start->reagents conditions 2. Check Reaction Conditions start->conditions buffer 3. Check Buffer System start->buffer purification 4. Check Purification & Analysis start->purification sub_reagents1 Degraded DBCO Reagent? reagents->sub_reagents1 sub_conditions1 Concentrations Too Low? conditions->sub_conditions1 sub_buffer1 Buffer Contains Azide? buffer->sub_buffer1 sol_purification Review purification method for product loss and confirm detection (e.g., Western blot). purification->sol_purification sub_reagents2 Insufficient Azide Incorporation? sub_reagents1->sub_reagents2 No sol_reagents1 Use fresh reagent. Store properly at -20°C. sub_reagents1->sol_reagents1 Yes sol_reagents2 Confirm azide modification of target molecule. sub_reagents2->sol_reagents2 Yes sub_conditions2 Suboptimal Molar Ratio? sub_conditions1->sub_conditions2 No sol_conditions1 Increase reactant concentrations. sub_conditions1->sol_conditions1 Yes sub_conditions3 Time/Temp Insufficient? sub_conditions2->sub_conditions3 No sol_conditions2 Optimize ratio (e.g., use 3-5x excess). sub_conditions2->sol_conditions2 Yes sol_conditions3 Increase incubation time or temperature (e.g., overnight at 4°C or 4h at RT). sub_conditions3->sol_conditions3 Yes sub_buffer2 Incorrect pH? sub_buffer1->sub_buffer2 No sol_buffer1 Use azide-free buffer (e.g., PBS, HEPES). sub_buffer1->sol_buffer1 Yes sol_buffer2 Ensure pH is near neutral (~7.4). sub_buffer2->sol_buffer2 Yes

Troubleshooting logic for low labeling efficiency.

Q9: I'm observing non-specific labeling. What could be the cause?

While the DBCO-azide reaction is highly specific, non-specific background can sometimes occur. A known side reaction involves the interaction of DBCO with free thiol groups on cysteine residues.[15]

  • Solution : To prevent this, consider treating your protein sample with a reducing agent (like DTT) followed by an alkylating agent (like iodoacetamide, IAA) before adding the DBCO-biotin reagent. This will cap the free thiols and prevent them from reacting with DBCO.[15]

Q10: My protein precipitated after adding the DBCO-biotin reagent. How can I fix this?

Protein precipitation is usually caused by the organic solvent (e.g., DMSO) used to dissolve the DBCO-biotin.

  • Solution 1 : Minimize the final concentration of the organic solvent in the reaction mixture. Keep it below 20%, and ideally below 10%, if your protein is sensitive.[3][11]

  • Solution 2 : Add the DBCO-biotin solution to the protein solution slowly while gently vortexing to avoid localized high concentrations of solvent.

  • Solution 3 : Consider using a water-soluble DBCO-biotin formulation, such as one containing a PEG spacer or a sulfonate group, which can reduce the need for organic co-solvents.[8][10]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with DBCO-Biotin

This protocol provides a starting point for labeling a protein that already contains an azide group.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 1. Prepare Azide-Protein Dissolve azide-modified protein in azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. p2 2. Prepare DBCO-Biotin Dissolve DBCO-biotin in DMSO to create a 10 mM stock solution. r1 3. Mix Reagents Add 1.5-3 molar equivalents of DBCO-biotin stock to the protein solution. p2->r1 r2 4. Incubate Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. r1->r2 f1 5. Purify Conjugate Remove excess, unreacted DBCO-biotin using a desalting column (e.g., Zeba™) or dialysis. r2->f1 f2 6. Validate & Store Confirm labeling via Western blot (using streptavidin-HRP) and store the conjugate at -20°C or -80°C. f1->f2

Workflow for labeling an azide-modified protein.

Methodology:

  • Prepare Azide-Modified Protein : Dissolve your azide-containing protein in an azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[3]

  • Prepare DBCO-Biotin Stock : Immediately before use, dissolve the DBCO-biotin reagent in anhydrous DMSO to a concentration of 10 mM.[3]

  • Initiate Reaction : Add the desired molar excess (e.g., 1.5 to 3 equivalents) of the DBCO-biotin DMSO stock to the protein solution.[1] Ensure the final DMSO concentration is below 20%.[3]

  • Incubate : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[3]

  • Purify : Remove the unreacted DBCO-biotin using a suitable method such as a spin desalting column, size exclusion chromatography, or dialysis.[1]

  • Validate and Store : Confirm successful biotinylation using an appropriate method, such as a Western blot probed with streptavidin-HRP. Store the purified biotinylated protein at -20°C or -80°C.

References

common pitfalls in copper-free click chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][3] This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1][4]

Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][2][4] It also simplifies purification as there is no need to remove residual copper from the final product.[1][5]

Troubleshooting Guide: Low Reaction Yield

Q3: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can contribute to low reaction yields in copper-free click chemistry:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation or oligomerization.[1] Some cyclooctynes can also be degraded in intracellular environments.[1]

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1][6][7]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[1][8]

Q4: How can I improve the yield of my SPAAC reaction?

  • Optimize Reagent Handling and Storage: Store strained cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[1] Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.[1]

  • Incorporate a PEG Linker: Introducing a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can increase the distance between the two reacting molecules, minimizing steric hindrance and potentially improving solubility.[1][9][10]

  • Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO or DMF.[1][11] For biomolecules, denaturing or solvating conditions might be necessary to expose the reactive groups.[1]

  • Adjust Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (typically the smaller, less precious molecule) can help drive the reaction to completion.[1][11]

  • Optimize Reaction Conditions: Experiment with different buffers, pH levels, and temperatures. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[8][9] Reactions are often efficient between 4°C and 37°C, with higher temperatures generally leading to faster rates.[11][12]

G cluster_start Start: Low SPAAC Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed reagent_check Check Reagent Stability & Storage start->reagent_check steric_check Assess Steric Hindrance start->steric_check solubility_check Evaluate Reactant Solubility start->solubility_check conditions_check Review Reaction Conditions (Stoichiometry, Buffer, Temp, pH) start->conditions_check reagent_sol Use Fresh Reagents Store Properly reagent_check->reagent_sol linker_sol Incorporate PEG Linker steric_check->linker_sol solvent_sol Add Co-solvent (DMSO/DMF) solubility_check->solvent_sol conditions_sol Optimize Stoichiometry (1.5-2x excess) Optimize Buffer (e.g., HEPES) Adjust Temperature (4-37°C) conditions_check->conditions_sol end Improved Yield reagent_sol->end linker_sol->end solvent_sol->end conditions_sol->end

Troubleshooting workflow for low yield in SPAAC reactions.

Troubleshooting Guide: Side Reactions and Stability

Q5: Are there any known side reactions with cyclooctyne reagents?

Yes, strained cyclooctynes can undergo side reactions. For instance, DBCO can react with cysteine residues in proteins, which can be a source of off-target labeling.[1] Some highly reactive cyclooctynes can also self-react or trimerize upon storage or under certain experimental conditions.[1] Additionally, inorganic azides, like sodium azide used as a preservative, can react with and quench cyclooctynes.[1]

Q6: How can I minimize side reactions and ensure reagent stability?

  • Avoid Interfering Substances: Do not use buffers containing sodium azide.[13] If working with proteins, be mindful of potential reactions with thiols from cysteine residues.

  • Proper Storage: Store cyclooctyne reagents, especially those sensitive to moisture like NHS esters, at the recommended temperature (typically -20°C or -80°C) and protect them from light.[8][13] Allow vials to warm to room temperature before opening to prevent condensation.[11]

  • Fresh Reagents: Use fresh reagents whenever possible, as cyclooctynes can degrade over time.[11]

Q7: What should I consider when choosing a cyclooctyne reagent?

The choice of cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes like DIFO reagents react very quickly but may be less stable.[1] Conversely, more stable cyclooctynes like BCN may have slower reaction kinetics.[1] Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment.

Data Presentation

Table 1: Recommended Reaction Conditions for DBCO-Azide Click Chemistry

ParameterRecommended ConditionNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[11]The more abundant or less critical component should be in excess.[11]
Temperature 4°C to 37°C[11][12]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[11]
Reaction Time 4-12 hours[11]Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[11]
Solvents Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF[11]For biomolecules, keep the final concentration of organic co-solvents low (typically <20%) to avoid precipitation.[11]

Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
DIFO~0.3 - 0.7High reactivity, electron-withdrawing fluorine groups enhance rate.[14]
DBCO~0.06 - 0.3Good balance of reactivity and stability, widely used.[14]
BCN~0.001 - 0.01More stable, but slower reaction kinetics.[1]
BARAC>1.0Very high reactivity.[15]

Note: Rate constants are approximate and can vary significantly based on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1][11]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-12 hours.[11] For sensitive molecules, the reaction can be performed at 4°C overnight.[11][16]

    • Protect the reaction from light if either of the molecules is light-sensitive.[1]

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.[1]

    • Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[1][11]

Protocol 2: Troubleshooting Control Reaction

This protocol helps to determine if the issue with a low-yield reaction is due to the reagents or the conditions.

  • Small Molecule Test:

    • Perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl (B1604629) azide and DBCO-amine).

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents.[1]

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.[1]

  • Interpretation:

    • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

    • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide-Molecule in Buffer (1-10 mM) mix Combine Reactants (50-500 µM final) (1.5-2x excess of one) prep_azide->mix prep_dbco Prepare Cyclooctyne-Molecule in DMSO/DMF (10-100 mM) prep_dbco->mix incubate Incubate (4-37°C, 4-24h) mix->incubate monitor Monitor Reaction (LC-MS, HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify

General experimental workflow for SPAAC bioconjugation.

References

Technical Support Center: Purification of DBCO-Biotin Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of DBCO-biotin conjugated proteins. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DBCO-biotin conjugated proteins.

Problem 1: Low Recovery of the Conjugated Protein

Low recovery of your DBCO-biotin conjugated protein can be frustrating. The table below outlines potential causes and suggests solutions to improve your yield.

Possible CauseTroubleshooting & Optimization
Protein Aggregation The DBCO-biotin moiety can increase the hydrophobicity of the protein, leading to aggregation and loss during purification.[1][2] To mitigate this, consider optimizing the buffer formulation by screening different pH levels and excipients.[1] Also, handle the protein gently, avoiding vigorous mixing and multiple freeze-thaw cycles.[1] Using a DBCO-PEG4-Biotin linker can also help by increasing the hydrophilicity of the conjugate.[3][4]
Non-specific Binding The conjugated protein might be binding to the purification column matrix or membranes.[1] To address this, try a different purification method or modify the buffer conditions (e.g., by increasing the salt concentration for ion-exchange chromatography).
Protein Precipitation High concentrations of the protein or the DBCO-biotin reagent can lead to precipitation.[1][2] It is recommended to work with optimal protein concentrations (typically 1-5 mg/mL) and to remove excess, unreacted DBCO reagent promptly after the conjugation reaction.[5]
Inefficient Purification Method The selected purification method may not be suitable for your specific protein conjugate.[1] It is advisable to explore alternative purification strategies such as Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Dialysis.[1]

Problem 2: Presence of Unreacted (Free) DBCO-Biotin

Residual unconjugated DBCO-biotin can interfere with downstream applications. The following table provides strategies for its efficient removal.

Purification MethodRecommendations
Size-Exclusion Chromatography (SEC) / Desalting Columns SEC is a common and effective method for separating the larger protein conjugate from the smaller, unreacted DBCO-biotin.[1][5] Spin desalting columns are particularly useful for rapid removal of the excess reagent.[1][5] Ensure the chosen column has the appropriate pore size for efficient separation.[1]
Tangential Flow Filtration (TFF) TFF is a scalable method that is highly effective for removing small molecule impurities and for buffer exchange.[1]
Dialysis Dialysis is a simple and effective technique for removing small, unreacted molecules from the protein solution.[1][6]
Affinity Chromatography (Azide-functionalized resin) To remove excess DBCO-biotin, you can use a resin functionalized with azide (B81097) groups. The unreacted DBCO will bind to the resin, which can then be removed by centrifugation.[7]

Problem 3: Inefficient Conjugation

Low conjugation efficiency will result in a mixed population of labeled and unlabeled protein, complicating purification and downstream experiments.

Possible CauseTroubleshooting & Optimization
Suboptimal Reaction Conditions The reaction conditions may need optimization.[8] Consider increasing the incubation time (from 2-4 hours at room temperature to overnight at 4°C) or adjusting the temperature (reactions can be performed between 4°C and 37°C).[6][8][9] You can also try optimizing the molar excess of the DBCO-biotin reagent.[8]
Hydrolysis of NHS Ester If using a DBCO-NHS ester, it is crucial to be aware of its moisture sensitivity.[6] Always allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[6] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[5][6]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris, glycine) when using DBCO-NHS esters, as they will compete with the protein for reaction.[6] Also, avoid buffers containing sodium azide, as it will react with the DBCO group.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar excess of DBCO-biotin to use for conjugation?

A common starting point is a 10- to 20-fold molar excess of DBCO-biotin over the protein.[9] However, the optimal ratio can vary depending on the protein and its concentration, so it is often necessary to perform a titration to determine the ideal molar excess for your specific experiment.[5][6] For some applications, a molar excess of 1.5 to 10 equivalents may be sufficient.[8]

Q2: How can I confirm that my protein is successfully conjugated with DBCO-biotin?

Several methods can be used to confirm conjugation. A simple qualitative method is to run an SDS-PAGE gel. The biotinylated protein can be detected by Western blotting using streptavidin-HRP.[10] You should observe a band at the expected molecular weight of your protein. Mass spectrometry (e.g., ESI-TOF) can provide a more definitive confirmation and can also help determine the degree of labeling.[11] Additionally, the DBCO group has a characteristic UV absorbance at around 309 nm, which can be used to monitor the reaction.[12][13]

Q3: What are the most common methods for purifying DBCO-biotin conjugated proteins?

The most frequently used purification methods are Size-Exclusion Chromatography (SEC), Affinity Chromatography (using Protein A or Protein G for antibodies), Tangential Flow Filtration (TFF), and Dialysis.[1] High-Performance Liquid Chromatography (HPLC) with various columns (Ion-Exchange, Hydrophobic Interaction, or Reverse-Phase) can also be employed for high-resolution purification.[5]

Q4: Can I store my DBCO-biotin conjugated protein?

Yes, you can store the purified conjugate. For short-term storage, 2-8°C is often sufficient.[8] For longer-term storage, it is generally recommended to store the protein at -20°C or -80°C.[14] It is important to note that the reactivity of the DBCO group may decrease over time.[1]

Experimental Protocols

Protocol 1: General Protein Conjugation with DBCO-Biotin

This protocol provides a general procedure for labeling a protein with a DBCO-biotin reagent.

  • Reagent Preparation:

    • Dissolve the protein in an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[5]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-biotin reagent (e.g., DBCO-PEG4-Biotin NHS ester) in anhydrous DMSO or DMF.[5][6][9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-biotin stock solution to the protein solution.[9]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching (for NHS ester reactions):

    • If using a DBCO-NHS ester, stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[5]

  • Purification:

    • Proceed immediately to purification to remove the unreacted DBCO-biotin and other by-products.

    • Use a suitable method such as a desalting spin column, dialysis, or SEC.[1][5][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product protein Protein in Amine/Azide-Free Buffer conjugation Incubate (RT or 4°C) protein->conjugation dbco DBCO-Biotin Reagent (e.g., NHS Ester) dbco->conjugation quench Quench Reaction (if NHS ester) conjugation->quench purify Remove Excess Reagent (SEC, Dialysis, TFF) quench->purify final_product Purified DBCO-Biotin Conjugated Protein purify->final_product

Caption: General workflow for DBCO-protein conjugation and purification.

troubleshooting_guide cluster_aggregation Aggregation/Precipitation cluster_binding Non-Specific Binding cluster_method Inefficient Method start Low Protein Recovery? agg_check Protein Aggregation or Precipitation? start->agg_check Yes bind_check Non-Specific Binding to Column? start->bind_check Yes method_check Inefficient Purification Method? start->method_check Yes agg_solution Optimize Buffer (pH, excipients) Gentle Handling Use PEGylated DBCO-Biotin agg_check->agg_solution Yes agg_check->bind_check No end_node Recovery Improved agg_solution->end_node bind_solution Change Purification Method Modify Buffer (e.g., salt) bind_check->bind_solution Yes bind_check->method_check No bind_solution->end_node method_solution Try SEC, TFF, or Dialysis method_check->method_solution Yes method_solution->end_node

Caption: Troubleshooting decision tree for low protein recovery.

References

Technical Support Center: Troubleshooting Solubility Issues with DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with DBCO-NHCO-PEG12-biotin. The following information is designed to address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features affecting solubility?

This compound is a heterobifunctional linker molecule used in bioconjugation and click chemistry. Its structure consists of three key components that influence its solubility:

  • Dibenzocyclooctyne (DBCO): A strained alkyne group that allows for copper-free click chemistry with azide-containing molecules. The DBCO group itself is hydrophobic.

  • Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG linker that significantly increases the hydrophilicity and water solubility of the molecule.[][2] This flexible spacer also minimizes steric hindrance.[2]

  • Biotin (B1667282): A vitamin with high affinity for streptavidin and avidin, enabling purification, detection, and immobilization applications. Biotin is relatively hydrophobic.[3]

The PEG12 chain is the primary contributor to the aqueous solubility of the entire molecule, counteracting the hydrophobic nature of the DBCO and biotin moieties.[4]

Q2: In which solvents is this compound typically soluble?

This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] The presence of the PEG12 spacer also confers solubility in aqueous buffers. However, its aqueous solubility has limits and can be influenced by several factors.

Q3: Why is my this compound precipitating when I add it to my aqueous buffer?

Precipitation of this compound in aqueous solutions is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: The concentration of the compound in the aqueous buffer may be too high.

  • "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of PEGylated compounds.[3]

  • Low Temperature: The solubility of some PEGylated molecules can decrease at lower temperatures.[3]

  • pH of the Buffer: The pH of the buffer can influence the solubility of the molecule it is being conjugated to, which in turn can affect the solubility of the entire conjugate.

  • Improper Dissolution Technique: Directly adding the solid compound to an aqueous buffer can lead to poor dissolution and precipitation. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[3]

Troubleshooting Guide

This guide provides systematic steps to address solubility problems with this compound.

Issue 1: Difficulty Dissolving the Solid Compound
  • Problem: The solid this compound does not dissolve completely in the chosen solvent.

  • Potential Cause:

    • The compound may have absorbed moisture, which can affect its solubility.[3]

    • The incorrect solvent is being used.

  • Troubleshooting Steps:

    • Ensure the vial of the compound is at room temperature before opening to prevent condensation.[4]

    • Use a fresh, anhydrous grade of a recommended organic solvent such as DMSO or DMF.[3]

    • If initial dissolution is slow, gentle vortexing or brief sonication may help.

Issue 2: Precipitation Upon Addition to Aqueous Buffer
  • Problem: A clear stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer.

  • Potential Causes:

    • The final concentration in the aqueous buffer is above the solubility limit.

    • "Salting out" is occurring due to high salt concentration in the buffer.[3]

    • The temperature of the aqueous buffer is too low.[3]

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Lower the target concentration of the this compound in the final aqueous solution.

    • Modify the Buffer:

      • Test the solubility in a buffer with a lower salt concentration.[3]

      • Adjust the pH of the buffer, as this can sometimes influence the solubility of the molecule being labeled.

    • Control the Temperature: Prepare the solution at room temperature, as solubility often increases with temperature.[3]

    • Optimize the Dilution: Add the organic stock solution to the aqueous buffer dropwise while gently vortexing to ensure rapid mixing and avoid localized high concentrations that can lead to precipitation.

    • Limit Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer low, typically below 10%, to avoid precipitation of the target biomolecule (e.g., protein).[5]

Data Presentation

Solvent/Buffer SystemEstimated Solubility of Similar DBCO-PEG CompoundsNotes
DMSO≥ 50 mg/mL[6]A concentrated stock solution should be prepared in an anhydrous organic solvent.
DMFSoluble (qualitative)Another suitable organic solvent for preparing stock solutions.
Aqueous Buffers (e.g., PBS)Up to 5.5 mM for DBCO-PEG4-NHS esterThe longer PEG12 chain in this compound is expected to enhance aqueous solubility compared to shorter PEG chain analogs. Solubility is highly dependent on buffer composition and temperature.
WaterSoluble (qualitative)The PEG spacer imparts water solubility.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a general method for estimating the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the solid in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Serial Dilutions:

    • Prepare a series of dilutions of the stock solution in your aqueous buffer in microcentrifuge tubes. Start with a high concentration and perform serial dilutions (e.g., 2-fold dilutions).

  • Equilibration:

    • Gently vortex each dilution.

    • Incubate the tubes at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

  • Observation:

    • Visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an estimate of the solubility limit under those conditions.

  • (Optional) Spectrophotometric Analysis:

    • Centrifuge the tubes at high speed to pellet any precipitate.

    • Carefully take an aliquot of the supernatant from each tube.

    • Measure the absorbance of the supernatant at a wavelength where the compound absorbs (DBCO has a characteristic absorbance around 309 nm). A plateau in absorbance with increasing initial concentration indicates that the solubility limit has been reached.

Protocol 2: General Protocol for Bioconjugation of an Azide-Modified Protein with this compound

This protocol outlines a typical procedure for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., at a concentration of 10 mM).

  • Reaction Setup:

    • To your solution of azide-modified protein, add the desired molar excess of the this compound stock solution. A 2- to 4-fold molar excess is a common starting point.[5]

    • Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to maintain protein stability.[5]

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C.[5] The optimal time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound from the biotinylated protein using a desalting column or another suitable purification method like dialysis.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]

Visualizations

G cluster_prep Stock Solution Preparation cluster_solubility Solubility Testing start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Concentrated Stock Solution dissolve->stock serial_dilute Prepare Serial Dilutions in Aqueous Buffer stock->serial_dilute equilibrate Incubate and Equilibrate serial_dilute->equilibrate observe Visually Inspect for Precipitation equilibrate->observe spectro (Optional) Spectrophotometric Analysis of Supernatant observe->spectro end Determine Solubility Limit observe->end spectro->end

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_reagents Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification and Storage azide_protein Azide-Modified Protein in Buffer mix Mix Protein and DBCO Reagent (Molar Excess) azide_protein->mix dbco_stock This compound Stock Solution in DMSO dbco_stock->mix incubate Incubate (e.g., 4-12h at RT) mix->incubate purify Purify via Desalting Column incubate->purify store Store Purified Conjugate (4°C or -20°C/-80°C) purify->store final_product Biotinylated Protein store->final_product

Caption: General workflow for the bioconjugation of an azide-modified protein.

References

impact of steric hindrance on DBCO-biotin labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-biotin labeling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments and overcome common challenges related to steric hindrance and labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-biotin labeling and how does it work?

DBCO-biotin labeling is a two-step process used to attach biotin (B1667282) to a molecule of interest through a technique called copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2][]

  • Tagging: An azide (B81097) group (-N3) is introduced into your target molecule (e.g., a protein, nucleic acid, or small molecule).[4]

  • Modification: The azide-tagged molecule is then reacted with DBCO-biotin. The DBCO (dibenzocyclooctyne) group on the biotin reagent reacts specifically and efficiently with the azide group, forming a stable triazole linkage without the need for a toxic copper catalyst.[4][5][6] This bioorthogonality makes it ideal for use in living systems.[5][6]

The driving force for this reaction is the high ring strain of the DBCO, which is released upon forming the triazole ring.[1][5][6]

Q2: What is steric hindrance and how does it affect DBCO-biotin labeling efficiency?

Steric hindrance refers to the slowing down of chemical reactions due to the spatial bulk of molecules.[7] In the context of DBCO-biotin labeling, if the DBCO and azide groups are attached to large or complex molecules like proteins or antibodies, their size can physically block the reactive groups from approaching each other.[5][7] This can lead to low or no labeling efficiency.[7] Factors contributing to steric hindrance include the structure of the molecules being conjugated, the length and flexibility of the linker arm between the DBCO/azide and the molecule, and the specific site of conjugation.[7]

Q3: How can I minimize steric hindrance in my experiments?

A primary strategy to overcome steric hindrance is to use a DBCO-biotin reagent with a long and flexible spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker.[7][8] These linkers increase the distance between the bulky molecules, providing better access for the reactive DBCO and azide groups to interact.[8][9] PEG linkers are also hydrophilic, which can help reduce aggregation and precipitation of labeled proteins.[8]

Q4: What are other common causes of low DBCO-biotin labeling efficiency?

Besides steric hindrance, several other factors can lead to poor labeling outcomes:[7]

  • Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO-biotin to your azide-tagged molecule can limit the reaction.[7]

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters used for protein labeling, are sensitive to moisture and can hydrolyze, rendering them inactive.[7] Improper storage can also lead to loss of reactivity over time.[7]

  • Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide which can react with DBCO), incorrect pH, or insufficient incubation time can negatively impact labeling efficiency.[7][10]

  • Precipitation of Reactants: DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, halting the reaction.[7]

  • Issues with Starting Materials: It's crucial to confirm that both your target molecule and the DBCO-biotin have been successfully functionalized with the azide and DBCO groups, respectively, before proceeding with the conjugation.[7]

Q5: How can I quantify the efficiency of my DBCO-biotin labeling?

Several methods can be used to determine the degree of biotinylation:

  • HABA Assay: This is a simple colorimetric method for determining biotinylation efficiency.[11] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, and this complex has a characteristic absorbance. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[11]

  • Fluorescence-Based Kits: These kits offer a more sensitive alternative to the HABA assay for quantifying biotinylation levels, especially with small sample quantities.[11]

  • Spectrophotometric Analysis: The degree of DBCO incorporation onto a protein can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[10][12]

  • Mass Spectrometry: This technique provides a highly accurate and sensitive method to confirm the addition of the biotin-DBCO moiety to your molecule.[13]

  • HPLC Analysis: Reverse-phase HPLC (RP-HPLC) can be used to confirm successful labeling. The hydrophobic DBCO group will cause the labeled molecule to have a longer retention time compared to the unlabeled molecule.[13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Labeling Steric Hindrance: Bulky molecules are preventing the DBCO and azide groups from reacting.[5][7]Use a DBCO-biotin reagent with a longer, flexible PEG spacer to increase the distance between the molecules.[7][8]
Incorrect Reagent Ratio: Suboptimal molar excess of DBCO-biotin.Optimize the molar ratio of DBCO-biotin to the azide-labeled molecule. A 1.5 to 3-fold molar excess of the less critical component is often recommended to drive the reaction.[10] For protein labeling with DBCO-NHS esters, a 10- to 40-fold molar excess may be required.[4][12]
Reagent Instability/Degradation: DBCO-NHS ester has been hydrolyzed by moisture. DBCO reagent has degraded due to improper storage.[7]Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[12][14] Prepare stock solutions of DBCO-NHS esters in anhydrous DMSO or DMF immediately before use.[7][13] Store reagents at -20°C, protected from light and moisture.[2][15]
Suboptimal Reaction Conditions: Incompatible buffer (contains primary amines like Tris or glycine, or sodium azide), incorrect pH, low reactant concentrations, insufficient incubation time.[7][10]Use an amine-free and azide-free buffer such as PBS at a pH of 7.2-8.0 for labeling with DBCO-NHS esters.[4][7] For the click reaction, ensure the buffer is azide-free.[10] Increase reactant concentrations and/or incubation time. Reactions can be performed at room temperature or 37°C for 4-12 hours, or overnight at 4°C.[12][14]
Precipitation of Labeled Protein Hydrophobicity of DBCO: A high degree of labeling can increase the hydrophobicity of the protein, causing it to precipitate.[7]Reduce the molar excess of the DBCO-labeling reagent. Use a DBCO reagent with a hydrophilic PEG spacer to improve the solubility of the labeled protein.[12] Ensure the concentration of organic solvents like DMSO or DMF is kept low (ideally below 15-20%) in the reaction mixture.[4][7]
Non-specific Labeling Reactivity of DBCO with Thiols: DBCO can react with free sulfhydryl groups (thiols) on cysteine residues.[16]Reduce and alkylate your sample with DTT (dithiothreitol) and IAA (iodoacetamide), respectively, prior to adding the DBCO-biotin reagent to block the free thiols.[16]

Experimental Protocols

General Protocol for Labeling a Protein with a DBCO-NHS Ester

This protocol is a general guideline for labeling proteins with DBCO-NHS esters, which target primary amines (lysine residues and the N-terminus).[4][13] Optimization may be required for your specific protein.[13]

Materials:

  • Protein solution (0.5-5 mg/mL) in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0).[4][7]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester).

  • Anhydrous DMSO or DMF.[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[13]

  • Desalting column or dialysis equipment for purification.[13]

Procedure:

  • Prepare Protein Sample: Ensure your protein is in an appropriate amine-free buffer like PBS.[7] If not, perform a buffer exchange.

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[7][13]

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to your protein solution.[4][12] The final concentration of the organic solvent should ideally be below 20%.[4]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[4]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.[7]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.[7][13] The purified DBCO-labeled protein is now ready for the click reaction with an azide-modified molecule.

General Protocol for DBCO-Biotin Labeling via SPAAC

Materials:

  • DBCO-labeled molecule (prepared as above or purchased).

  • Azide-labeled molecule.

  • Reaction buffer (e.g., PBS, azide-free).[10]

Procedure:

  • Prepare Reactants: Dissolve the DBCO-labeled and azide-labeled molecules in the reaction buffer.

  • Click Reaction: Combine the DBCO- and azide-containing solutions. A slight excess (e.g., 1.5-3 equivalents) of one component can be used to drive the reaction to completion.[10]

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can range from 4 to 12 hours, but longer incubation may improve efficiency, especially at lower concentrations.[10][12][17]

  • Purification (if necessary): The reaction mixture can be purified by methods such as size-exclusion chromatography or dialysis to remove any unreacted components.[10]

Quantitative Data Summary

Relative Reactivity of Different Cyclooctynes

The choice of cyclooctyne (B158145) can impact the reaction kinetics of the SPAAC reaction. The table below summarizes the relative second-order rate constants for various cyclooctynes, highlighting that DBCO is a highly reactive option.

CyclooctyneRelative Second-Order Rate Constant (k₂)
DIFOHigh
BCNModerate
DBCO High
BARACVery High

Note: This table provides a qualitative comparison. Absolute rate constants depend on the specific azide, solvent, and temperature. Data synthesized from multiple sources indicating relative reactivities.[5][18]

Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product DBCO DBCO-Biotin Triazole Stable Triazole Linkage (Biotinylated Molecule) DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Modified Molecule Azide->Triazole

Caption: Mechanism of the SPAAC reaction between DBCO and an azide.

Experimental_Workflow General Experimental Workflow for DBCO-Biotin Labeling cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis & Purification Prep_Azide Prepare Azide-Modified Target Molecule Click Combine Reactants (SPAAC Reaction) Prep_Azide->Click Prep_DBCO Prepare DBCO-Biotin Reagent Prep_DBCO->Click Incubate Incubate (4-12h, RT or 37°C) Click->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Labeling Efficiency (e.g., HABA, HPLC, MS) Purify->Analyze

Caption: Workflow for DBCO-biotin labeling experiments.

Steric_Hindrance_Logic Troubleshooting Logic for Low Labeling Efficiency Start Low Labeling Efficiency Observed Check_Sterics Are bulky molecules involved (e.g., proteins)? Start->Check_Sterics Use_Linker Solution: Use DBCO-Biotin with a long PEG linker. Check_Sterics->Use_Linker Yes Check_Conditions Check other factors: - Reagent Ratio - Reagent Integrity - Reaction Conditions Check_Sterics->Check_Conditions No Optimize Solution: - Optimize molar ratio - Use fresh reagents - Check buffer/pH/time Check_Conditions->Optimize Issue Found

References

troubleshooting guide for DBCO-biotin in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-biotin applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving DBCO-biotin in complex biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DBCO-biotin for labeling and detection of azide-modified biomolecules.

Issue 1: No or Low Signal Intensity

Question: I am not seeing any signal, or the signal from my biotinylated molecule is very weak. What are the possible causes and solutions?

Possible Causes and Solutions:

  • Inefficient Labeling Reaction:

    • Suboptimal Molar Ratio: The molar ratio of DBCO-biotin to the azide-containing molecule is critical. For optimal results, a molar excess of 1.5 to 10 equivalents of DBCO-biotin is recommended.[1] If your target molecule is precious, you can invert this ratio.[1]

    • Incorrect Reaction Temperature and Time: DBCO-azide reactions can be performed between 4°C and 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are 4 to 12 hours at room temperature, but for sensitive molecules or to improve stability, the reaction can be performed overnight at 4°C.[1] In some cases, incubation for up to 48 hours may be necessary.[1]

    • Reagent Instability: DBCO-biotin is sensitive to light and moisture.[2][3] Ensure it is stored correctly at -20°C or -80°C, protected from light, and handled under dry conditions.[2][3][4] Allow the reagent to warm to room temperature before opening to prevent condensation.[5]

  • Issues with Detection:

    • Inefficient Streptavidin Binding: Ensure that the streptavidin conjugate (e.g., streptavidin-HRP or streptavidin-fluorophore) is active and used at the recommended concentration. The binding of biotin (B1667282) to streptavidin is very strong.[4]

    • Insufficient Washing: Inadequate washing after the labeling reaction can leave excess, unreacted DBCO-biotin, which can compete with biotinylated proteins for binding to streptavidin beads.[6]

  • Sample-Specific Problems:

    • Low Abundance of Target Molecule: If the azide-modified molecule is in low abundance in your sample, you may need to increase the starting material or optimize the enrichment strategy.

    • Interfering Substances: Components in complex biological samples can interfere with the reaction. Consider purifying the target molecule before labeling if possible.

Issue 2: High Background or Non-Specific Binding

Question: I am observing high background noise or non-specific bands in my Western blot or other assays. How can I reduce this?

Possible Causes and Solutions:

  • Non-Specific Binding of DBCO-Biotin:

    • Hydrophobic Interactions: DBCO reagents can be hydrophobic and non-specifically bind to proteins. Using a DBCO-biotin reagent with a hydrophilic PEG spacer can help reduce these interactions.[5][7][8]

    • Unquenched Reagent: After the labeling reaction, any unreacted DBCO-biotin should be quenched or removed. This can be achieved by adding an excess of a small molecule azide (B81097).[9]

  • Non-Specific Binding of Streptavidin/Avidin (B1170675):

    • Endogenous Biotin: Many biological samples contain endogenous biotinylated proteins. To block this, you can pre-incubate your sample with free streptavidin, followed by an excess of free biotin to block any remaining biotin-binding sites on the streptavidin.

    • Ionic Interactions: The avidin component of avidin-biotin complexes can exhibit non-specific binding to proteins, especially in low-salt buffers.[10] Increasing the salt concentration in your washing buffers can help reduce this.[10]

    • Inadequate Blocking: Ensure you are using an appropriate blocking agent. While non-fat dry milk is common, it may not be suitable for all applications as it can sometimes introduce artifacts.[10] Consider other blocking agents like bovine serum albumin (BSA).

    • Use of Detergents: Non-ionic detergents like Tween-20 at low concentrations in your wash buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.[11]

  • Contamination:

    • Dirty Equipment: Ensure all tubes and equipment are clean to avoid introducing contaminants that might contribute to background signal.

Issue 3: Inconsistent or Irreproducible Results

Question: My results vary significantly between experiments. What could be causing this inconsistency?

Possible Causes and Solutions:

  • Reagent Preparation and Handling:

    • Solvent Choice: DBCO-biotin is often dissolved in organic solvents like DMSO or DMF before being added to an aqueous reaction.[1][3] Ensure the final concentration of the organic solvent is low (typically under 20%) to prevent protein precipitation.[1] Use freshly opened or anhydrous solvents, as hygroscopic DMSO can impact solubility.[2]

    • Inconsistent Concentrations: Prepare fresh dilutions of your reagents for each experiment to ensure accurate and consistent concentrations.

  • Experimental Conditions:

    • Fluctuations in Temperature and Incubation Time: Adhere strictly to the optimized reaction times and temperatures for each experiment.

    • Sample Variability: Differences in sample collection, storage, and preparation can lead to variability. Ensure a standardized protocol for sample handling.

  • Data Analysis:

    • Consistent Analysis Parameters: Use the same parameters for data acquisition and analysis across all experiments to ensure comparability.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-biotin and how does it work? A1: DBCO-biotin is a biotin molecule that has been modified with a dibenzocyclooctyne (DBCO) group.[4] The DBCO group allows for a "click chemistry" reaction with molecules that have an azide group.[3][12] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is copper-free, making it ideal for use in biological systems and live cells where copper can be toxic.[12][13] The reaction is highly specific and forms a stable covalent bond.[12]

Q2: Can I use DBCO-biotin for in vivo studies? A2: Yes, the copper-free nature of the SPAAC reaction makes DBCO-biotin suitable for labeling molecules in living cells and organisms without the cytotoxicity associated with copper-catalyzed click chemistry.[12][13]

Q3: What solvents should I use to dissolve DBCO-biotin? A3: DBCO-biotin is typically soluble in organic solvents such as DMSO and DMF.[1][3][13] For reactions in aqueous buffers, it is recommended to first dissolve the DBCO-biotin in a small amount of a water-miscible organic solvent and then add it to the reaction mixture.[1]

Q4: How should I store my DBCO-biotin? A4: DBCO-biotin should be stored at -20°C or -80°C, protected from light.[2][3][4] It is also important to keep it in a dry environment to prevent degradation.[4]

Q5: How can I remove excess DBCO-biotin after the labeling reaction? A5: Excess DBCO-biotin can be removed by methods such as dialysis, size exclusion chromatography, or by using streptavidin-coated beads to capture the biotinylated molecules, followed by washing to remove unbound reagents.[1][6] Alternatively, the reaction can be quenched by adding a small molecule containing an azide group.[9]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for DBCO-Biotin Labeling

ParameterRecommended RangeNotesSource
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess.[1]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1]
Duration 4 to 48 hoursTypically 4-12 hours at room temperature or overnight at 4°C.[1]
pH 7.0 - 7.2For labeling proteins, a neutral pH is generally recommended.[14]
Organic Solvent < 20%When using a stock solution in DMSO or DMF, keep the final concentration low to avoid protein precipitation.[1]

Table 2: Troubleshooting Non-Specific Binding

StrategyRecommendationRationaleSource
Adjust Buffer pH Adjust buffer pH to be near the isoelectric point of your analyte.Minimizes charge-based non-specific interactions with surfaces.[11]
Increase Salt Concentration Add NaCl (e.g., up to 500 mM) to wash buffers.Reduces non-specific ionic interactions, particularly with avidin.[10][15]
Add Non-ionic Surfactants Include 0.05% Tween-20 in wash buffers.Disrupts hydrophobic interactions.[11]
Use Protein Blocking Additives Pre-incubate with BSA or use commercial blocking buffers.Blocks non-specific binding sites on surfaces and beads.[11]
Use PEGylated Reagents Use DBCO-biotin with a PEG spacer.The hydrophilic spacer reduces non-specific hydrophobic interactions.[5][7][8]

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with DBCO-Biotin
  • Prepare the Sample: Ensure your biological sample containing the azide-modified protein is in a compatible buffer (e.g., PBS, pH 7.2). If necessary, perform a buffer exchange.

  • Prepare DBCO-Biotin Stock Solution: Dissolve DBCO-biotin in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add the DBCO-biotin stock solution to your sample to achieve the desired final molar excess (e.g., 10-fold molar excess).

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench unreacted DBCO-biotin, add a small molecule azide (e.g., sodium azide) to a final concentration of 1-5 mM and incubate for 30 minutes.

  • Removal of Excess Reagent: Purify the biotinylated protein from excess DBCO-biotin using size exclusion chromatography or dialysis.

Protocol for Enrichment of Biotinylated Proteins using Streptavidin Beads
  • Prepare Streptavidin Beads: Resuspend streptavidin magnetic beads in a suitable binding buffer. Wash the beads according to the manufacturer's instructions.

  • Binding: Add the labeled protein sample to the prepared streptavidin beads. Incubate for 1 hour at room temperature with gentle mixing.[9]

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.[9]

    • Wash the beads five times with a wash buffer (e.g., PBS with 0.1% SDS and 0.1% Triton-X).[6][9]

    • Perform one wash with PBS and one with water to remove detergents.[6]

  • Elution: Elute the biotinylated proteins from the beads. This can be done by:

    • Boiling: Boil the beads in SDS-PAGE sample buffer containing excess free biotin (e.g., 2 mM) for 10-20 minutes.[6]

    • On-Bead Digestion: For proteomics applications, perform on-bead digestion with trypsin.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Enrichment cluster_analysis Downstream Analysis azide_sample Azide-Modified Biological Sample reaction Incubate Sample with DBCO-Biotin (4-12h, RT or 4°C) azide_sample->reaction dbco_stock Prepare DBCO-Biotin Stock Solution (e.g., 10 mM in DMSO) dbco_stock->reaction quench Optional: Quench with Small Molecule Azide reaction->quench purify Remove Excess DBCO-Biotin (e.g., SEC, Dialysis) reaction->purify If no quenching quench->purify enrich Enrich with Streptavidin Beads purify->enrich wash Wash Beads to Remove Non-specific Binders enrich->wash elute Elute Biotinylated Proteins wash->elute analysis Western Blot, Mass Spectrometry, Microscopy, etc. elute->analysis troubleshooting_guide start Start Troubleshooting problem What is the primary issue? start->problem no_signal No or Low Signal problem->no_signal Weak/No Signal high_bg High Background problem->high_bg High Background inconsistent Inconsistent Results problem->inconsistent Inconsistent Results check_labeling Check Labeling Efficiency: - Optimize Molar Ratio - Adjust Time/Temp - Verify Reagent Stability no_signal->check_labeling check_detection Check Detection: - Use fresh Streptavidin conjugate - Optimize antibody concentrations check_labeling->check_detection end Problem Resolved check_detection->end reduce_nonspecific Reduce Non-specific Binding: - Use PEGylated DBCO-biotin - Increase salt/detergent in washes - Use appropriate blocking agents high_bg->reduce_nonspecific quench_unreacted Quench/Remove Excess DBCO-Biotin reduce_nonspecific->quench_unreacted quench_unreacted->end standardize_protocol Standardize Protocol: - Consistent reagent prep - Uniform sample handling - Fixed incubation times/temps inconsistent->standardize_protocol standardize_protocol->end

References

Validation & Comparative

Confirming DBCO-Biotin Conjugation: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, confirming the successful conjugation of molecules like DBCO-biotin to a protein of interest is a critical validation step. This guide provides an objective comparison of Western blotting with other common analytical techniques for confirming this bioorthogonal ligation. We present detailed protocols, performance data, and workflow diagrams to help you select the most appropriate method for your experimental needs.

The core of this process often involves a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." In this reaction, a dibenzocyclooctyne (DBCO) group on one molecule reacts specifically with an azide (B81097) group on another, forming a stable covalent bond without the need for a cytotoxic copper catalyst.[1][2] When one of the partners is biotin (B1667282), its high affinity for streptavidin can be leveraged for detection.[3][4]

Method 1: Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. For confirming DBCO-biotin conjugation, it offers the advantage of verifying that the biotin tag is attached to a protein of the correct molecular weight. The process involves separating proteins by size, transferring them to a membrane, and then probing for the biotin tag using a streptavidin conjugate.[3]

Experimental Workflow: Western Blot

cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer cluster_probe Probing & Detection p1 1. Lyse Cells / Prepare Protein Sample p2 2. Mix with SDS-PAGE Loading Buffer p1->p2 p3 3. Separate Proteins by Size via SDS-PAGE p2->p3 p4 4. Transfer Proteins to PVDF or Nitrocellulose Membrane p3->p4 p5 5. Block Membrane (e.g., 5% Milk in TBST) p4->p5 p6 6. Incubate with Streptavidin-HRP Conjugate p5->p6 p7 7. Wash Membrane p6->p7 p8 8. Add Chemiluminescent Substrate (ECL) p7->p8 p9 9. Image Blot to Detect Signal p8->p9 p1 1. Incubate Biotinylated Protein with Excess Streptavidin p3 3. Run Both Samples on SDS-PAGE p1->p3 p2 2. Prepare Control (Unconjugated Protein) p2->p3 p4 4. Stain Gel (e.g., Coomassie Blue) p3->p4 p5 5. Visualize Bands: Shifted Band Confirms Conjugation p4->p5 cluster_before Initial State cluster_after Final State Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex (High Affinity) Avidin_HABA->Avidin_Biotin + Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA displaces Biotin_Protein Biotinylated Protein Biotin_Protein->Avidin_Biotin p1 1. Purify Conjugated Protein Sample p2 2. Prepare for MS (e.g., Desalting) p1->p2 p3 3. Infuse into Mass Spectrometer (e.g., ESI-TOF) p2->p3 p4 4. Acquire Mass Spectrum p3->p4 p5 5. Analyze Data: Compare Mass of Conjugated vs. Unconjugated Protein p4->p5

References

HABA Assay vs. Fluorescent Methods for Biotin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and efficient methods for biotin (B1667282) quantification, this guide provides an objective comparison of the traditional HABA assay and modern fluorescent techniques. This document outlines the principles of each method, presents supporting experimental data, and offers detailed protocols to assist in selecting the most appropriate assay for your research needs.

The accurate quantification of biotin incorporated into molecules such as proteins, antibodies, and nucleic acids is crucial for the development and quality control of various biotechnological and pharmaceutical products.[1] The strong non-covalent interaction between biotin and avidin (B1170675) (or streptavidin) is widely exploited in immunoassays and other detection systems.[2][3] Two of the most common methods for determining the degree of biotinylation are the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and a variety of more recent fluorescent-based methods. This guide will delve into a detailed comparison of these techniques.

Principle of the Methods

HABA Assay

The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex.[1][4] HABA binds to avidin, forming a complex that has a characteristic absorbance at 500 nm.[5] Biotin has a much higher affinity for avidin than HABA.[5][6] When a biotinylated sample is introduced, the biotin displaces the HABA dye from the avidin binding sites.[4] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[1][7]

Fluorescent Methods

Fluorescent methods for biotin quantification often rely on the principle of Fluorescence Resonance Energy Transfer (FRET).[8][9] In a common setup, avidin is labeled with a fluorescent dye (the donor), and a quencher molecule (the acceptor), often HABA itself, occupies the biotin-binding sites.[8] In this state, the fluorescence of the donor is quenched. When biotin is introduced, it displaces the quencher, leading to a decrease in FRET and a subsequent increase in fluorescence intensity.[8][9] The increase in fluorescence is directly proportional to the amount of biotin present.[8]

Other fluorescent approaches exist, such as those based on the fluorescence quenching of a biotin-fluorophore conjugate (like biotin-4-fluorescein) upon binding to streptavidin, or the use of highly sensitive lanthanide-based probes.[10][11]

Performance Comparison

The choice between the HABA assay and fluorescent methods often depends on the specific requirements of the experiment, such as sensitivity, sample volume, and throughput.

FeatureHABA AssayFluorescent Methods
Principle Colorimetric (Absorbance)Fluorometric (FRET, Quenching, etc.)
Sensitivity Lower (micromolar range)[6][12]Higher (picomolar to nanomolar range)[8][13]
Dynamic Range Narrower (e.g., 2-16 µM)[6][12]Broader (e.g., 4-80 pmol)[14][15]
Sample Volume Larger (typically 100-900 µL)[4][16]Smaller (as low as 10 µL)[17]
Throughput Lower, can be adapted to microplatesHigh-throughput compatible (microplate format)[8][9]
Interference Steric hindrance from bulky molecules, requiring sample digestion[18]. Interference from colored compounds.Interference from fluorescent compounds in the sample. Sample molecules that absorb in the same range as the reporter dye can be problematic.[17]
Ease of Use Simple and straightforward[1]Generally simple, requires a fluorescence plate reader
Cost Generally less expensiveCan be more expensive due to fluorescent reagents

Experimental Data Summary

MethodAnalyteLinear RangeLimit of Detection (LOD)Reference
HABA AssayBiotin2-16 µM~2 nmol[5][6]
Fluorescent Assay (FRET-based)Biotin4-80 pmol4 pmol[8][14]
Fluorescent Assay (Cerium (IV) oxidation)Biotin30-120 ng/mL2.41 ng/mL[19]

Experimental Workflows

The following diagrams illustrate the general workflows for the HABA assay and a common FRET-based fluorescent method.

HABA_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Biotinylated Sample (free biotin removed) Mix Mix Sample with HABA/Avidin Solution Sample->Mix HABA_Avidin HABA/Avidin Solution HABA_Avidin->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 500 nm Incubate->Measure Calculate Calculate Biotin Concentration Measure->Calculate

Caption: Workflow for the HABA assay for biotin quantification.

Fluorescent_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample Biotinylated Sample (free biotin removed) Add_Reporter Add Reporter to Samples & Standards Sample->Add_Reporter Standards Biotin Standards Standards->Add_Reporter Reporter Fluorescent Reporter (e.g., FRET-based) Reporter->Add_Reporter Incubate Incubate at Room Temperature Add_Reporter->Incubate Measure Measure Fluorescence (e.g., Ex/Em 494/520 nm) Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Determine Biotin Concentration Plot->Calculate

Caption: General workflow for a fluorescent biotin quantification assay.

Signaling Pathway Diagrams

The underlying principles of biotin detection for both methods are illustrated below.

HABA_Signaling cluster_before Before Biotin Addition cluster_after After Biotin Addition Avidin_HABA Avidin-HABA Complex High_Abs High Absorbance at 500 nm Avidin_HABA->High_Abs Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Displacement Free_HABA Free HABA Avidin_HABA->Free_HABA Displacement Low_Abs Low Absorbance at 500 nm Avidin_Biotin->Low_Abs Free_HABA->Low_Abs Biotin Biotin Biotin->Avidin_Biotin

Caption: Principle of the HABA assay displacement mechanism.

FRET_Signaling cluster_before Before Biotin Addition cluster_after After Biotin Addition Avidin_FQ Avidin-Fluorophore -Quencher Complex Quenched Fluorescence Quenched (FRET) Avidin_FQ->Quenched Avidin_FB Avidin-Fluorophore -Biotin Complex Avidin_FQ->Avidin_FB Displacement Free_Q Free Quencher Avidin_FQ->Free_Q Displacement Fluorescence Fluorescence Signal Avidin_FB->Fluorescence Free_Q->Fluorescence Biotin Biotin Biotin->Avidin_FB

Caption: Principle of a FRET-based fluorescent biotin assay.

Detailed Experimental Protocols

HABA Assay Protocol (Cuvette Format)

This protocol is adapted from commercially available kits.[4][16]

Materials:

  • HABA/Avidin solution

  • Biotinylated sample (free biotin removed)

  • Spectrophotometer and 1 mL cuvettes

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm. This is the initial reading (A₅₀₀ HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Incubate for a few minutes at room temperature until the absorbance reading stabilizes.

  • Measure the absorbance at 500 nm again. This is the final reading (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculate the change in absorbance and use the Beer-Lambert law to determine the concentration of biotin. The extinction coefficient for the HABA/avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[4]

Fluorescent Biotin Quantification Protocol (Microplate Format)

This protocol is a general representation of FRET-based assays.[14][17]

Materials:

  • Fluorescent reporter solution (e.g., fluorescent avidin and HABA premix)

  • Biotin standards (e.g., biocytin)

  • Biotinylated sample (free biotin removed)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of biotin standards by diluting the stock solution to create a standard curve (e.g., 0 to 100 pmol of biotin).

  • Pipette 10 µL of each standard and the unknown biotinylated samples into separate wells of the microplate.

  • Add 90 µL of the fluorescent reporter solution to each well.

  • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em 494/520 nm for a DyLight reporter).[17]

  • Generate a standard curve by plotting the fluorescence intensity of the standards against the amount of biotin.

  • Determine the amount of biotin in the unknown samples by interpolating their fluorescence values on the standard curve.

Conclusion

Both the HABA assay and fluorescent methods are valuable tools for biotin quantification. The HABA assay is a simple, cost-effective method suitable for applications where high sensitivity is not a primary concern. However, for researchers requiring higher sensitivity, smaller sample volumes, and high-throughput capabilities, fluorescent methods offer a significant advantage.[8][17] When selecting a method, it is crucial to consider the specific requirements of the application, including the expected concentration of biotin, the nature of the sample, and the available instrumentation. For biotinylated proteins where steric hindrance might be an issue, enzymatic digestion of the sample prior to either assay is recommended to ensure accurate quantification of the total biotin content.[18]

References

A Head-to-Head Comparison of Biotinylation Reagents for Mass Spectrometry-Based Proteomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of DBCO-biotin with other common biotinylation reagents for mass spectrometry-based proteomics, supported by experimental workflows and data interpretation principles.

The ever-expanding landscape of chemical proteomics offers a diverse toolkit for attaching biotin (B1667282) affinity tags to proteins. This enables their enrichment and subsequent identification and quantification by mass spectrometry. Among the established methods are those utilizing N-hydroxysuccinimide (NHS) esters, and the more recent bioorthogonal chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-biotin, and the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained alkene or alkyne.

DBCO-biotin, a key reagent in the SPAAC approach, offers the significant advantage of proceeding without the need for a cytotoxic copper catalyst, making it ideal for live-cell labeling.[1][2] This guide will delve into a comparative analysis of DBCO-biotin against traditional and other bioorthogonal labeling reagents, providing insights into their respective performances in quantitative proteomics workflows.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent hinges on several factors, including the target functional group, the chemical environment of the protein, the desired specificity of the labeling, and the context of the experiment (e.g., in vitro vs. live cell). Below is a comparative overview of DBCO-biotin and its alternatives.

Labeling Reagent Reaction Type Target Functional Group Key Advantages Key Disadvantages Typical No. of Identified Proteins
DBCO-Biotin SPAAC (Click Chemistry)Azide (B81097)Copper-free (biocompatible), high specificity.[1][2]Can have slower kinetics than CuAAC and iEDDA.188 (O-GlcNAc proteomics)[3]
Alkyne-Biotin CuAAC (Click Chemistry)AzideFast reaction kinetics, high efficiency.Requires copper catalyst, which can be cytotoxic.229 (O-GlcNAc proteomics)[3]
NHS-Biotin AcylationPrimary amines (Lysine, N-terminus)Well-established, readily available.Less specific (targets all accessible primary amines).2185 (HEK cells)[4]
Methyltetrazine-Biotin iEDDAStrained alkenes/alkynes (e.g., TCO)Extremely fast kinetics, high specificity, copper-free.[5][6]Tetrazine and its reaction partner can be sterically demanding.Data not available for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in a typical workflow involving DBCO-biotin labeling and mass spectrometry analysis.

Protocol 1: DBCO-Biotin Labeling of Azide-Modified Proteins (SPAAC)

This protocol describes the labeling of proteins containing azide groups with DBCO-biotin.

Materials:

  • Protein sample containing azide-functionalized proteins (e.g., from metabolic labeling with azido (B1232118) sugars or unnatural amino acids).

  • DBCO-biotin (e.g., DBCO-PEG4-Biotin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO (for dissolving DBCO-biotin).

Procedure:

  • Prepare a stock solution of DBCO-biotin in DMSO (e.g., 10 mM).

  • To your protein sample in PBS, add the DBCO-biotin stock solution to a final concentration of 10-100 µM. A 10-20 fold molar excess of DBCO-biotin over the azide-modified protein is recommended.[7]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Remove excess, unreacted DBCO-biotin using a desalting column or through protein precipitation.

Protocol 2: Streptavidin-Biotin Affinity Enrichment of Labeled Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin-coated beads.

Materials:

  • DBCO-biotin labeled protein sample.

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin.

  • Lysis/Binding Buffer (e.g., RIPA buffer).

  • Wash Buffers (e.g., high salt buffer, urea-containing buffer, PBS).

Procedure:

  • Equilibrate the streptavidin beads with the lysis/binding buffer.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Pellet the beads using a magnet or centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended (e.g., RIPA buffer, 1M KCl, 0.1M Na2CO3, 2M Urea in 10mM Tris-HCl pH 8.0).

  • Proceed with on-bead digestion or elution of the bound proteins.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the tryptic digestion of enriched proteins directly on the streptavidin beads.

Materials:

  • Streptavidin beads with bound biotinylated proteins.

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate).

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate).

  • Trypsin solution (mass spectrometry grade).

  • Quenching solution (e.g., formic acid).

Procedure:

  • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads with ammonium bicarbonate buffer to remove DTT and iodoacetamide.

  • Resuspend the beads in ammonium bicarbonate buffer and add trypsin (e.g., 1:50 enzyme to protein ratio).

  • Incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • Acidify the supernatant with formic acid to quench the digestion.

  • The peptides are now ready for desalting and LC-MS/MS analysis.

Protocol 4: DiDBiT (Direct Detection of Biotin-containing Tags) for Enhanced Detection

The DiDBiT method improves the identification of biotinylated peptides by performing the enrichment at the peptide level.[4][8]

Procedure:

  • Digest the entire protein lysate into peptides using a standard protocol.

  • Enrich the biotinylated peptides from the complex peptide mixture using streptavidin beads as described in Protocol 2.

  • Elute the bound biotinylated peptides from the beads using a high concentration of organic solvent and acid (e.g., 80% acetonitrile, 0.2% TFA, 0.1% formic acid).[9]

  • Dry the eluted peptides and resuspend in a buffer compatible with LC-MS/MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the key workflows.

cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis MS Analysis Azide-modified Protein Azide-modified Protein DBCO-Biotin Labeling DBCO-Biotin Labeling Azide-modified Protein->DBCO-Biotin Labeling SPAAC Biotinylated Protein Biotinylated Protein DBCO-Biotin Labeling->Biotinylated Protein Streptavidin Bead Binding Streptavidin Bead Binding Biotinylated Protein->Streptavidin Bead Binding Washing Washing Streptavidin Bead Binding->Washing Enriched Biotinylated Protein Enriched Biotinylated Protein Washing->Enriched Biotinylated Protein On-Bead Digestion On-Bead Digestion Enriched Biotinylated Protein->On-Bead Digestion LC-MS/MS LC-MS/MS On-Bead Digestion->LC-MS/MS

Caption: Standard workflow for DBCO-biotin labeling and mass spectrometry.

cluster_digestion Initial Digestion cluster_enrichment Peptide Enrichment cluster_analysis MS Analysis Protein Lysate Protein Lysate Tryptic Digestion Tryptic Digestion Protein Lysate->Tryptic Digestion Peptide Mixture Peptide Mixture Tryptic Digestion->Peptide Mixture Streptavidin Bead Binding Streptavidin Bead Binding Peptide Mixture->Streptavidin Bead Binding Washing Washing Streptavidin Bead Binding->Washing Elution of Biotinylated Peptides Elution of Biotinylated Peptides Washing->Elution of Biotinylated Peptides LC-MS/MS LC-MS/MS Elution of Biotinylated Peptides->LC-MS/MS

Caption: The DiDBiT workflow for enhanced detection of biotinylated peptides.

Conclusion

The choice of biotinylation reagent for mass spectrometry-based proteomics is a critical experimental parameter. DBCO-biotin, with its copper-free SPAAC chemistry, provides a powerful tool for labeling proteins in living systems without the concern of copper-induced cytotoxicity. While CuAAC may offer faster kinetics and potentially higher labeling efficiency in some contexts, the biocompatibility of DBCO-biotin makes it a superior choice for many applications.[3] Traditional NHS-biotin labeling remains a viable option for in vitro studies but lacks the specificity of bioorthogonal methods. The emerging iEDDA chemistry with methyltetrazine-biotin reagents presents an exciting alternative with exceptionally fast reaction rates, though more comparative data is needed to fully assess its performance in proteomics workflows.[5][6]

By carefully considering the experimental goals and the strengths and weaknesses of each labeling strategy, and by following robust and optimized protocols, researchers can confidently and accurately explore the proteome. The workflows and comparative data presented in this guide provide a solid foundation for making informed decisions and achieving high-quality results in the dynamic field of chemical proteomics.

References

A Head-to-Head Comparison of Biotinylation Reagents: DBCO-NHCO-PEG12-Biotin vs. NHS-Ester Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a biomolecule, is a pivotal technique for protein detection, purification, and immobilization. The choice of biotinylation reagent can profoundly impact experimental outcomes. This guide provides an objective comparison of two prominent classes of biotinylation reagents: the modern, bioorthogonal DBCO-NHCO-PEG12-biotin and the traditional, amine-reactive NHS-ester biotinylation reagents.

This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

At a Glance: Key Differences

FeatureThis compoundNHS-Ester Biotinylation Reagents
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry"N-hydroxysuccinimide (NHS) ester reaction with primary amines
Target Functional Group Azide (B81097) (-N₃)Primary amines (-NH₂) on lysines and N-terminus
Specificity High (Bioorthogonal)Moderate (Targets abundant primary amines)
Workflow Two-step (Azide introduction followed by DBCO-biotin reaction)One-step
Reaction Conditions Mild, physiological conditionsMild, pH 7-9
Potential for Off-Target Labeling LowHigh, due to the abundance of primary amines
Control Over Labeling Site High (dependent on azide incorporation)Low

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two biotinylation strategies lies in their chemical reactivity.

This compound: The Precision of Click Chemistry

This compound utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach involves a two-step process:

  • Introduction of an Azide Handle: The target protein or biomolecule must first be modified to contain an azide (-N₃) group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by chemically modifying the protein with an azide-functionalized reagent.

  • Copper-Free Click Reaction: The azide-modified molecule is then reacted with this compound. The dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically and spontaneously with the azide group to form a stable triazole linkage. This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it suitable for live-cell labeling.[1][2] The PEG12 spacer enhances the water solubility of the reagent and provides a long, flexible linker that minimizes steric hindrance.

cluster_0 Step 1: Azide Introduction cluster_1 Step 2: SPAAC Click Reaction Protein Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Metabolic Labeling or Chemical Modification Biotinylated_Protein Biotinylated Protein (Stable Triazole Linkage) Azide_Protein->Biotinylated_Protein DBCO_Biotin This compound DBCO_Biotin->Biotinylated_Protein

Workflow for DBCO-based biotinylation.

NHS-Ester Biotinylation: The Workhorse of Amine Labeling

NHS-ester biotinylation reagents are a classic and widely used method for labeling proteins.[3] The reaction is a straightforward, one-step process where the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂) present on the protein.[3] These primary amines are most commonly found on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain.

The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS as a byproduct.[3] This reaction is typically performed in a buffer with a pH between 7 and 9 to ensure that a sufficient proportion of the primary amines are deprotonated and reactive.[4]

Protein Protein with Primary Amines Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein NHS_Biotin NHS-Ester Biotin Reagent NHS_Biotin->Biotinylated_Protein NHS NHS (byproduct) Biotinylated_Protein->NHS

Mechanism of NHS-ester biotinylation.

Performance Comparison: A Data-Driven Overview

While direct head-to-head quantitative comparisons in a single study are limited, a comprehensive analysis of their respective chemistries and available data allows for a robust comparison.

Performance MetricThis compoundNHS-Ester Biotinylation ReagentsSupporting Data Insights
Labeling Efficiency High, approaching quantitative yields with sufficient reaction time and reagent concentration.[2]Variable, dependent on the number of accessible primary amines, protein concentration, and reagent-to-protein molar ratio.[5]Studies on click chemistry reactions often report near-quantitative yields.[2] For NHS esters, achieving a specific degree of labeling often requires optimization of the molar excess of the reagent.[5]
Specificity & Off-Target Labeling Very High. The DBCO-azide reaction is bioorthogonal, meaning it does not react with other functional groups found in biological systems.[2]Moderate. NHS esters can react with any accessible primary amine, potentially leading to a heterogeneous population of labeled proteins and off-target labeling.[1][6]Mass spectrometry studies have shown that while NHS esters primarily target lysines, other residues can sometimes be acylated.[1] In contrast, the bioorthogonality of click chemistry minimizes such side reactions.[2]
Stability of Conjugate Very High. The resulting triazole linkage is highly stable under a wide range of physiological and experimental conditions.[7]High. The amide bond formed is generally stable. However, some studies suggest that biotin-protein bonds formed via NHS esters can be susceptible to cleavage in human plasma.[8]A study comparing labeling stability found that conjugates labeled via SPAAC showed no dissociation after 100 days, whereas a conjugate labeled via an active ester showed 15% dissociation.
Control over Labeling Site High. The site of biotinylation is determined by the site of azide incorporation, which can be controlled through methods like site-directed mutagenesis to introduce unnatural amino acids.Low. Labeling occurs on accessible lysine residues and the N-terminus, leading to a heterogeneous mixture of labeled species.The ability to introduce an azide at a specific site on a protein provides precise control over the location of the biotin label in the DBCO-based approach.
Reaction Kinetics The reaction between DBCO and azide can be slower compared to some other click chemistry reactions, often requiring incubation times of several hours to overnight for optimal yield.[9][10]Fast, with reactions typically complete within 30-60 minutes at room temperature.[3]The reaction rate of NHS esters with amines is pH-dependent and can be very rapid at optimal pH.[11] The kinetics of the DBCO-azide reaction are generally slower but still highly efficient.[9]

Experimental Protocols

Protocol 1: Protein Labeling with this compound (Two-Step)

This protocol assumes the target protein has been pre-modified to contain azide groups.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.

start Start: Azide-Modified Protein prep_dbco Prepare 10 mM This compound in DMSO/DMF react Add 5-20x molar excess of DBCO-biotin to protein start->react prep_dbco->react incubate Incubate 4-12h at RT or overnight at 4°C react->incubate purify Purify via desalting column incubate->purify end End: Biotinylated Protein purify->end

Experimental workflow for DBCO-biotinylation.

Protocol 2: Protein Labeling with NHS-Ester Biotin Reagent (One-Step)

This is a general protocol for labeling a protein with an NHS-ester biotin reagent in solution.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-ester biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Prepare NHS-Ester Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

start Start: Protein in Amine-Free Buffer prep_nhs Prepare 10-20 mg/mL NHS-Ester Biotin in DMSO/DMF react Add 10-20x molar excess of NHS-biotin to protein start->react prep_nhs->react incubate Incubate 30-60 min at RT or 2h at 4°C react->incubate quench Quench with Tris buffer incubate->quench purify Purify via desalting column quench->purify end End: Biotinylated Protein purify->end

Experimental workflow for NHS-ester biotinylation.

Conclusion and Recommendations

The choice between this compound and NHS-ester biotinylation reagents is highly dependent on the specific requirements of the experiment.

NHS-ester biotinylation is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.

This compound , on the other hand, offers unparalleled specificity and control over the labeling site. This makes it the superior choice for applications where:

  • Maintaining protein function is critical: Site-specific labeling away from active sites is possible.

  • Site-specific attachment of other molecules is desired.

  • Experiments are conducted in complex biological environments: The bioorthogonal nature of the reaction minimizes off-target labeling in live cells or lysates.[2]

While the two-step workflow for DBCO-based biotinylation is more involved, the benefits of bioorthogonality and precise control often outweigh the additional effort for advanced applications in drug development and fundamental research. The inclusion of a PEG12 spacer in this compound further enhances its utility by improving solubility and accessibility of the biotin moiety.

References

A Head-to-Head Comparison: DBCO-Biotin versus Other Click Chemistry Linkers for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is paramount. This guide provides an objective comparison of Dibenzocyclooctyne-biotin (DBCO-biotin) with other prominent click chemistry linkers for protein labeling, supported by experimental data and detailed protocols to inform your selection process.

The advent of click chemistry has revolutionized the way biomolecules are modified, offering a suite of reactions that are highly specific, efficient, and biocompatible.[1] At the forefront of these technologies are the azide-alkyne cycloaddition reactions, which are broadly categorized into two main types: the copper-catalyzed (CuAAC) and the strain-promoted, copper-free variant (SPAAC).[2] DBCO-biotin is a key reagent in SPAAC, offering a powerful tool for biotinylating proteins without the need for a cytotoxic copper catalyst.[3][4] This guide will delve into the performance of DBCO-biotin in comparison to other linkers, focusing on key parameters such as reaction kinetics, biocompatibility, and stability.

Performance Comparison: SPAAC vs. CuAAC

The primary distinction in protein labeling with azide-alkyne click chemistry lies in the use of a copper(I) catalyst. While CuAAC is a robust and widely used technique, the inherent cytotoxicity of copper can be a significant drawback for in vivo studies or for labeling sensitive proteins.[5][6] SPAAC, utilizing strained cyclooctynes like DBCO, circumvents this issue, making it an ideal choice for applications in living cells.[4][7]

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-BiotinCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-Biotin
Catalyst Requirement None (Copper-free)[7]Copper(I) salt (e.g., CuSO₄ with a reducing agent)[8]
Biocompatibility High; suitable for live cell and in vivo labeling.[9]Moderate; copper toxicity is a concern, though it can be mitigated with chelating ligands.[5][9]
Reaction Kinetics Second-order rate constants are generally lower than CuAAC but have been improved with new cyclooctyne (B158145) designs.[1][9]Second-order rate constants are typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[1]
Selectivity & Side Reactions Highly selective for azides. Some strained alkynes may react with thiols, leading to background labeling.[5]Highly selective for terminal alkynes and azides.[8]
Stability of Linkage Forms a stable triazole linkage.[4]Forms a stable 1,4-disubstituted triazole linkage.[8]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for protein labeling using DBCO-biotin (SPAAC) and a standard alkyne-biotin (CuAAC).

G cluster_0 SPAAC Workflow with DBCO-Biotin P_azide Protein with Azide Group Mix Mix and Incubate P_azide->Mix DBCO_biotin DBCO-Biotin DBCO_biotin->Mix Labeled_P_S Biotinylated Protein Mix->Labeled_P_S Purify_S Purification (e.g., Desalting Column) Labeled_P_S->Purify_S

SPAAC Experimental Workflow

G cluster_1 CuAAC Workflow with Alkyne-Biotin P_alkyne Protein with Alkyne Group Mix_C Mix and Incubate P_alkyne->Mix_C Azide_biotin Azide-Biotin Azide_biotin->Mix_C Cu_catalyst Cu(I) Catalyst (CuSO4 + Reductant) Cu_catalyst->Mix_C Labeled_P_C Biotinylated Protein Mix_C->Labeled_P_C Purify_C Purification (e.g., Desalting Column) Labeled_P_C->Purify_C G cluster_2 Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A (Biotinylated) Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Exp Gene Expression TF->Gene_Exp Regulation

References

The Long-Chain Advantage: Why DBCO-NHCO-PEG12-Biotin Outperforms Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation and molecular biology, the choice of a chemical linker can be as critical as the reacting molecules themselves. For researchers utilizing the robust copper-free click chemistry reaction between Dibenzocyclooctyne (DBCO) and azide-functionalized molecules, the properties of the linker connecting DBCO to a reporter molecule like biotin (B1667282) are paramount. This guide provides a detailed comparison of DBCO-NHCO-PEG12-biotin, a long-chain linker, against its shorter counterparts, such as those containing a PEG4 moiety, highlighting the distinct advantages conferred by its extended polyethylene (B3416737) glycol (PEG) chain.

The primary distinction between these linkers lies in the length of the PEG chain: PEG12 consists of 12 repeating ethylene (B1197577) glycol units, while PEG4 has only four. This seemingly minor difference has profound implications for the molecule's physicochemical properties and its performance in various applications. The extended PEG12 chain enhances aqueous solubility, increases flexibility, and minimizes steric hindrance, leading to improved accessibility of the terminal biotin and DBCO groups. These benefits translate into superior performance in applications such as immunoprecipitation, affinity purification, and cell-based assays, often resulting in higher signal-to-noise ratios and more reliable data.

Key Performance Advantages of a Longer PEG12 Linker

The extended length of the PEG12 linker directly contributes to several performance benefits over shorter PEG4 linkers. These advantages are crucial for achieving high efficiency and low background in sensitive biochemical assays.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire conjugate. A longer PEG chain, such as in PEG12, imparts greater hydrophilicity compared to a PEG4 linker, which is particularly beneficial when working with large, hydrophobic proteins or in complex biological media.

  • Reduced Steric Hindrance: The PEG12 linker provides a longer, more flexible spacer arm (50.5 Å) between the DBCO group and the biotin molecule. This increased distance minimizes steric hindrance, allowing both the DBCO group to efficiently react with its target azide (B81097) and the biotin to readily bind to streptavidin or avidin (B1170675) without mutual interference.

  • Increased Flexibility and Reach: The longer PEG chain offers greater conformational freedom, enabling the biotin moiety to orient itself optimally within the deep binding pocket of streptavidin. This enhanced "reach" can lead to more efficient capture and pull-down of target molecules.

  • Minimized Aggregation and Non-Specific Binding: PEGylation is a well-established method to prevent the aggregation of biomolecules. The hydrophilic shield provided by the longer PEG12 chain is more effective at minimizing non-specific protein-protein interactions and reducing background noise in assays, thereby improving the signal-to-noise ratio.

The following diagram illustrates the structural and functional differences between a long-chain (PEG12) and a short-chain (PEG4) linker in a typical bioconjugation application.

G cluster_0 Short Linker (e.g., PEG4) cluster_1 Long Linker (this compound) Azide-Protein_A Azide-modified Protein DBCO-PEG4-Biotin DBCO-PEG4-Biotin Azide-Protein_A->DBCO-PEG4-Biotin Click Reaction Streptavidin_A Streptavidin DBCO-PEG4-Biotin->Streptavidin_A Biotin Binding Hindrance Potential Steric Hindrance DBCO-PEG4-Biotin->Hindrance Streptavidin_A->Hindrance Azide-Protein_B Azide-modified Protein DBCO-PEG12-Biotin This compound Azide-Protein_B->DBCO-PEG12-Biotin Efficient Click Reaction Streptavidin_B Streptavidin DBCO-PEG12-Biotin->Streptavidin_B Unhindered Biotin Binding G Start Start: Azide-Modified Protein + DBCO-PEG-Biotin Incubate Incubate (2-4h at RT or O/N at 4°C) Start->Incubate Purify Purification (Desalting Column or Dialysis) Incubate->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein Excess_Reagent Excess DBCO-PEG-Biotin Purify->Excess_Reagent G cluster_workflow Affinity Purification Workflow Start Biotinylated Protein + Streptavidin Beads Bind Incubate to Bind Start->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute Target Protein Wash->Elute End Purified Protein Elute->End

A Head-to-Head Comparison of SPAAC and CuAAC for In Vivo Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to track molecules within a living organism is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling.[1] This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1][2] However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][3]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC for in vivo biotinylation hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterCuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
General Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[1][2]Catalyst-free, strain-promoted reaction between a cyclooctyne and an azide.[1][2]
Catalyst Requirement Requires a Copper(I) catalyst.[1][3]Catalyst-free.[1][3]
Biocompatibility Potential for cytotoxicity due to the copper catalyst. This can be mitigated by using chelating ligands (e.g., THPTA, BTTAA) to protect cells.[1][4][5][6]Generally considered more biocompatible due to the absence of a toxic metal catalyst.[1][2]
Reaction Kinetics Generally faster reaction rates (k₂ ≈ 10¹ - 10² M⁻¹s⁻¹).[7][8]Slower reaction rates compared to CuAAC (can be ~100-fold slower), dependent on the cyclooctyne used.[1][7]
Specificity & Side Reactions Highly regioselective, yielding a single 1,4-disubstituted triazole product.[2] Alkyne probes can be more prone to side reactions than azide probes.[9]Can exhibit off-target reactivity, notably with thiols in cysteine residues.[10] Lacks the strict regioselectivity of CuAAC.[5]
In Vitro Proteomics Efficiency Identified 229 O-GlcNAc modified proteins in one study.[10][11]Identified 188 O-GlcNAc modified proteins in the same study.[10][11]
Visualizing the Chemistries and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Cu(I) Cu(I) Catalyst Terminal_Alkyne->Cu(I) Activates Azide Azide (R2-N3) Product 1,4-disubstituted Triazole Azide->Product Cu(I)->Product Ligand Chelating Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->Cu(I) Reduces Cu(II) Cu(II) Cu(II)->Reducing_Agent

Caption: The CuAAC reaction mechanism.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition (Strain Release) Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Product Triazole Product Transition_State->Product Forms

Caption: The SPAAC reaction mechanism.

InVivo_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Analysis A 1. Metabolic Labeling Administer azide-modified precursor (e.g., Ac4ManNAz) to mouse B 2. In Vivo Ligation Inject biotin-alkyne (for CuAAC) or biotin-cyclooctyne (for SPAAC) A->B C 3. Tissue Harvesting Collect organs of interest after incubation period B->C D 4. Protein Extraction Homogenize tissue and lyse cells C->D Process Tissues E 5. Enrichment Capture biotinylated proteins with streptavidin beads D->E F 6. Analysis Analyze proteins via Western Blot, SDS-PAGE, or Mass Spectrometry E->F

Caption: General workflow for in vivo biotinylation.

Experimental Protocols: In Vivo Labeling in a Mouse Model

Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.

Protocol 1: In Vivo Metabolic Glycan Labeling and CuAAC Ligation

This protocol is adapted from studies demonstrating in vivo labeling of sialoglycans.[1]

  • Metabolic Labeling: Administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to mice via intraperitoneal (i.p.) injection at a dosage of 300 mg/kg daily for 7 days.[1] This allows for metabolic incorporation of azide groups into cell surface sialoglycans.

  • Preparation of Labeling Reagents:

    • Alkyne Probe: Prepare a stock solution of an alkyne-functionalized probe (e.g., alkyne-biotin) in a biocompatible solvent such as DMSO.

    • Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄).

    • Ligand Solution: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water. A 5:1 ligand-to-copper ratio is often used to minimize toxicity.[1][6]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) in water.

  • In Vivo Ligation: On day 8, prepare the click chemistry reaction mixture immediately before use. For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand. Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[1] Administer the final mixture to the mouse, for example, via tail vein injection.

  • Analysis: After the desired reaction time (e.g., 30-60 minutes), euthanize the animal and harvest tissues of interest. Homogenize the tissues and perform protein extraction using a suitable lysis buffer.[12] Biotinylated proteins can then be enriched using streptavidin-conjugated beads and analyzed by Western blot or mass spectrometry.[12]

Protocol 2: In Vivo Metabolic Glycan Labeling and SPAAC Ligation

This protocol is based on studies utilizing the catalyst-free SPAAC reaction.[1]

  • Metabolic Labeling: Follow the same procedure as in Protocol 1, Step 1, to introduce azide groups into the biomolecules of interest.[1]

  • Preparation of Labeling Reagent:

    • Cyclooctyne Probe: Prepare a stock solution of a strained cyclooctyne probe (e.g., DBCO-biotin) in a biocompatible solvent (e.g., DMSO or a solution containing a solubilizing agent like PEG).

  • In Vivo Ligation: On day 8, administer the cyclooctyne probe solution to the mouse (e.g., via tail vein or i.p. injection). The reaction will proceed spontaneously without the need for a catalyst.[1] Due to slower kinetics, a longer incubation time may be required compared to CuAAC.

  • Analysis: After the desired reaction time (e.g., 1-4 hours or longer, depending on the specific cyclooctyne and target), euthanize the animal and harvest tissues. Process the tissues for protein extraction, enrichment, and analysis as described in Protocol 1, Step 4.[12]

Conclusion and Recommendations

Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment.

  • Choose CuAAC for applications requiring very fast labeling kinetics where short-term exposure to a low concentration of a well-ligated copper catalyst is acceptable.[1] Its speed and efficiency are advantageous, particularly when the biological process of interest is rapid.

  • Choose SPAAC for most in vivo studies, especially those involving sensitive cell types, long-term observation, or when the potential for metal-induced toxicity must be completely avoided.[1][2] The superior biocompatibility of SPAAC makes it the more prudent choice for preserving the native biological state.[1]

Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their in vivo labeling studies with confidence.

References

A Comparative Guide to the Serum Stability of DBCO-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates in serum is a critical factor in the development of therapeutics, diagnostics, and targeted drug delivery systems. The choice of conjugation chemistry directly impacts the in-vivo fate and efficacy of a biotinylated molecule. This guide provides an objective comparison of the serum stability of dibenzocyclooctyne (DBCO)-biotin conjugates with other common biotinylation strategies, supported by available experimental data and detailed methodologies.

Comparison of Bioconjugation Linker Stability

The stability of a bioconjugate is largely determined by the chemical linkage between the biotin (B1667282) moiety and the target molecule. The following table summarizes the stability of various linker chemistries in a physiologically relevant environment. It is important to note that while the triazole linkage formed by the reaction of DBCO with an azide (B81097) is generally considered stable, its performance in complex biological media like serum can be influenced by factors such as enzymatic degradation and interactions with serum components.[1]

Linker ChemistryReactive PartnersHalf-life in presence of GSH*Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of the DBCO group may lead to aggregation and faster clearance in vivo.[1]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]Bicyclononyne (BCN) is generally considered more stable to thiols like Glutathione (GSH) compared to DBCO.[1]
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependent[1]The stability of tetrazine and trans-cyclooctene (B1233481) (TCO) can be influenced by serum components and isomerization.[1] However, newer generations of these reagents have shown high stability in serum.
Maleimide-Thiol Maleimide + Thiol~4 minutes[1]This linkage is susceptible to retro-Michael reaction and exchange with serum thiols, such as albumin.[1]
Amide Bond NHS Ester + AmineVery High[1]Amide bonds are generally very stable under physiological conditions.[1] However, when biotin is conjugated via an NHS ester to a lysine (B10760008) residue, the resulting linkage can be susceptible to cleavage by the enzyme biotinidase, which is present in serum.

Note: Glutathione (GSH) is a key tripeptide in serum that can influence the stability of certain bioconjugates.

Experimental Protocols

Assessing Serum Stability of Bioconjugates via HPLC

This protocol provides a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or animal serum

  • Acetonitrile (B52724), cold

  • Centrifuge

  • Reverse-phase HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the stock solution into PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]

  • Protein Precipitation:

    • To the serum aliquots, add three volumes of cold acetonitrile to precipitate serum proteins.[1]

    • For the PBS control samples, dilute with the HPLC mobile phase.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.

    • Monitor the peak corresponding to the intact bioconjugate.

    • The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[1]

Visualizations

Experimental Workflow for Serum Stability Assay

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points start Bioconjugate Stock serum Dilute in Serum (1 mg/mL) start->serum pbs Dilute in PBS (Control) start->pbs incubate Incubate at 37°C serum->incubate pbs->incubate timepoint Withdraw Aliquots (0, 1, 4, 8, 24, 48, 72h) incubate->timepoint precipitate Protein Precipitation (Acetonitrile) timepoint->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc

Caption: Workflow for assessing bioconjugate stability in serum via HPLC.

Comparison of Bioconjugation Chemistries

conjugation_comparison cluster_click Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_nhs Amine-Reactive Conjugation dbco DBCO-Biotin product1 Stable Triazole Linkage dbco->product1 + azide1 Azide-modified Molecule azide1->product1 nhs NHS-Ester-Biotin product2 Stable Amide Bond (Susceptible to Biotinidase) nhs->product2 + amine Amine-containing Molecule (e.g., Lysine) amine->product2

References

Navigating the Landscape of Copper-Free Ligation: A Comparative Guide to Alternatives for DBCO-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an indispensable tool for researchers. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-NHCO-PEG12-biotin, have been widely adopted for their ability to efficiently label azide-modified biomolecules without the need for cytotoxic copper catalysts. However, the expanding demands of modern biological research have spurred the development of alternative reagents that offer advantages in terms of reaction kinetics, stability, and versatility. This guide provides a comprehensive comparison of the leading alternatives to DBCO-biotin, offering researchers, scientists, and drug development professionals the data and protocols necessary to select the optimal tool for their specific applications.

The primary alternatives to DBCO-based reagents fall into two major categories of copper-free click chemistry: other strained cyclooctynes for SPAAC and the inverse-electron-demand Diels-Alder (IEDDA) reaction. Within SPAAC, reagents such as bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctyne (B158145) (DIFO) present viable alternatives to DBCO. The IEDDA reaction, most notably the ligation between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), has emerged as a powerful contender, boasting exceptionally fast reaction rates.

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the coupling partners. For applications involving low concentrations of biomolecules or the need for rapid labeling, a higher rate constant is paramount. The following table summarizes the reported second-order rate constants for the reaction of various copper-free ligation reagents with an azide (B81097) or their respective reaction partner.

Ligation ChemistryReagent 1Reagent 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
SPAAC DBCOAzide~0.6 - 1.0[1]High reactivity, moderate stability, possesses a chromophore for easy quantification.[2]
SPAAC BCNAzide~0.06 - 0.1[1]Smaller size, lower lipophilicity, but slower kinetics compared to DBCO.[1][3]
SPAAC DIFOAzideComparable to Cu-catalyzed reaction[4]Rapid kinetics, but can have stability issues.[4]
IEDDA TCOTetrazineUp to 10⁷[5][6]Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling.[5][6][7]

In-Depth Look at the Alternatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alternatives

While DBCO is a robust and widely used reagent, certain applications may benefit from the unique properties of other strained cyclooctynes.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and less hydrophobic alternative to DBCO.[3] This can be advantageous in situations where the larger DBCO moiety might perturb the function of a small biomolecule. However, this comes at the cost of significantly slower reaction kinetics.[1]

  • Difluorinated Cyclooctyne (DIFO): DIFO reagents were developed to accelerate the SPAAC reaction and exhibit kinetics comparable to the copper-catalyzed version.[4] This makes them suitable for dynamic in vivo imaging where rapid labeling is crucial.[4]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction between a tetrazine and a trans-cyclooctene is the fastest known bioorthogonal reaction, making it a highly attractive alternative to SPAAC for a variety of applications.[5][8]

  • trans-Cyclooctene (TCO) and Tetrazine (Tz): This reaction pair exhibits exceptionally high second-order rate constants, allowing for efficient labeling at very low concentrations.[5][9] The rapid kinetics are particularly beneficial for in vivo pre-targeting applications in drug delivery and imaging.[6][7] The reaction is highly specific and biocompatible.[5]

Experimental Protocols

The following are generalized protocols for performing copper-free ligations with the discussed alternative reagents. Optimization may be required for specific applications.

Protocol 1: Biotinylation of an Azide-Modified Protein using BCN-Biotin (SPAAC)

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG-biotin dissolved in DMSO (e.g., 10 mM stock solution)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the protein concentration accurately.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

  • Reagent Addition: Add the BCN-PEG-biotin stock solution to the protein solution. A 2- to 10-fold molar excess of the BCN reagent over the protein is a typical starting point. The final DMSO concentration should be kept below 5% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove excess, unreacted BCN-PEG-biotin using a desalting column or dialysis against a suitable buffer.

Protocol 2: Live Cell Surface Labeling with TCO-Biotin and Tetrazine (IEDDA)

Materials:

  • Cells with metabolically incorporated tetrazine-bearing sugars (e.g., by incubating with Ac₄ManNTz)

  • TCO-biotin

  • Labeling buffer (e.g., PBS with 1% Fetal Bovine Serum, pH 7.4)

  • Streptavidin-fluorophore conjugate for detection

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells and induce the expression of tetrazine groups on the cell surface through metabolic labeling.

  • Cell Harvest and Washing: Harvest the cells, pellet them by centrifugation, and wash twice with labeling buffer.

  • TCO-Biotin Incubation: Resuspend the cells in labeling buffer containing TCO-biotin (e.g., 0.25 mM). Incubate for 30 minutes at 37°C.[11]

  • Washing: Wash the cells twice with labeling buffer to remove unreacted TCO-biotin.

  • Detection: Resuspend the cells in labeling buffer containing a streptavidin-fluorophore conjugate. Incubate for 20-30 minutes on ice, protected from light.

  • Final Wash and Analysis: Wash the cells twice with labeling buffer and resuspend in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Visualizing the Chemistries and Workflows

To better understand the underlying principles and experimental designs, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Copper_Free_Ligation_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide R1-N₃ (Azide) Triazole_DBCO Triazole Adduct Azide->Triazole_DBCO DBCO Triazole_BCN Triazole Adduct Azide->Triazole_BCN BCN DBCO DBCO-R2 DBCO->Triazole_DBCO BCN BCN-R2 BCN->Triazole_BCN Tetrazine Tetrazine-R1 Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine TCO TCO-R2 TCO->Dihydropyridazine

Caption: Mechanisms of SPAAC and IEDDA copper-free ligation reactions.

Pretargeted_Imaging_Workflow cluster_workflow Pre-targeted Imaging Workflow using TCO-Tetrazine Ligation Inject_Antibody 1. Inject TCO-modified Antibody Antibody_Accumulation 2. Antibody accumulates at tumor site Inject_Antibody->Antibody_Accumulation Clearance 3. Unbound antibody clears from circulation Antibody_Accumulation->Clearance Inject_Tetrazine 4. Inject radiolabeled Tetrazine Clearance->Inject_Tetrazine Ligation 5. Rapid in vivo ligation at tumor site Inject_Tetrazine->Ligation Imaging 6. Image tumor with high signal-to-noise Ligation->Imaging

Caption: A pre-targeted in vivo imaging workflow utilizing TCO-tetrazine ligation.

Conclusion: Selecting the Right Reagent

The choice of a copper-free ligation reagent is a critical decision that depends on the specific requirements of the experiment.

  • For applications where the fastest possible kinetics are essential , such as in vivo imaging or labeling of low-abundance targets, the TCO-tetrazine IEDDA ligation is the superior choice.[5][6][12]

  • When using the more established SPAAC chemistry , DBCO remains an excellent all-around choice with a good balance of reactivity and stability.[1]

  • For conjugations to small molecules where steric hindrance is a concern , the smaller size of BCN may be advantageous, provided the slower reaction rate is acceptable.[3]

  • For applications requiring the speed of copper-catalyzed click chemistry without the copper , DIFO reagents offer a compelling alternative.[4]

By understanding the quantitative differences in performance and having access to detailed protocols, researchers can confidently select the most appropriate copper-free ligation reagent to advance their scientific goals. This guide provides a solid foundation for making that informed decision.

References

A Comparative Guide to Target Engagement Validation: DBCO-Biotin Probes vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within a biological system is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methodologies for validating target engagement, with a focus on DBCO-biotin probes and leading alternative techniques. Experimental data from published studies are summarized to support the comparison, and detailed protocols for key experiments are provided.

Introduction to Target Engagement

Target engagement is the initial and essential step in the mechanism of action of any drug. It refers to the binding of a drug molecule to its biological target (e.g., a protein) in a relevant physiological context, such as in living cells or in vivo. Validating target engagement provides confidence that a drug's therapeutic effects are mediated through its intended target and helps to elucidate potential off-target effects. A variety of methods have been developed to measure target engagement, each with its own set of advantages and limitations.

This guide focuses on a chemical proteomics approach using DBCO-biotin probes and compares it with three widely used alternative methods: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP).

Method 1: DBCO-Biotin Probes for Target Engagement

Dibenzocyclooctyne (DBCO)-biotin probes are tools used in bioorthogonal chemistry to label and identify target molecules. This method relies on the "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free reaction.[1][2][3] This makes it suitable for use in living systems where copper can be toxic.[2]

The general principle involves a two-step process. First, a small molecule of interest is modified with an azide (B81097) group. This azide-modified molecule is introduced to the biological system (e.g., cells) to bind to its target protein. Subsequently, a DBCO-biotin probe is added, which specifically reacts with the azide group on the small molecule.[1] The resulting biotinylated protein-drug complex can then be enriched using streptavidin beads and identified by mass spectrometry.

dot

Caption: Workflow for DBCO-Biotin Probe Target Engagement.

Comparison of Target Engagement Validation Methods

The following table provides a comparative overview of DBCO-biotin probes against CETSA, PAL, and ABPP.

FeatureDBCO-Biotin ProbesCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Activity-Based Protein Profiling (ABPP)
Principle Bioorthogonal ligation (SPAAC) of a biotin (B1667282) probe to an azide-modified drug bound to its target.[1]Ligand-induced thermal stabilization of the target protein.[4]UV-induced covalent cross-linking of a photoreactive probe to its target.[5][6]Covalent labeling of active enzyme sites by a reactive probe.[7][8]
Drug Modification Required (azide handle).Not required.[4]Required (photoreactive group and reporter tag).[5]Probe is often a modified inhibitor or substrate.[7]
In-cell Applicability Yes, copper-free click chemistry is biocompatible.[2]Yes, can be performed in intact cells, tissues, and in vivo.[9]Yes, can be performed in living cells.[10]Yes, with cell-permeable probes.[11]
Covalent Binding Indirectly through the probe.No.Yes, upon photoactivation.[5]Yes, to the active site.[7]
Target Scope Any protein that binds the modified drug.Broad applicability to soluble and some membrane proteins.[4]Any protein that binds the photoreactive probe.Primarily enzymes with a reactive catalytic residue.[12]
Key Advantage High specificity of the bioorthogonal reaction.[1]Label-free and applicable to unmodified drugs in a native cellular context.[4]Captures both stable and transient interactions by forming a covalent bond.[6]Provides information on the functional state of enzymes.[7][12]
Key Limitation Requires synthesis of an azide-modified drug, which may alter its binding properties.Some ligand binding events may not lead to a significant thermal shift (false negatives).[13][14]Potential for non-specific labeling and UV-induced cell damage.[5]Limited to targets with a reactive site that can be covalently modified; probes can be difficult to design.[7][15]

Alternative Methods for Target Engagement Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[4][14][16] When a drug binds to its target protein, the protein-drug complex is often more resistant to thermal denaturation.[17] The assay involves heating cell lysates or intact cells to a range of temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or mass spectrometry.[18][19] A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[17]

dot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.[18][20][21]

Photoaffinity Labeling (PAL)

PAL is a chemical biology technique used to identify direct protein-ligand interactions.[5][6][10] It utilizes a photoaffinity probe, which is a small molecule of interest modified with a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[5][10] The probe is incubated with a biological sample, and upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently cross-links to nearby molecules, ideally the target protein.[5] The tagged proteins can then be enriched and identified.

dot

Caption: Photoaffinity Labeling (PAL) Experimental Workflow.[10]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics method that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[7][8][22] ABPP probes typically consist of a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag.[8] By labeling only the active enzymes, ABPP provides a measure of their functional status rather than just their abundance. Competitive ABPP, where a test compound competes with the probe for binding to the active site, is a common format for assessing target engagement.[15]

dot

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.[23][24][25]

Experimental Protocols

General Protocol for Target Engagement Validation using DBCO-Biotin Probes

1. Cell Culture and Treatment:

  • Culture cells of interest to ~80-90% confluency.

  • Treat cells with the azide-modified small molecule at various concentrations for a specified time to allow for target binding. Include a vehicle control.

2. DBCO-Biotin Labeling:

  • Add DBCO-biotin to the cell culture medium and incubate to allow the SPAAC reaction to occur.

3. Cell Lysis:

  • Wash the cells with PBS to remove excess reagents.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

4. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

5. Enrichment of Biotinylated Proteins:

  • Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads.

  • Prepare the protein samples for mass spectrometry analysis (e.g., by in-solution or on-bead digestion with trypsin).

7. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that are significantly enriched in the drug-treated samples compared to the control to determine the targets of the small molecule.

General Protocol for Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Drug Treatment:

  • Culture cells to the desired confluency.

  • Harvest and resuspend the cells in fresh medium.

  • Treat the cell suspension with the test compound or vehicle control and incubate.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler. Include an unheated control.

3. Cell Lysis:

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

4. Separation of Soluble Fraction:

  • Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.

  • Collect the supernatant containing the soluble protein fraction.

5. Protein Quantification and Analysis:

  • Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

6. Data Analysis:

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting temperature between the drug-treated and control samples indicates target engagement.[19][20]

General Protocol for Photoaffinity Labeling (PAL)

1. Cell Culture and Probe Incubation:

  • Culture cells and treat them with the photoaffinity probe. Include appropriate controls, such as a no-probe control and a competition experiment with an excess of the unmodified parent compound.

2. UV Irradiation:

  • Expose the cells to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking.

3. Cell Lysis and Reporter Tag Conjugation (if applicable):

  • Lyse the cells.

  • If the probe contains an alkyne or azide handle, perform a click chemistry reaction to attach a biotin tag.

4. Enrichment and Identification:

  • Enrich the biotinylated proteins using streptavidin beads.

  • Elute the captured proteins and identify them by mass spectrometry.[10]

General Protocol for Competitive Activity-Based Protein Profiling (ABPP)

1. Proteome Preparation:

  • Prepare cell or tissue lysates.

2. Competitive Inhibition:

  • Pre-incubate the proteome with the test compound at various concentrations or with a vehicle control.

3. ABPP Probe Labeling:

  • Add the ABPP probe to the pre-incubated samples to label the remaining active enzymes.

4. Detection and Quantification:

  • If the probe has a fluorescent tag, analyze the samples by SDS-PAGE and in-gel fluorescence scanning.

  • If the probe has a biotin tag, enrich the labeled proteins with streptavidin beads and analyze by mass spectrometry.

5. Data Analysis:

  • A decrease in the signal from the ABPP probe in the presence of the test compound indicates that the compound is engaging the target enzyme.[23][24][25]

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. DBCO-biotin probes, leveraging the power of bioorthogonal chemistry, offer a specific method for identifying drug targets. However, the choice of method should be guided by the specific research question, the nature of the drug and target, and the available resources. CETSA provides a label-free approach to study unmodified drugs in a native cellular context.[4] PAL is invaluable for capturing both stable and transient interactions through covalent linkage,[6] while ABPP offers unique insights into the functional state of enzymes.[12] A multi-faceted approach, potentially combining several of these techniques, will often provide the most comprehensive and robust validation of target engagement.

References

Evaluating the Biocompatibility of DBCO-Biotin in Live-Cell Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of live-cell imaging and analysis, the ability to specifically label and track biomolecules without perturbing cellular function is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, followed by detection with streptavidin conjugates, is a powerful and versatile technique. The advent of bioorthogonal chemistry has introduced a new class of reagents that offer high specificity and biocompatibility. Among these, DBCO-biotin, which utilizes copper-free click chemistry, has emerged as a popular choice for live-cell applications. This guide provides an objective comparison of DBCO-biotin with other common biotinylation methods, focusing on their biocompatibility in live-cell studies, supported by experimental data and detailed protocols.

Introduction to Biotinylation Techniques

The selection of a biotinylation strategy is critical and depends on the specific experimental goals, including the target molecule, the desired labeling location (cell surface or intracellular), and the tolerance of the cellular system to the labeling conditions. Here, we compare three major classes of biotinylation reagents:

  • DBCO-Biotin (Copper-Free Click Chemistry): This method involves the reaction of a dibenzocyclooctyne (DBCO) group with an azide-tagged biomolecule. This strain-promoted alkyne-azide cycloaddition (SPAAC) is bioorthogonal, meaning it occurs with high efficiency and specificity in a biological environment without interfering with native cellular processes. A key advantage is that it does not require a cytotoxic copper catalyst, making it highly suitable for live-cell studies.[1][2]

  • NHS-Ester Biotin (Amine-Reactive Labeling): N-hydroxysuccinimide (NHS) esters of biotin react with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins. While this method is straightforward, it can be non-specific due to the abundance of primary amines on the cell surface.[3] The water-soluble version, Sulfo-NHS-biotin, is membrane-impermeable and is used for labeling cell-surface proteins.[4]

  • Enzyme-Mediated Biotinylation (Proximity Labeling): This technique utilizes engineered enzymes, such as biotin ligase (BioID, TurboID) or ascorbate (B8700270) peroxidase (APEX2), fused to a protein of interest.[5][6][7][8] These enzymes generate reactive biotin species that covalently label proximal proteins within a nanometer-scale radius. This approach is powerful for mapping protein-protein interactions and subcellular proteomes.

Comparative Analysis of Biocompatibility

The biocompatibility of a labeling reagent is determined by its potential to induce cytotoxicity, alter cell proliferation, or interfere with normal cellular functions. Below is a comparative summary of the biocompatibility of DBCO-biotin and its alternatives.

Cytotoxicity Assessment

The cytotoxicity of biotinylation reagents is a primary concern in live-cell studies. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Table 1: Comparative Cytotoxicity of Biotinylation Reagents

Reagent/MethodMechanismReported CytotoxicitySupporting Evidence
DBCO-Biotin Copper-Free Click ChemistryLow to negligibleGenerally considered non-toxic as it avoids the use of copper catalysts. Studies have shown low cytotoxicity upon incorporation into cell membranes.[9]
Sulfo-NHS-Biotin Amine-ReactiveConcentration-dependentHigh concentrations can lead to widespread, non-specific protein modification, potentially causing cellular stress and reduced viability.[10]
BioID/TurboID Enzyme-Mediated (Biotin Ligase)Low, but potential for protein instability and biotin sequestrationToxicity has been reported, particularly with TurboID, potentially due to high levels of biotinylation and ligase instability.[6][7]
APEX2 Enzyme-Mediated (Peroxidase)Potential for oxidative stressRequires hydrogen peroxide (H₂O₂), which is cytotoxic and can induce oxidative stress, limiting its application in some live-cell studies.[11][12][13]
Labeling Efficiency and Specificity

The efficiency and specificity of labeling are critical for obtaining reliable data. High efficiency ensures a strong signal, while high specificity minimizes off-target effects.

Table 2: Comparison of Labeling Efficiency and Specificity

Reagent/MethodLabeling EfficiencySpecificityKey Considerations
DBCO-Biotin HighHigh (Bioorthogonal)Dependent on the efficiency of azide (B81097) incorporation into the target biomolecule.
Sulfo-NHS-Biotin HighLow (Targets all primary amines)Can lead to a heterogeneous population of labeled proteins. Labeling density can be quantified by flow cytometry.[14][15]
BioID/TurboID Variable (TurboID is faster)High (Proximity-dependent)Labeling radius is approximately 10 nm. TurboID can exhibit biotinylation in the absence of exogenous biotin.[6][16]
APEX2 High (fast kinetics)High (Proximity-dependent)Labeling occurs within minutes. The labeling radius is around 20 nm.[12][17]

Impact on Cellular Signaling Pathways

An ideal biotinylation reagent should not interfere with cellular signaling pathways. However, the act of labeling a protein, especially a receptor or signaling molecule, has the potential to alter its function.

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a well-characterized cascade that regulates cell proliferation, differentiation, and survival. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

Biotinylation of EGFR itself or its interacting partners could potentially:

  • Sterically hinder ligand binding: A bulky biotin molecule could interfere with the binding of EGF to its receptor.

  • Affect receptor dimerization: Modification of residues at the dimerization interface could inhibit or enhance receptor-receptor interactions.

  • Alter phosphorylation status: Labeling of tyrosine residues or nearby amino acids could block or mimic phosphorylation, thereby affecting downstream signaling.

While direct comparative studies on the effects of different biotinylation reagents on EGFR signaling are limited, the principles of each method allow for an informed assessment of potential interference. The high specificity of DBCO-biotin, when targeted to a non-critical region of a protein via an azide handle, is expected to have a minimal impact. In contrast, the non-specific nature of NHS-ester biotinylation could lead to modifications at multiple sites on EGFR and its signaling partners, with a higher probability of functional disruption. Enzyme-mediated proximity labeling would biotinylate proteins in the vicinity of an EGFR-fusion protein, which could include key signaling molecules.

Diagram 1: Copper-Free Click Chemistry for DBCO-Biotin Labeling

G cluster_0 Live Cell Azide Azide-Modified Biomolecule Labeled_Biomolecule Biotinylated Biomolecule Azide->Labeled_Biomolecule Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO DBCO-Biotin DBCO->Labeled_Biomolecule Streptavidin Streptavidin Conjugate Labeled_Biomolecule->Streptavidin High-Affinity Binding Detection Detection (Fluorescence, etc.) Streptavidin->Detection

Caption: Mechanism of DBCO-biotin labeling via copper-free click chemistry.

Diagram 2: Experimental Workflow for Biocompatibility Assessment

G cluster_workflow Biocompatibility Evaluation Workflow cluster_assays Parallel Assays Start Seed Cells Incubate Incubate with Biotinylation Reagent (DBCO-biotin, Sulfo-NHS-biotin, etc.) Start->Incubate Wash Wash to Remove Excess Reagent Incubate->Wash MTT MTT Assay for Cell Viability Wash->MTT Flow Flow Cytometry for Labeling Efficiency Wash->Flow Signaling Western Blot for Signaling Pathway Activation (p-EGFR, p-ERK) Wash->Signaling Analyze Data Analysis and Comparison MTT->Analyze Flow->Analyze Signaling->Analyze

Caption: Workflow for comparing the biocompatibility of biotinylation reagents.

Diagram 3: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer (Phosphorylated) EGFR->Dimer Dimerization & Autophosphorylation Grb2 Grb2/Sos Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Key components of the EGFR signaling cascade.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for comparing the cytotoxicity of different biotinylation reagents.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete culture medium

  • Biotinylation reagents (DBCO-biotin, Sulfo-NHS-biotin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[18]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Reagent Incubation: Remove the culture medium and incubate the cells with various concentrations of each biotinylation reagent (e.g., 0, 10, 50, 100, 200 µM) in serum-free medium for a defined period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Washing: Gently wash the cells three times with PBS to remove excess reagent.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][19]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4-18 hours at 37°C in a humidified incubator to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Flow Cytometry for Labeling Efficiency

This protocol allows for the quantitative comparison of cell surface labeling efficiency.

Materials:

  • Cells of interest

  • Biotinylation reagents

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in PBS.

  • Biotinylation: Incubate cells with the desired concentration of biotinylation reagent for 30 minutes at room temperature.

  • Washing: Wash the cells three times with flow cytometry buffer to remove excess reagent.

  • Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer, measuring the fluorescence intensity of the cell population.

Conclusion

The choice of biotinylation reagent for live-cell studies requires a careful evaluation of biocompatibility. DBCO-biotin, with its reliance on copper-free click chemistry, offers a highly biocompatible and specific method for labeling azide-modified biomolecules. While traditional NHS-ester biotin is a simpler, one-step method, its lack of specificity can lead to off-target effects and potential cytotoxicity at higher concentrations. Enzyme-mediated proximity labeling methods are powerful for specific applications like interactome mapping but come with their own considerations, such as the potential toxicity of TurboID and the requirement for cytotoxic hydrogen peroxide with APEX2.

For researchers prioritizing minimal perturbation of live cells, DBCO-biotin represents a superior choice, provided that a method for introducing azide groups into the target molecule is available. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable biotinylation strategy for their specific live-cell study, ensuring the integrity of their biological system and the reliability of their experimental data.

References

Preserving Protein Functionality: A Comparative Guide to DBCO-Biotin and NHS-Ester Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is an indispensable technique for a wide array of applications, from affinity purification to cellular imaging. However, the choice of biotinylation chemistry can significantly impact the functional integrity of the labeled protein. This guide provides an objective comparison of two common biotinylation methods—site-specific labeling using DBCO-biotin via copper-free click chemistry and random labeling via NHS-ester chemistry—supported by experimental data and detailed protocols to inform the selection of the most appropriate method for preserving protein activity.

The covalent attachment of biotin (B1667282) to a protein can sometimes alter its structure and, consequently, its function. This is a critical consideration when the biological activity of the protein is paramount to the experimental outcome. Here, we compare a site-specific, bioorthogonal labeling method using dibenzocyclooctyne (DBCO)-biotin with the traditional, non-specific approach of N-hydroxysuccinimide (NHS)-ester biotinylation.

Comparison of Biotinylation Chemistries: A Head-to-Head Analysis

The fundamental difference between DBCO-biotin and NHS-ester biotinylation lies in their reaction specificity. DBCO-biotin labeling is a bioorthogonal reaction that occurs specifically between a DBCO group and an azide (B81097) group, which can be introduced into a protein at a specific site through genetic engineering (e.g., incorporation of an azide-bearing unnatural amino acid). In contrast, NHS-ester biotinylation targets primary amines, which are abundant on the surface of most proteins (lysine residues and the N-terminus), leading to random and often heterogeneous labeling.

FeatureDBCO-Biotin (via Click Chemistry)NHS-Ester Biotin
Labeling Strategy Site-specific, bioorthogonalRandom, amine-reactive
Reaction Specificity High: reacts only with azide groupsLow: reacts with all accessible primary amines
Control over Labeling High: precise control over biotin placementLow: dependent on the location of accessible amines
Potential for Protein Perturbation Minimal: labeling at a pre-determined, non-critical siteHigher: risk of labeling critical residues, leading to loss of function[1][2]
Homogeneity of Labeled Product High: produces a uniformly labeled protein populationLow: results in a heterogeneous mixture of proteins with varying degrees and locations of biotinylation
Experimental Workflow Two-step: 1. Introduction of azide; 2. Reaction with DBCO-biotinOne-step: direct reaction of NHS-ester biotin with the protein

Case Study: Preserving Antibody Binding Affinity with Site-Specific DBCO-Biotin Labeling

A key application where preserving protein function is critical is in the labeling of antibodies for immunoassays and therapeutic development. A study on the site-specific labeling of the monoclonal antibody trastuzumab (Herceptin®) provides a compelling example of the benefits of DBCO-biotinylation.

In this study, a DBCO-tag was fused to the C-terminus of the antibody's heavy chain, allowing for a site-specific reaction with DBCO-(PEG)4-biotin. The functional consequence of this labeling was assessed using a Bio-Layer Interferometry (BLI) assay to measure the antibody's binding affinity to its target, the HER2 protein. The results demonstrated that the site-selectively biotinylated trastuzumab retained its full binding affinity, with a dissociation constant (Kd) of 39 ± 2 pM, which is consistent with that of the native, unlabeled antibody.[3]

This case study highlights how directing the biotin label to a site distant from the antigen-binding domains ensures that the antibody's primary function remains unaltered.

The Risk of Functional Impairment with NHS-Ester Biotinylation

The random nature of NHS-ester biotinylation poses a significant risk of modifying lysine (B10760008) residues that are crucial for a protein's biological activity. For example, if a lysine residue is located within an enzyme's active site or at a protein-protein interaction interface, its modification with a bulky biotin molecule can lead to a partial or complete loss of function.[1][2] While NHS-biotin is a simple and widely used reagent, the potential for functional impairment necessitates careful validation of the labeled protein's activity.

Experimental Protocols

Site-Specific Antibody Labeling with DBCO-Biotin

This protocol is adapted from a method for the site-selective labeling of trastuzumab.[3]

Materials:

Procedure:

  • Prepare a reaction mixture containing 100 µM DBCO-tag-trastuzumab, 2 mM DBCO-(PEG)4-biotin, and 10 mM DTT in 0.2 M phosphate buffer (pH 8.0) with 10% DMSO.

  • Incubate the reaction mixture at 37°C for 4 hours.

  • Purify the biotinylated antibody using a suitable method, such as size-exclusion chromatography, to remove excess labeling reagents.

Functional Validation: Bio-Layer Interferometry (BLI) Assay

This protocol provides a general workflow for assessing antibody-antigen binding kinetics using BLI.[3]

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Site-selectively biotinylated DBCO-tag-trastuzumab (20 µg/mL)

  • Recombinant HER2 protein (serial dilutions)

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Hydrate the streptavidin biosensors in kinetics buffer.

  • Immobilize the biotinylated antibody onto the streptavidin biosensors by dipping them into a solution of 20 µg/mL antibody.

  • Establish a baseline by dipping the antibody-loaded biosensors into kinetics buffer.

  • Associate the antigen by dipping the biosensors into wells containing a serial dilution of recombinant HER2.

  • Dissociate the antigen by moving the biosensors back into wells with kinetics buffer.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (Kd).

Visualizing the Workflows

experimental_workflow cluster_dbco Site-Specific DBCO-Biotin Labeling cluster_nhs Random NHS-Ester Biotinylation dbco_start Azide-tagged Protein dbco_reaction Click Chemistry Reaction (Copper-Free) dbco_start->dbco_reaction dbco_reagent DBCO-Biotin dbco_reagent->dbco_reaction dbco_product Site-Specifically Biotinylated Protein dbco_reaction->dbco_product nhs_start Protein with Accessible Amines nhs_reaction Amine-Reactive Labeling nhs_start->nhs_reaction nhs_reagent NHS-Ester Biotin nhs_reagent->nhs_reaction nhs_product Randomly Biotinylated Protein nhs_reaction->nhs_product

Caption: Comparison of DBCO-Biotin and NHS-Ester Labeling Workflows.

bli_assay start Hydrate SA Biosensor immobilization Immobilize Biotinylated Antibody start->immobilization baseline Establish Baseline in Buffer immobilization->baseline association Associate with Antigen (HER2) baseline->association dissociation Dissociate in Buffer association->dissociation analysis Analyze Sensorgram (ka, kd, Kd) dissociation->analysis

Caption: Bio-Layer Interferometry (BLI) Assay Workflow.

Conclusion

The choice of biotinylation strategy has profound implications for the functional integrity of the labeled protein. While NHS-ester biotinylation is a straightforward method for general labeling, its random nature carries a significant risk of compromising protein activity. For applications where the preservation of biological function is paramount, site-specific labeling with DBCO-biotin offers a superior alternative. By precisely controlling the location of the biotin tag, researchers can ensure that critical functional domains remain unmodified, thereby yielding a homogeneously labeled and fully active protein population. The experimental evidence from the labeling of trastuzumab strongly supports the use of site-specific methods for functional studies. As the tools for genetic code expansion and protein engineering become more accessible, the adoption of site-specific biotinylation strategies is poised to become the standard for high-stakes research and development applications.

References

literature review of DBCO-NHCO-PEG12-biotin applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of DBCO-NHCO-PEG12-biotin, a popular reagent for bioconjugation, detailing its applications, limitations, and a comparative analysis with alternative technologies. The information presented herein is supported by experimental data to facilitate informed decisions in designing bioconjugation strategies.

Introduction to this compound

This compound is a chemical tool used for attaching a biotin (B1667282) molecule to other molecules, a process known as biotinylation. It is widely employed in various life science research and drug development applications. The key features of this reagent are:

  • DBCO (Dibenzocyclooctyne): This is a strained alkyne that is highly reactive towards azide (B81097) groups. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1][2]

  • Biotin: A small vitamin that forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for detection, purification, and immobilization of biomolecules.

  • PEG12 (12-unit polyethylene (B3416737) glycol) linker: This flexible, hydrophilic spacer connects the DBCO and biotin moieties. The PEG linker enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance for the biotin-streptavidin interaction, and can minimize non-specific binding.[2]

The combination of these three components makes this compound a versatile reagent for the specific and efficient biotinylation of azide-modified biomolecules.

Applications of this compound

The primary application of this compound is in the biotinylation of azide-containing molecules through copper-free click chemistry. This enables a wide range of downstream applications, including:

  • Bioconjugation: Covalently attaching biotin to proteins, antibodies, nucleic acids, and other biomolecules for subsequent detection, purification, or immobilization.[1][3]

  • Drug Delivery: As a component of drug delivery systems, where the biotin moiety can be used for targeting or for assembling drug-carrier complexes.[3]

  • Diagnostic Tools: In the development of diagnostic assays, such as ELISAs and Western blotting, where the high affinity of biotin for streptavidin provides a sensitive detection method.[3]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4]

  • Cell Surface Labeling: Specifically labeling cell surface glycans or proteins that have been metabolically or chemically modified to contain azide groups.[5][6]

Performance and Limitations of this compound

The performance of this compound is largely dictated by the kinetics and specificity of the SPAAC reaction.

Reaction Kinetics

The reaction between DBCO and an azide is highly efficient and proceeds with second-order rate constants that are significantly faster than many other bioorthogonal reactions. However, it is important to note that the reaction rate can be influenced by the specific azide and the reaction conditions.

Limitations and Stability

Despite its widespread use, this compound has some limitations that researchers should consider:

  • Reaction with Thiols: The strained alkyne of the DBCO group can react with free thiols, such as those found in the amino acid cysteine or in reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This can lead to off-target labeling and a reduction in the efficiency of the desired azide-alkyne cycloaddition.

  • Stability: DBCO-containing reagents can be sensitive to light and should be stored accordingly. The stability of the DBCO-conjugate in complex biological media over long periods should also be considered, as potential degradation or non-specific reactions could occur.

  • Hydrophobicity: While the PEG12 linker improves water solubility, the DBCO group itself is hydrophobic, which can sometimes lead to aggregation or non-specific binding, especially with proteins that have exposed hydrophobic patches.[7][8]

Comparison with Alternative Biotinylation Reagents

Several alternatives to this compound exist for biotinylation, each with its own set of advantages and disadvantages. The choice of reagent will depend on the specific application, the nature of the biomolecule to be labeled, and the experimental conditions.

BCN-Biotin

Bicyclo[6.1.0]nonyne (BCN) is another strained cyclooctyne (B158145) that reacts with azides via SPAAC.

  • Advantages: BCN is generally smaller and less hydrophobic than DBCO, which can be advantageous in certain applications where steric hindrance or non-specific binding is a concern.

  • Disadvantages: The reaction of BCN with azides is typically slower than that of DBCO.

Tetrazine-Biotin (iEDDA Chemistry)

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), offers an alternative and often faster bioorthogonal ligation strategy.

  • Advantages: The iEDDA reaction is extremely fast, with second-order rate constants that can be orders of magnitude higher than those for SPAAC.[9][10][11] This allows for efficient labeling at very low concentrations of reagents. The reaction is also highly specific and bioorthogonal to SPAAC, enabling simultaneous dual labeling of different targets.[9]

  • Disadvantages: Tetrazine and TCO moieties are generally larger than DBCO and azide groups, which could potentially be more perturbing to the biological system. The stability of some tetrazine derivatives can also be a concern under certain conditions.

Quantitative Data Summary

The following tables provide a summary of quantitative data to facilitate the comparison of this compound with its alternatives.

Table 1: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO + Azide~2.1[9]
BCN + AzideSlower than DBCO-
Tetrazine + trans-Cyclooctene (TCO)210 - 30,000[9][10]

Note: Reaction rates are highly dependent on the specific reactants and reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein Biotinylation using this compound

This protocol outlines the steps for biotinylating a protein that has been engineered to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM. This solution should be prepared fresh.

  • Reaction setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification (Optional): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a streptavidin-binding assay.

Protocol 2: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display azide groups.

Materials:

  • Cells with azide-modified surface proteins

  • This compound

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled streptavidin for detection

Procedure:

  • Cell Preparation: Wash the cells twice with a suitable buffer to remove any interfering substances from the culture medium.

  • Labeling Reaction: Incubate the cells with a solution of this compound (typically 25-100 µM in a suitable buffer) for 30-60 minutes at 37°C or on ice to minimize internalization.

  • Washing: Wash the cells three times with the buffer to remove any unreacted this compound.

  • Detection: Incubate the labeled cells with a solution of fluorescently labeled streptavidin for 30 minutes on ice.

  • Washing: Wash the cells three times with the buffer to remove unbound streptavidin.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reaction Incubate (RT or 4°C) azide_protein->reaction dbco_biotin This compound Stock Solution dbco_biotin->reaction purify Purification (Desalting/Dialysis) reaction->purify analyze Quantification (HABA Assay) purify->analyze biotinylated_protein Biotinylated Protein purify->biotinylated_protein signaling_pathway cluster_labeling Cell Surface Labeling cluster_detection Detection azide_cell Azide-Modified Cell Surface biotin_cell Biotinylated Cell Surface azide_cell->biotin_cell SPAAC dbco_biotin DBCO-Biotin dbco_biotin->biotin_cell detection Fluorescence Detection biotin_cell->detection High-Affinity Binding streptavidin Fluorescent Streptavidin streptavidin->detection logical_relationship cluster_factors Key Factors cluster_reagents Reagent Options reagent Choice of Biotinylation Reagent kinetics Reaction Kinetics reagent->kinetics stability Stability & Off-Target Effects reagent->stability size Size & Hydrophobicity reagent->size dbco DBCO-Biotin (SPAAC) kinetics->dbco Fast bcn BCN-Biotin (SPAAC) kinetics->bcn Slower tetrazine Tetrazine-Biotin (iEDDA) kinetics->tetrazine Very Fast stability->dbco Thiol-reactive stability->bcn More stable to thiols size->dbco Larger, Hydrophobic size->bcn Smaller, Less Hydrophobic size->tetrazine Largest

References

Safety Operating Guide

Proper Disposal Procedures for DBCO-NHCO-PEG12-biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • All materials contaminated with DBCO-NHCO-PEG12-biotin, including unused product, solutions, and disposable labware (e.g., pipette tips, microfuge tubes), must be collected as chemical waste.

    • Designate a specific, compatible, and clearly labeled waste container for this purpose.

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines. This prevents unforeseen chemical reactions and ensures proper disposal routing.

  • Container Management :

    • Use a container that is chemically compatible with the reagent. The original product vial, if empty, can be used for collecting small amounts of related waste. For larger volumes, a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

    • Ensure the waste container is kept securely sealed to prevent spills and evaporation.

    • The container must be clearly labeled with the full chemical name: "this compound Waste". Also, include the date when the waste was first added to the container.

  • Storage of Chemical Waste :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure that the storage area has secondary containment to control any potential leaks.

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.

    • Provide them with the accurate chemical name and an estimate of the quantity to be disposed of.

    • Never dispose of this compound down the drain or in the regular trash. Laboratory chemical waste requires specialized disposal to prevent environmental contamination.

  • Disposal of Empty Containers :

    • To be considered "empty," the container must be triple-rinsed with a suitable solvent.

    • The first rinsate should be collected and disposed of as chemical waste along with the this compound waste.

    • Subsequent rinsates can typically be disposed of according to your institution's guidelines for non-hazardous solvent waste.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.

Summary of Disposal Guidelines

ParameterGuideline
Waste Type Non-hazardous chemical waste (unless mixed with hazardous materials)
Primary Disposal Route Collection by a licensed chemical waste disposal contractor
In-Lab Waste Container Labeled, sealed, and chemically compatible container (e.g., HDPE)
Drain Disposal Prohibited
Trash Disposal Prohibited (except for properly triple-rinsed empty containers)
Key Precaution Do not mix with other waste streams; consult institutional EHS

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Decision Workflow for this compound start Start: Have this compound waste? is_mixed Is the waste mixed with other chemicals? start->is_mixed empty_container Have an empty container? start->empty_container mixed_yes Treat as mixed hazardous waste. Follow disposal protocol for the most hazardous component. is_mixed->mixed_yes Yes mixed_no Collect in a designated container labeled 'this compound Waste' is_mixed->mixed_no No storage Store sealed container in a designated satellite accumulation area. mixed_yes->storage mixed_no->storage contact_ehs Contact institutional EHS or licensed waste disposal contractor for pickup. storage->contact_ehs end_disposal End of Disposal Procedure contact_ehs->end_disposal triple_rinse Triple-rinse with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect first rinsate as chemical waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous solid waste. collect_rinsate->dispose_container dispose_container->end_disposal

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Guide to Handling DBCO-NHCO-PEG12-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of DBCO-NHCO-PEG12-biotin, a heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic tool development.[1][2][3] By adhering to these procedural steps, you can minimize risks and ensure a secure laboratory environment.

Essential Safety and Handling Plan

1. Receiving and Storage:

Upon receiving the shipment, immediately inspect the container for any signs of damage or leakage. This compound should be stored at -20°C in a tightly sealed, desiccated container to maintain its stability and prevent degradation.[1][4][5] As PEGylated compounds can be hygroscopic, it is crucial to minimize exposure to moisture.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6]

2. Personal Protective Equipment (PPE):

The consistent use of appropriate PPE is the most critical line of defense against potential exposure.[7] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[7][8][9]Protects eyes from airborne particles and potential splashes.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][8]Prevents direct skin contact with the compound.[7]
Body Protection A fully buttoned laboratory coat.[7][8]Protects skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[7]Prevents inhalation of fine particles.[7]
Foot Protection Closed-toe shoes that cover the entire foot.[7][8][9]Protects feet from spills and falling objects.[7]

3. Handling and Preparation:

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7] When preparing solutions, it is recommended to do so immediately before use to ensure the compound's integrity and to avoid repeated freeze-thaw cycles.[1] The compound is soluble in organic solvents such as DMSO and DMF.[6]

4. Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7] All materials that have come into contact with the compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.[7] These materials should be disposed of through approved chemical waste channels in accordance with your institution's and local environmental regulations.[10] Never pour solutions containing this reagent down the drain.[10]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅₅H₈₃N₅O₁₆S
Molecular Weight 1102.34 g/mol [5]
Purity ≥95%[1][5]
Storage Temperature -20°C[1][4][5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G A Receiving B Inspection A->B C Storage (-20°C, Desiccated) B->C D Equilibration to Room Temperature C->D F Handling in Fume Hood D->F E Don Personal Protective Equipment E->F G Solution Preparation F->G H Experimentation G->H I Waste Segregation (Contaminated Materials) H->I J Disposal via Chemical Waste Stream I->J

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.